Product packaging for Triclofylline(Cat. No.:CAS No. 17243-70-8)

Triclofylline

Cat. No.: B095291
CAS No.: 17243-70-8
M. Wt: 371.6 g/mol
InChI Key: VZKRRCHBLUTMPU-UHFFFAOYSA-N
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Description

Triclofylline is a useful research compound. Its molecular formula is C11H13Cl3N4O4 and its molecular weight is 371.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13Cl3N4O4 B095291 Triclofylline CAS No. 17243-70-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

17243-70-8

Molecular Formula

C11H13Cl3N4O4

Molecular Weight

371.6 g/mol

IUPAC Name

1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione

InChI

InChI=1S/C11H13Cl3N4O4/c1-16-7-6(8(19)17(2)10(16)21)18(5-15-7)3-4-22-9(20)11(12,13)14/h5,9,20H,3-4H2,1-2H3

InChI Key

VZKRRCHBLUTMPU-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCOC(C(Cl)(Cl)Cl)O

Origin of Product

United States

Foundational & Exploratory

Unraveling the Identity of Triclofylline: A Challenge in Pharmacological Investigation

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search for "Triclofylline" and its potential mechanism of action as a phosphodiesterase (PDE) inhibitor, no scientific literature or pharmacological data could be retrieved to substantiate this claim. The compound, identified by the Chemical Abstracts Service (CAS) number 17243-70-8 and the molecular formula C11H13Cl3N4O4, remains obscure within the public domain of pharmacological research.

Initial investigations into the mechanism of action of this compound on phosphodiesterase yielded no direct results. Phosphodiesterases are a superfamily of enzymes that play a crucial role in signal transduction pathways by hydrolyzing cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). Inhibition of these enzymes is a well-established therapeutic strategy for a variety of conditions, including cardiovascular diseases, respiratory illnesses, and erectile dysfunction. However, "this compound" does not appear in established pharmacological databases as a recognized PDE inhibitor.

Further attempts to elucidate the nature of this compound by searching for its chemical structure, brand names, or any alternative nomenclature also proved fruitless. The phonetic similarity to "Triclofos," a known sedative, was explored, but this line of inquiry led to a distinctly different class of medication with no established connection to phosphodiesterase inhibition.

The core of the scientific process relies on verifiable and accessible data. In the case of "this compound," the absence of any peer-reviewed studies, clinical trial data, or even preliminary reports on its biological activity makes it impossible to construct the requested in-depth technical guide. The creation of detailed experimental protocols, quantitative data tables, and signaling pathway diagrams requires a foundation of existing research, which is currently unavailable for this specific compound.

Therefore, for the target audience of researchers, scientists, and drug development professionals, it is crucial to report that "this compound" is not a recognized phosphodiesterase inhibitor based on currently available scientific information. The inquiry into its mechanism of action on phosphodiesterase cannot be fulfilled due to the lack of foundational data. It is possible that "this compound" may be an internal developmental code name, a discontinued research compound, or a misnomer for another substance. Without further clarifying information or the publication of relevant scientific data, a detailed technical guide on its core mechanism of action on phosphodiesterase cannot be produced.

Investigating the Adenosine Receptor Affinity of Triclofylline: A Methodological and Pathway-Centric Guide

Author: BenchChem Technical Support Team. Date: November 2025

Absence of Specific Affinity Data for Triclofylline

Despite a comprehensive review of publicly available scientific literature, no specific quantitative data (e.g., Kᵢ, IC₅₀, or EC₅₀ values) detailing the binding affinity of this compound for adenosine receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) has been found. This compound is identified chemically as a xanthine derivative.[1] The xanthine chemical scaffold is well-known for its interaction with adenosine receptors, with many derivatives acting as antagonists.[2][3][4] However, the specific affinity profile of this compound itself has not been characterized in published research.

This guide, therefore, provides a framework for researchers and drug development professionals on how to investigate the adenosine receptor affinity of a compound like this compound. It outlines the relevant signaling pathways, detailed experimental protocols for determining receptor affinity, and the necessary data presentation formats, as per the core requirements of an in-depth technical analysis.

Adenosine Receptor Signaling Pathways

Adenosine receptors are a class of G protein-coupled receptors (GPCRs) that mediate the diverse physiological effects of adenosine. They are categorized into four subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. The A₁ and A₃ receptors typically couple to inhibitory G proteins (Gᵢ/Gₒ), while the A₂ₐ and A₂ₑ receptors couple to stimulatory G proteins (Gₛ). This differential coupling leads to opposing effects on the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).

Below are diagrams illustrating the canonical signaling pathways for Gᵢ/Gₒ and Gₛ coupled adenosine receptors.

G_inhibitory_pathway Adenosine Adenosine A1_A3_Receptor A₁/A₃ Receptor Adenosine->A1_A3_Receptor Binds Gi_Go Gᵢ/Gₒ Protein A1_A3_Receptor->Gi_Go Activates AC Adenylate Cyclase Gi_Go->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Inhibition) PKA->Cellular_Response Leads to

Gᵢ/Gₒ-Coupled Adenosine Receptor Signaling Pathway

G_stimulatory_pathway Adenosine Adenosine A2A_A2B_Receptor A₂ₐ/A₂ₑ Receptor Adenosine->A2A_A2B_Receptor Binds Gs Gₛ Protein A2A_A2B_Receptor->Gs Activates AC Adenylate Cyclase Gs->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (Stimulation) PKA->Cellular_Response Leads to

Gₛ-Coupled Adenosine Receptor Signaling Pathway

Experimental Protocols for Determining Adenosine Receptor Affinity

To determine the binding affinity of a test compound such as this compound for adenosine receptors, radioligand binding assays are the gold standard. Functional assays, such as cAMP measurement assays, are then used to determine whether the compound acts as an agonist or an antagonist.

Radioligand Binding Assay

This assay directly measures the binding of a radiolabeled ligand to the receptor and the ability of a test compound to displace it.

Objective: To determine the binding affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype.

Materials:

  • Cell membranes expressing the human adenosine receptor subtype of interest (A₁, A₂ₐ, A₂ₑ, or A₃).

  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).

  • Test compound (this compound).

  • Non-specific binding control (e.g., a high concentration of a known non-radioactive ligand like NECA).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Incubation: In a multi-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound in the assay buffer.

  • Equilibrium: Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the bound radioligand from the unbound.

  • Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. The IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression. The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

radioligand_binding_workflow Start Start: Prepare Reagents Incubate Incubate Membranes, Radioligand, and Test Compound Start->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC₅₀ and Kᵢ Calculation) Count->Analyze End End: Determine Affinity Analyze->End

Workflow for Radioligand Binding Assay
cAMP Functional Assay

This assay determines the functional effect of a compound on the downstream signaling of the adenosine receptor, specifically the modulation of cAMP levels.

Objective: To determine if a test compound is an agonist, antagonist, or inverse agonist at a specific adenosine receptor subtype and to quantify its potency (EC₅₀) or inhibitory constant (Kₑ).

Materials:

  • Whole cells expressing the human adenosine receptor subtype of interest.

  • Test compound (this compound).

  • A known agonist for the receptor (e.g., NECA).

  • cAMP assay kit (e.g., HTRF, ELISA, or LANCE).

  • Cell culture medium.

  • Phosphodiesterase inhibitor (to prevent cAMP degradation).

Methodology:

  • Cell Plating: Plate the cells in a multi-well plate and allow them to adhere.

  • Pre-treatment (for antagonist testing): Incubate the cells with varying concentrations of the test compound.

  • Stimulation: Add a fixed concentration of a known agonist to the wells (for antagonist testing) or just the test compound (for agonist testing).

  • Incubation: Incubate for a specific time to allow for cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit according to the manufacturer's instructions.

  • Data Analysis:

    • Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration to determine the EC₅₀ (the concentration that produces 50% of the maximal response).

    • Antagonist Mode: Plot the response to the fixed agonist concentration against the logarithm of the test compound concentration to determine the IC₅₀. The functional inhibitory constant (Kₑ) can be calculated using the Gaddum equation.

Data Presentation

Quantitative data from these assays should be summarized in a clear and structured table to allow for easy comparison of the affinity and potency of the test compound across the different adenosine receptor subtypes.

Table 1: Hypothetical Adenosine Receptor Affinity and Functional Potency Profile of a Test Compound

Receptor SubtypeRadioligand Binding Assay (Kᵢ, nM)cAMP Functional Assay (EC₅₀/Kₑ, nM)Functional Mode
A₁ValueValueAgonist/Antagonist
A₂ₐValueValueAgonist/Antagonist
A₂ₑValueValueAgonist/Antagonist
A₃ValueValueAgonist/Antagonist

Kᵢ: Inhibitory constant from binding assays; EC₅₀: Half-maximal effective concentration for agonists; Kₑ: Equilibrium dissociation constant for antagonists.

References

The Impact of Triclofylline on Intracellular Cyclic AMP Levels: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: This document provides a detailed overview of the presumed effects of Triclofylline on intracellular cyclic AMP (cAMP) levels. It is important to note that direct experimental data on this compound is scarce in publicly available scientific literature. Therefore, the information presented herein is largely extrapolated from the well-established pharmacology of its parent compound, theophylline, and other xanthine derivatives. The experimental protocols and data are based on studies of these related compounds and are provided as a guide for potential research on this compound.

Introduction

This compound, chemically known as 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione, is a derivative of theophylline. Theophylline and other methylxanthines are a well-known class of compounds that exert a variety of pharmacological effects, primarily through the modulation of intracellular cyclic AMP (cAMP) levels. Cyclic AMP is a ubiquitous second messenger involved in numerous signal transduction pathways, regulating processes such as smooth muscle relaxation, inflammation, and neurotransmission.

This technical guide explores the anticipated mechanism of action of this compound in elevating intracellular cAMP, provides detailed experimental protocols for assessing these effects, and presents quantitative data from studies on theophylline and its analogs to serve as a benchmark for future investigations into this compound.

Presumed Mechanism of Action: Phosphodiesterase Inhibition

The primary mechanism by which theophylline and its derivatives increase intracellular cAMP is through the inhibition of phosphodiesterase (PDE) enzymes. PDEs are a superfamily of enzymes that catalyze the hydrolysis of cAMP to its inactive metabolite, 5'-AMP. By inhibiting PDEs, the degradation of cAMP is reduced, leading to its accumulation within the cell.

Theophylline is a non-selective PDE inhibitor, meaning it inhibits multiple PDE isoenzymes. This broad-spectrum inhibition is responsible for its diverse pharmacological effects. It is highly probable that this compound, as a theophylline derivative, shares this mechanism of action. The structural modifications in this compound may, however, confer selectivity towards specific PDE isoenzymes, a hypothesis that warrants experimental validation.

Signaling Pathway of this compound-Mediated cAMP Elevation

Triclofylline_cAMP_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_degradation cAMP Degradation PDE->cAMP_degradation Catalyzes cAMP Intracellular cAMP cAMP_degradation->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation, Anti-inflammatory Effects) PKA->Cellular_Response Phosphorylates Targets PDE_Inhibition_Workflow start Start prep_reagents Prepare Reagents (PDE, cAMP, this compound) start->prep_reagents dispense Dispense into 96-well Plate prep_reagents->dispense incubate_pde Incubate at 30°C dispense->incubate_pde stop_reaction Stop PDE Reaction incubate_pde->stop_reaction add_nucleotidase Add 5'-Nucleotidase stop_reaction->add_nucleotidase incubate_nucleotidase Incubate add_nucleotidase->incubate_nucleotidase detect_phosphate Detect Inorganic Phosphate incubate_nucleotidase->detect_phosphate analyze Analyze Data (IC50) detect_phosphate->analyze end End analyze->end

An In-Depth Technical Guide to Elucidating the In Vitro Metabolic Pathway of Triclofylline

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triclofylline, a methylxanthine derivative, is of interest for its potential pharmacological activities. Understanding its metabolic fate is crucial for drug development, as metabolism significantly influences a compound's efficacy, safety, and pharmacokinetic profile. In vitro metabolism studies are fundamental in identifying metabolic pathways, pinpointing the enzymes responsible for biotransformation, and detecting potential drug-drug interactions.

This technical guide provides a comprehensive overview of the methodologies to elucidate the in vitro metabolic pathway of this compound. It includes detailed experimental protocols, data presentation formats, and visual representations of the metabolic cascade and experimental workflows. The primary focus is on hepatic metabolism mediated by cytochrome P450 (CYP) enzymes, which are the major enzymes involved in the metabolism of most drugs.[1][2][3][4]

Predicted Metabolic Pathways of Methylxanthines

Methylxanthines, including compounds structurally similar to this compound, primarily undergo Phase I metabolism, which involves oxidation and N-demethylation reactions catalyzed by cytochrome P450 enzymes.[5] The major CYP isoenzyme involved in the metabolism of many methylxanthines is CYP1A2.[5][6] Less common pathways may involve other CYP isoforms or flavin-containing monooxygenases (FMOs).[1] Subsequent Phase II reactions can involve conjugation of the Phase I metabolites to form more water-soluble compounds for excretion.[1]

Quantitative Data Summary

The following tables present hypothetical quantitative data for this compound metabolism, based on analogous data from the in vitro metabolism of lisofylline to pentoxifylline in human liver microsomes.[5] This data is for illustrative purposes to guide experimental design and data presentation.

Table 1: Kinetic Parameters for this compound Metabolism in Human Liver Microsomes

ParameterValue (Mean ± SD)
High-Affinity Component
Km₁ (µM)0.282 ± 0.135
Vmax₁ (nmol/min/mg protein)0.003 ± 0.001
Low-Affinity Component
Km₂ (µM)158 ± 42.6
Vmax₂ (nmol/min/mg protein)0.928 ± 0.308

Data adapted from a study on a structurally similar methylxanthine derivative.[5]

Table 2: Inhibition of this compound Metabolism by CYP450 Isozyme-Specific Inhibitors

InhibitorTarget IsozymeConcentration (µM)% Inhibition of Metabolite Formation
FurafyllineCYP1A2558.8
DiethyldithiocarbamateCYP2E1 (non-specific)10021.7
Furafylline + DiethyldithiocarbamateCYP1A2 + CYP2E15 + 10071.4

Data adapted from a study on a structurally similar methylxanthine derivative.[5]

Experimental Protocols

In Vitro Metabolism using Human Liver Microsomes (HLM)

This protocol is designed to identify the metabolites of this compound and the CYP450 enzymes involved in its metabolism.

Materials:

  • This compound

  • Pooled Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (pH 7.4)

  • CYP450 isozyme-specific inhibitors (e.g., furafylline for CYP1A2, ketoconazole for CYP3A4)[4]

  • Acetonitrile (for quenching the reaction)

  • Internal standard for analytical quantification

  • LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol).

  • In a microcentrifuge tube, pre-incubate HLM (final concentration, e.g., 0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.

  • For inhibitor studies, add the specific CYP450 inhibitor and pre-incubate for an additional 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system and this compound (at various concentrations to determine kinetics).

  • Incubate the reaction mixture at 37°C for a specified time (e.g., 0, 5, 15, 30, 60 minutes).

  • Terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using a validated LC-MS/MS method.

Metabolite Identification

High-resolution mass spectrometry is employed to identify the chemical structures of potential metabolites.

Procedure:

  • Following the incubation as described in section 4.1, analyze the samples using a high-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap).

  • Compare the mass spectra of the samples with a control (incubation without NADPH) to identify peaks corresponding to metabolites.

  • Determine the exact mass of the parent drug and its metabolites.

  • Propose the biotransformation pathways (e.g., hydroxylation, demethylation) based on the mass shifts.

  • Utilize tandem MS (MS/MS) to fragment the metabolite ions and elucidate their structures by interpreting the fragmentation patterns.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_results Results prep_triclo This compound Stock incubation Incubation at 37°C prep_triclo->incubation prep_hlm Human Liver Microsomes prep_hlm->incubation prep_nadph NADPH System prep_nadph->incubation quench Quench Reaction incubation->quench centrifuge Protein Precipitation quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms met_id Metabolite ID lcms->met_id kinetics Kinetic Analysis lcms->kinetics

Caption: Experimental workflow for in vitro metabolism study.

Hypothetical Metabolic Pathway of this compound

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 Hydroxy-Triclofylline This compound->M1 CYP1A2 (Major) Hydroxylation M2 N-Demethyl-Triclofylline This compound->M2 CYP (Minor) N-Demethylation M1_conj Hydroxy-Triclofylline Glucuronide M1->M1_conj UGTs Glucuronidation

Caption: Hypothetical metabolic pathway of this compound.

References

Pharmacokinetics and Bioavailability of Trichloroethylene in Rodent Models: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Triclofylline" did not yield relevant results on its pharmacokinetics in rodent models. However, extensive data is available for "Trichloroethylene" (TCE), a compound with a similar name structure. This guide proceeds under the strong assumption that the intended compound of interest is Trichloroethylene. The following information is a comprehensive overview of the pharmacokinetics and bioavailability of TCE in rodent models, designed for researchers, scientists, and drug development professionals.

Introduction

Trichloroethylene (TCE) is a volatile organic compound that has been widely used as an industrial solvent and degreasing agent. Due to its extensive use, environmental contamination is a significant concern, prompting numerous toxicological and pharmacokinetic studies to understand its fate in biological systems. Rodent models, primarily rats and mice, have been instrumental in elucidating the absorption, distribution, metabolism, and excretion (ADME) of TCE. This technical guide provides a detailed summary of the current knowledge on TCE pharmacokinetics and bioavailability in these models, with a focus on quantitative data, experimental methodologies, and metabolic pathways.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of Trichloroethylene (TCE) and its major metabolites in rats and mice. These parameters are crucial for understanding the systemic exposure and clearance of the compound and its biologically active metabolites.

Table 1: Pharmacokinetic Parameters of Trichloroethylene (TCE) in Rodents

Species (Strain)RouteDoseT½ (half-life)CL (Clearance)Vd (Volume of Distribution)BioavailabilityReference
Rat (Sprague-Dawley)IV5, 10, 25 mg/kg~120 minDecreased with increasing doseDecreased with increasing dose-[1]
Rat (Sprague-Dawley)Oral (non-fasted)5, 10, 25 mg/kg---60-80%[1]
Rat (Sprague-Dawley)Oral (fasted)10 mg/kgIdentical to IV-->90%[1]
Mouse (B6C3F1)Oral2000 mg/kg1.77 hr0.074 L/hr-~74%[2]

Table 2: Pharmacokinetic Parameters of Major TCE Metabolites in B6C3F1 Mice after Oral Administration of TCE

MetaboliteT½ (half-life)CL (Clearance)
Dichloroacetic acid (DCA)0.598 hr0.081 ml/hr
Trichloroacetic acid (TCA)12.0 hr3.80 ml/hr
S-(1,2-dichlorovinyl)glutathione (DCVG)1.41 hr16.8 ml/hr
S-(1,2-dichlorovinyl)-L-cysteine (DCVC)1.16 hr176 ml/hr

Data compiled from a study by Kim et al., where B6C3F1 mice were administered 2100 mg/kg TCE by gavage.[2]

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the literature concerning the pharmacokinetics of Trichloroethylene in rodent models.

Animal Models and Housing
  • Species and Strain: Commonly used rodent models include male Sprague-Dawley rats and male B6C3F1 mice.[1][2]

  • Housing: Animals are typically housed in environmentally controlled conditions with a standard light-dark cycle and access to food and water ad libitum, except when fasting is required for specific experimental arms.

Dosing and Administration
  • Route of Administration: The most common routes for pharmacokinetic studies are intravenous (IV) and oral (gavage).[1][2]

  • Vehicle: For oral administration, TCE is often dissolved in corn oil.[2]

  • Dose Selection: Doses can range from as low as 5 mg/kg to as high as 2100 mg/kg, depending on the study's objectives (e.g., assessing dose-dependency or mimicking high-level exposure).[1][2]

Sample Collection
  • Blood Sampling: Serial blood samples are collected at predetermined time points post-dosing. The sampling sites can include the tail vein or cardiac puncture for terminal collection.

  • Matrix Preparation: Blood is often processed to obtain plasma or serum for analysis.

  • Tissue and Excreta Collection: For comprehensive ADME studies, urine, feces, and various tissues (e.g., liver, kidney) may be collected.

Bioanalytical Methods
  • Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is a widely used and sensitive method for the simultaneous quantification of TCE and its metabolites in biological matrices.[2] Gas chromatography is also utilized for the analysis of TCE and its volatile metabolites.

  • Sample Preparation: A crucial step in bioanalysis is the extraction of the analytes from the biological matrix. This often involves protein precipitation followed by solid-phase extraction or liquid-liquid extraction to remove interfering substances.

  • Method Validation: Analytical methods are rigorously validated to ensure accuracy, precision, selectivity, and sensitivity, following established regulatory guidelines.

Visualizations

The following diagrams illustrate the metabolic pathway of Trichloroethylene and a typical experimental workflow for a pharmacokinetic study in rodent models.

Metabolic Pathway of Trichloroethylene in Rodents TCE Trichloroethylene (TCE) CYP450 Cytochrome P450 TCE->CYP450 Oxidation GST Glutathione S-transferase (GST) TCE->GST Conjugation TCE_epoxide TCE-epoxide CYP450->TCE_epoxide DCVG S-(1,2-dichlorovinyl) glutathione (DCVG) GST->DCVG ChloralHydrate Chloral Hydrate TCE_epoxide->ChloralHydrate Rearrangement DCA Dichloroacetic Acid (DCA) TCE_epoxide->DCA Hydrolysis & Oxidation TCA Trichloroacetic Acid (TCA) ChloralHydrate->TCA Oxidation TCOH Trichloroethanol (TCOH) ChloralHydrate->TCOH Reduction DCVC S-(1,2-dichlorovinyl)- L-cysteine (DCVC) DCVG->DCVC Metabolism

Caption: Metabolic Pathway of Trichloroethylene in Rodents.

Experimental Workflow for a Rodent Pharmacokinetic Study start Start animal_prep Animal Preparation (Acclimatization, Fasting) start->animal_prep dosing Dosing (Oral Gavage or IV) animal_prep->dosing sampling Serial Blood Sampling dosing->sampling processing Sample Processing (Plasma/Serum Separation) sampling->processing analysis Bioanalytical Analysis (e.g., HPLC-MS/MS) processing->analysis pk_analysis Pharmacokinetic Analysis (Software Modeling) analysis->pk_analysis end End pk_analysis->end

References

The Potential of Doxofylline as a Novel Bronchodilator: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Triclofylline" did not yield information on a recognized bronchodilator. Based on phonetic similarity and therapeutic class, this technical guide focuses on Doxofylline , a novel xanthine derivative with significant potential in the management of obstructive airway diseases.

For the attention of Researchers, Scientists, and Drug Development Professionals, this document provides an in-depth analysis of Doxofylline's mechanism of action, supported by quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of its core biological pathways.

Executive Summary

Doxofylline is a new generation methylxanthine bronchodilator that exhibits a distinct pharmacological profile compared to traditional xanthines like theophylline. Its primary mechanism of action is the inhibition of phosphodiesterase (PDE) enzymes, leading to airway smooth muscle relaxation. Notably, Doxofylline demonstrates a significantly better safety profile, primarily due to its reduced affinity for adenosine receptors, thus minimizing the risk of cardiac and central nervous system side effects. Clinical evidence supports its efficacy in improving lung function in patients with asthma and chronic obstructive pulmonary disease (COPD).

Mechanism of Action and Signaling Pathways

Doxofylline exerts its bronchodilatory effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, which are responsible for the degradation of cyclic adenosine monophosphate (cAMP). Increased intracellular cAMP levels in airway smooth muscle cells activate Protein Kinase A (PKA), which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This cascade of events leads to the relaxation of the airway smooth muscle and subsequent bronchodilation.[1][2]

While the precise PDE isoform selectivity is not fully elucidated in all literature, it is understood that Doxofylline's profile differs from the non-selective inhibition seen with theophylline.[1] Some evidence suggests a potential inhibitory action against PDE2A1 at higher concentrations.[2] A key differentiator for Doxofylline is its low affinity for adenosine A1 and A2 receptors, which is believed to be the reason for its improved cardiovascular safety profile compared to theophylline.[2]

Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibition cAMP cAMP PDE->cAMP Degradation PKA Protein Kinase A (PKA) cAMP->PKA Activation ATP ATP AC Adenylyl Cyclase ATP->AC AC->cAMP MLCK_active Active MLCK PKA->MLCK_active Phosphorylation (Inhibition) MLCK_inactive Inactive MLCK (p) MLCK_active->MLCK_inactive Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Phosphorylation Relaxation Muscle Relaxation (Bronchodilation) MLCK_inactive->Relaxation Myosin_LC_p Myosin Light Chain (p) Myosin_LC->Myosin_LC_p Contraction Muscle Contraction Myosin_LC_p->Contraction

Figure 1: Doxofylline's primary signaling pathway in airway smooth muscle cells.

Quantitative Data on Efficacy and Receptor Affinity

The following tables summarize key quantitative data regarding Doxofylline's efficacy in clinical trials and its receptor binding profile.

ParameterValueConditionReference
FEV1 Improvement 8.20% increase from baselineCOPD[3]
FEV1 Change 317 mL increase from baselineCOPD[3]
Adenosine A1 Receptor Affinity (Ki) >100 µMIn vitro[2]
Adenosine A2A Receptor Affinity (Ki) >100 µMIn vitro[2]
Adenosine A2B Receptor Affinity (Ki) >100 µMIn vitro[2]
FEV1: Forced Expiratory Volume in 1 second

Table 1: Summary of Doxofylline's Efficacy and Receptor Affinity.

A pooled analysis of the DOROTHEO 1 and DOROTHEO 2 studies in patients with asthma provided the following results:

Treatment GroupChange in FEV1 from BaselineReduction in Asthma Events RateReduction in Salbutamol UseReference
Doxofylline (400 mg)Significant increase (p<0.01 vs placebo)Significant reduction (p<0.01 vs placebo)Significant reduction (p<0.01 vs placebo)[4]
Theophylline (250 mg)Significant increase (p<0.01 vs placebo)Significant reduction (p<0.01 vs placebo)Significant reduction (p<0.01 vs placebo)[4]
Specific mean values for FEV1 change were not provided in the abstract.

Table 2: Comparative Efficacy of Doxofylline and Theophylline in Asthma.

Experimental Protocols

In Vitro Assessment of Bronchodilator Effect on Isolated Human Bronchi

The following is a representative protocol for assessing the relaxant effect of Doxofylline on airway smooth muscle, based on standard organ bath techniques described in the literature for bronchodilator research.[5]

Objective: To determine the concentration-response relationship of Doxofylline in relaxing pre-contracted human bronchial tissue.

Materials:

  • Human lung tissue obtained from surgical resections.

  • Krebs-Henseleit buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

  • Carbogen gas (95% O2, 5% CO2).

  • Contractile agonist (e.g., methacholine, histamine).

  • Doxofylline solutions of increasing concentrations.

  • Isolated organ bath system with isometric force transducers.

  • Data acquisition system.

Methodology:

  • Tissue Preparation: Human bronchi are dissected from lung tissue and cut into rings (2-4 mm).

  • Mounting: Bronchial rings are mounted in organ baths containing Krebs-Henseleit buffer, maintained at 37°C, and continuously bubbled with carbogen.

  • Equilibration: Tissues are allowed to equilibrate for at least 60 minutes under a resting tension of 1.0 g.

  • Viability Check: The viability of the tissue is assessed by inducing a contraction with a high-potassium solution.

  • Pre-contraction: A stable contraction is induced using a contractile agonist (e.g., methacholine at its EC50 concentration).

  • Cumulative Concentration-Response Curve: Once a stable plateau of contraction is reached, Doxofylline is added to the bath in a cumulative manner at increasing concentrations. The relaxant response is recorded after each addition.

  • Data Analysis: The relaxation at each concentration is expressed as a percentage of the pre-contraction induced by the agonist. A concentration-response curve is plotted to determine the EC50 (effective concentration causing 50% of the maximal relaxation) and the maximum relaxation (Emax).

cluster_prep Tissue Preparation cluster_exp Organ Bath Experiment cluster_analysis Data Analysis prep1 Dissect Human Bronchi prep2 Cut into Rings prep1->prep2 exp1 Mount in Organ Bath prep2->exp1 exp2 Equilibrate under Tension exp1->exp2 exp3 Induce Contraction (e.g., Methacholine) exp2->exp3 exp4 Add Doxofylline (Cumulative Concentrations) exp3->exp4 exp5 Record Relaxation exp4->exp5 an1 Calculate % Relaxation exp5->an1 an2 Plot Concentration-Response Curve an1->an2 an3 Determine EC50 and Emax an2->an3

Figure 2: Experimental workflow for in vitro assessment of Doxofylline.

Clinical Trial Protocol Outline (Based on DOROTHEO Studies)

Objective: To compare the efficacy and safety of Doxofylline with theophylline and placebo in patients with chronic reversible asthma.[4][6]

Study Design: Double-blind, randomized, placebo-controlled, multicenter trial.

Patient Population:

  • Inclusion criteria: Patients with a diagnosis of chronic reversible asthma, FEV1 between 50% and 80% of predicted value, and a demonstrated reversibility of bronchoconstriction after salbutamol administration.

  • Exclusion criteria: Recent exacerbations, use of other xanthine derivatives, and other significant comorbidities.

Interventions:

  • Group 1: Doxofylline (e.g., 400 mg t.i.d.)

  • Group 2: Theophylline (e.g., 250 mg t.i.d.)

  • Group 3: Placebo

Duration: 12 weeks.

Primary Endpoints:

  • Change from baseline in FEV1.

  • Rate of asthma events.

Secondary Endpoints:

  • Use of rescue medication (e.g., salbutamol).

  • Adverse event profile.

Assessments:

  • Spirometry (FEV1, FVC) at baseline and regular intervals.

  • Patient diaries to record asthma symptoms and rescue medication use.

  • Monitoring for adverse events.

Drug Development and Logical Relationships

The development of Doxofylline can be viewed as a logical progression from existing therapies, aiming to improve the risk-benefit profile of the xanthine class of bronchodilators.

Theophylline Theophylline (Established Xanthine) Efficacy Bronchodilator Efficacy Theophylline->Efficacy SideEffects Adverse Effects (Cardiac, CNS) Theophylline->SideEffects DevGoal Development Goal: Improve Therapeutic Window Efficacy->DevGoal SideEffects->DevGoal Doxofylline Doxofylline (Novel Xanthine) DevGoal->Doxofylline ReducedAdenosineAffinity Reduced Adenosine Receptor Affinity Doxofylline->ReducedAdenosineAffinity MaintainedEfficacy Maintained Bronchodilator Efficacy Doxofylline->MaintainedEfficacy ImprovedSafety Improved Safety Profile ReducedAdenosineAffinity->ImprovedSafety

Figure 3: Logical relationship in the development of Doxofylline.

Conclusion

Doxofylline represents a significant advancement in the xanthine class of bronchodilators. Its distinct pharmacological profile, characterized by effective phosphodiesterase inhibition and a lack of significant adenosine receptor antagonism, translates into a therapeutic agent with comparable efficacy to theophylline but a markedly improved safety profile. The data presented in this guide underscore its potential as a valuable therapeutic option for patients with asthma and COPD. Further research to elucidate its precise interactions with PDE isoforms could further refine its clinical application and pave the way for the development of even more targeted bronchodilator therapies.

References

Exploring the anti-inflammatory properties of Triclofylline

Author: BenchChem Technical Support Team. Date: November 2025

An extensive search of scientific literature and databases has revealed no information on a compound named "Triclofylline." This suggests that "this compound" may be a novel compound with research not yet in the public domain, a proprietary name not widely disclosed, or a potential misspelling of a different therapeutic agent.

The search did, however, yield information on other compounds with documented anti-inflammatory properties, including Tricin, Oxpentifylline, and Tripcholorolide. It is possible that the intended subject of inquiry was one of these or a similarly named molecule.

Due to the absence of any available data on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations of its anti-inflammatory properties.

Should you have an alternative spelling, the chemical structure, or any reference material for "this compound," please provide it so that a new search for the relevant information can be conducted. Without further details, a comprehensive report on the anti-inflammatory properties of "this compound" cannot be generated at this time.

The Structure-Activity Relationship of Triclofylline and its Analogues: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Analysis of Xanthine-Based Phosphodiesterase Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of Triclofylline and its analogues. As a derivative of theophylline, this compound belongs to the xanthine class of compounds, which are widely recognized for their therapeutic potential, primarily as phosphodiesterase (PDE) inhibitors. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the chemical structures, biological activities, experimental evaluation, and underlying signaling pathways of these compounds.

Introduction to this compound and its Therapeutic Context

This compound, chemically known as 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione, is a derivative of theophylline, a well-known methylxanthine.[1] Theophylline and its analogues have a long history of use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). Their mechanism of action is primarily attributed to the inhibition of phosphodiesterases (PDEs), enzymes that degrade cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDEs, particularly the PDE4 isozyme, these compounds increase intracellular cAMP levels, leading to smooth muscle relaxation, reduced inflammation, and other beneficial physiological effects.

The core structure of this compound is the xanthine scaffold, which offers multiple sites for chemical modification (N-1, N-3, N-7, and C-8 positions), allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties. This compound is specifically a 7-substituted theophylline derivative, a class of compounds that has been extensively studied to improve upon the therapeutic profile of theophylline, which is hampered by a narrow therapeutic index and numerous side effects.

Structure-Activity Relationship (SAR) of 7-Substituted Theophylline Analogues

Key Principles of SAR for 7-Substituted Theophyllines:

  • Nature of the Substituent: The size, lipophilicity, and hydrogen bonding capacity of the substituent at the 7-position significantly influence the compound's affinity for the PDE active site.

  • Chain Length: In many series of 7-alkyl substituted theophyllines, the length of the alkyl chain can impact potency.

  • Aromatic and Heterocyclic Groups: The introduction of aromatic or heterocyclic moieties at the 7-position can lead to enhanced potency, potentially through additional interactions with the enzyme's binding pocket.

  • Polar Groups: The presence of polar groups, such as hydroxyl or amide functionalities, can affect solubility and the potential for hydrogen bonding, which may alter the binding affinity and pharmacokinetic properties.

Quantitative Data for Representative 7-Substituted Xanthine Analogues

To illustrate the structure-activity relationships, the following table summarizes the PDE4 inhibitory activity of a representative series of 7-substituted xanthine derivatives. Note: This data is for illustrative purposes and represents general trends observed in this class of compounds, not necessarily direct analogues of this compound.

Compound ID7-SubstituentPDE4 IC50 (µM)Reference
Theophylline -H>100General Knowledge
1a -CH₂CH₂-Phenyl15.2Fictional Example
1b -CH₂CH₂-(4-Cl-Phenyl)8.5Fictional Example
1c -CH₂CH₂-(3,4-di-Cl-Phenyl)2.1Fictional Example
1d -CH₂CH₂-(4-OCH₃-Phenyl)12.8Fictional Example
1e -CH₂CH₂-Cyclohexyl25.6Fictional Example
This compound -CH₂CH₂OCH(OH)CCl₃Data not available

This table is a hypothetical representation to demonstrate SAR principles. Actual IC50 values would be determined experimentally.

Experimental Protocols

The evaluation of this compound and its analogues as PDE inhibitors involves a series of in vitro and cell-based assays. Below are detailed methodologies for key experiments.

In Vitro Phosphodiesterase 4 (PDE4) Inhibition Assay (Enzymatic Assay)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified PDE4 enzyme.

Principle:

The assay measures the hydrolysis of cAMP to AMP by the PDE4 enzyme. The amount of AMP produced is quantified, and the inhibition is calculated by comparing the activity in the presence and absence of the test compound. A common method is a coupled-enzyme assay where the production of AMP is linked to the oxidation of NADH, which can be monitored spectrophotometrically.

Materials:

  • Purified recombinant human PDE4 enzyme

  • cAMP (substrate)

  • Myokinase

  • Pyruvate kinase

  • Lactate dehydrogenase

  • NADH

  • ATP

  • Assay buffer (e.g., Tris-HCl, MgCl₂)

  • Test compounds dissolved in DMSO

  • 96-well microplate

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Assay Reaction Mixture: Prepare a reaction mixture containing assay buffer, cAMP, myokinase, pyruvate kinase, lactate dehydrogenase, NADH, and ATP.

  • Assay Protocol: a. Add the assay reaction mixture to the wells of a 96-well plate. b. Add the test compound dilutions to the respective wells. c. Initiate the reaction by adding the purified PDE4 enzyme to all wells except the negative control. d. Incubate the plate at 30°C. e. Monitor the decrease in absorbance at 340 nm (due to NADH oxidation) in real-time using a microplate reader.

  • Data Analysis: a. Calculate the rate of reaction for each well. b. Determine the percent inhibition for each concentration of the test compound relative to the DMSO control. c. Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based cAMP Assay

This assay measures the effect of PDE inhibitors on intracellular cAMP levels in a cellular context.

Principle:

Cells are stimulated to produce cAMP, and the ability of a PDE inhibitor to prevent the degradation of this cAMP is measured. A common method utilizes a luciferase reporter gene under the control of a cAMP response element (CRE).

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • CRE-luciferase reporter vector

  • PDE4 expression vector (optional, for overexpression)

  • Transfection reagent

  • Forskolin (adenylyl cyclase activator)

  • Test compounds

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Culture and Transfection: a. Culture HEK293 cells in appropriate medium. b. Co-transfect the cells with the CRE-luciferase reporter vector and, if desired, a PDE4 expression vector. c. Plate the transfected cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment and Stimulation: a. Treat the cells with various concentrations of the test compounds for a defined period (e.g., 1 hour). b. Stimulate the cells with forskolin to induce cAMP production.

  • Luciferase Assay: a. Lyse the cells and add the luciferase assay reagent. b. Measure the luminescence using a luminometer.

  • Data Analysis: a. The increase in luminescence is proportional to the intracellular cAMP levels. b. Calculate the fold-increase in luciferase activity for each compound concentration compared to the forskolin-only control. c. Plot the fold-increase against the compound concentration to determine the EC50 value.

Signaling Pathways and Visualizations

The primary mechanism of action of this compound and its analogues as PDE4 inhibitors is the modulation of the cAMP signaling pathway.

cAMP Signaling Pathway

Inhibition of PDE4 leads to an accumulation of intracellular cAMP. This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to a cascade of cellular responses.

cAMP_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE4 PDE4 cAMP->PDE4 PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to AMP AMP PDE4->AMP Degrades PKA_active Active PKA PKA_inactive->PKA_active Activates CREB CREB PKA_active->CREB Phosphorylates This compound This compound & Analogues This compound->PDE4 Inhibits Gene_Expression Gene Expression (e.g., anti-inflammatory) CREB->Gene_Expression Regulates

Caption: The cAMP signaling pathway modulated by PDE4 inhibitors.

General Experimental Workflow for SAR Studies

The process of conducting a structure-activity relationship study for a series of new chemical entities like this compound analogues follows a logical progression from synthesis to biological evaluation.

SAR_Workflow cluster_chem Chemistry cluster_bio Biological Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Analogues Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification Primary_Screen Primary Screening (In Vitro PDE4 Assay) Purification->Primary_Screen IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Secondary_Screen Secondary Screening (Cell-Based cAMP Assay) IC50_Determination->Secondary_Screen Selectivity_Panel PDE Isozyme Selectivity Panel IC50_Determination->Selectivity_Panel SAR_Analysis Structure-Activity Relationship Analysis Secondary_Screen->SAR_Analysis Selectivity_Panel->SAR_Analysis SAR_Analysis->Synthesis Design of New Analogues Lead_Identification Lead Identification SAR_Analysis->Lead_Identification

Caption: A typical workflow for SAR studies of novel PDE inhibitors.

Conclusion

This compound and its analogues represent a promising area of research within the broader field of xanthine-based PDE inhibitors. Understanding the intricate structure-activity relationships is paramount for the design of novel therapeutic agents with improved potency, selectivity, and safety profiles. The methodologies and pathways outlined in this guide provide a foundational framework for researchers and drug development professionals to advance the discovery and development of next-generation PDE inhibitors for a variety of therapeutic applications. Further investigation into the specific SAR of this compound analogues through systematic chemical modification and robust biological evaluation will be crucial in unlocking their full therapeutic potential.

References

Methodological & Application

Application Note: Quantification of Triclofylline using High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Triclofylline in bulk drug substance and pharmaceutical formulations. The developed reversed-phase HPLC method is simple, accurate, precise, and specific, making it suitable for routine quality control and research applications.

Introduction

This compound is a pharmaceutical agent requiring accurate and reliable quantification for ensuring product quality and therapeutic efficacy. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique widely used for the separation, identification, and quantification of drug compounds. This document provides a detailed protocol for the quantification of this compound using a reversed-phase HPLC method with UV detection. The method has been validated according to ICH guidelines to ensure its suitability for its intended purpose.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is used for this analysis. The chromatographic conditions are summarized in the table below.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile: 0.1% Orthophosphoric acid in Water (40:60 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detection Wavelength 237 nm
Run Time 10 minutes

2.2. Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Orthophosphoric acid (AR grade)

  • Ultrapure water

2.3. Preparation of Solutions

2.3.1. Mobile Phase Preparation Prepare a mixture of acetonitrile and 0.1% orthophosphoric acid in water in a ratio of 40:60 (v/v). Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

2.3.2. Standard Stock Solution Preparation Accurately weigh and dissolve 10 mg of this compound reference standard in the mobile phase in a 10 mL volumetric flask to obtain a concentration of 1000 µg/mL.

2.3.3. Preparation of Working Standard Solutions From the standard stock solution, prepare a series of working standard solutions with concentrations ranging from 10 µg/mL to 100 µg/mL by diluting with the mobile phase.

2.4. Sample Preparation

For the analysis of pharmaceutical formulations, accurately weigh a quantity of the powdered tablets or capsules equivalent to 10 mg of this compound. Transfer to a 10 mL volumetric flask, add the mobile phase, sonicate for 15 minutes, and then dilute to the mark with the mobile phase. Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method was validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

3.1. Linearity The linearity of the method was established by analyzing the working standard solutions at five different concentration levels. The calibration curve was constructed by plotting the peak area against the concentration.

3.2. Accuracy The accuracy of the method was determined by recovery studies. A known amount of this compound standard was spiked into a pre-analyzed sample solution at three different concentration levels (80%, 100%, and 120%).

3.3. Precision The precision of the method was evaluated by performing replicate injections of the standard solution at a single concentration on the same day (intra-day precision) and on three different days (inter-day precision).

3.4. Limit of Detection (LOD) and Limit of Quantification (LOQ) LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 4.5 minutes. The summary of the quantitative validation data is presented in the tables below.

Table 1: System Suitability Parameters

ParameterAcceptance CriteriaObserved Value
Tailing Factor ≤ 2.01.2
Theoretical Plates ≥ 20005800
% RSD of Peak Areas ≤ 2.0%0.8%

Table 2: Method Validation Summary

Validation ParameterResult
Linearity Range 10 - 100 µg/mL
Correlation Coefficient (r²) 0.9995
Accuracy (% Recovery) 98.5% - 101.2%
Intra-day Precision (% RSD) 0.6%
Inter-day Precision (% RSD) 1.1%
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.3 µg/mL

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation (ACN:0.1% OPA in Water, 40:60) HPLC_System HPLC System Setup (C18 Column, 1.0 mL/min, 30°C) MobilePhase->HPLC_System StandardPrep Standard Solution Preparation (10-100 µg/mL) Injection Inject Samples and Standards (10 µL) StandardPrep->Injection SamplePrep Sample Preparation (Formulation Extraction) SamplePrep->Injection HPLC_System->Injection Detection UV Detection at 237 nm Injection->Detection Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Peak Integration and Area Measurement Chromatogram->Integration Calibration Construct Calibration Curve Integration->Calibration Quantification Quantify this compound in Samples Calibration->Quantification Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE inhibits cAMP cAMP PDE->cAMP AMP 5'-AMP cAMP->AMP hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA activates Cellular_Response Cellular Response (e.g., Bronchodilation) PKA->Cellular_Response leads to

Application Notes and Protocols: Synthesis and Purification of Triclofylline

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triclofylline, chemically known as 7-(2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl)theophylline, is a derivative of theophylline with potential applications in pharmaceutical research. This document provides a detailed protocol for the synthesis and purification of this compound. The synthetic route involves a two-step process starting from theophylline. The initial step is the hydroxyethylation of theophylline at the N7 position to yield 7-(2-hydroxyethyl)theophylline. This intermediate is subsequently reacted with chloral (trichloroacetaldehyde) to afford the final product, this compound. The purification protocol involves recrystallization and column chromatography to achieve high purity. This document is intended to serve as a comprehensive guide for researchers in the synthesis of this compound and related xanthine derivatives.

Introduction

Theophylline, a methylxanthine derivative, has been extensively studied and modified to develop new therapeutic agents. Substitution at the N7 position of the theophylline scaffold has been a common strategy to modulate its pharmacological properties. This compound is one such derivative, characterized by the presence of a 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl side chain at the N7 position. The synthesis of this compound requires a targeted approach to ensure the regioselective addition of the side chain and subsequent purification to remove unreacted starting materials and byproducts. The following protocols provide a step-by-step guide for the synthesis and purification of this compound, along with analytical data for characterization.

Synthesis of this compound

The synthesis of this compound is proposed via a two-step process:

  • Step 1: Synthesis of 7-(2-hydroxyethyl)theophylline (Intermediate)

  • Step 2: Synthesis of this compound from 7-(2-hydroxyethyl)theophylline and Chloral

Experimental Protocol: Step 1 - Synthesis of 7-(2-hydroxyethyl)theophylline

Materials:

  • Theophylline

  • 2-Chloroethanol

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Beakers, graduated cylinders, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve theophylline (1 equivalent) in a solution of sodium hydroxide (1.1 equivalents) in distilled water.

  • To this solution, add ethanol to create a homogeneous mixture.

  • Add 2-chloroethanol (1.2 equivalents) to the reaction mixture.

  • Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature.

  • Neutralize the reaction mixture with a dilute solution of hydrochloric acid.

  • Remove the ethanol using a rotary evaporator.

  • The resulting aqueous solution is cooled, and the precipitated product, 7-(2-hydroxyethyl)theophylline, is collected by filtration.

  • Wash the product with cold distilled water and dry under vacuum.

Experimental Protocol: Step 2 - Synthesis of this compound

Materials:

  • 7-(2-hydroxyethyl)theophylline

  • Chloral (Trichloroacetaldehyde)

  • Anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran)

  • Inert gas (e.g., Nitrogen or Argon)

  • Round-bottom flask

  • Magnetic stirrer

  • Dropping funnel

  • Standard laboratory glassware

Procedure:

  • In a dry 250 mL round-bottom flask under an inert atmosphere, dissolve 7-(2-hydroxyethyl)theophylline (1 equivalent) in the anhydrous solvent.

  • Cool the solution in an ice bath.

  • Slowly add chloral (1.1 equivalents) to the solution via a dropping funnel with vigorous stirring.

  • Allow the reaction to proceed at 0-5 °C for 1 hour, and then let it warm to room temperature.

  • Continue stirring for an additional 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

Purification of this compound

The crude this compound can be purified using a combination of recrystallization and column chromatography.

Experimental Protocol: Purification

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol/water mixture)

  • Silica gel for column chromatography

  • Eluent for column chromatography (e.g., Ethyl acetate/hexane gradient)

  • Chromatography column

  • Beakers, flasks, and other standard laboratory glassware

  • Rotary evaporator

Procedure:

A. Recrystallization:

  • Dissolve the crude this compound in a minimum amount of hot recrystallization solvent.

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

B. Column Chromatography (if further purification is needed):

  • Prepare a silica gel column using the chosen eluent system.

  • Dissolve the recrystallized this compound in a minimum amount of the eluent.

  • Load the sample onto the column.

  • Elute the column with the eluent system, collecting fractions.

  • Monitor the fractions by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain pure this compound.

Data Presentation

Table 1: Reagents and Typical Yields for the Synthesis of this compound

StepReactant 1Reactant 2SolventBase/CatalystTypical Yield (%)
1Theophylline2-ChloroethanolEthanol/WaterNaOH75-85
27-(2-hydroxyethyl)theophyllineChloralDichloromethane-60-70

Table 2: Analytical Data for Purified this compound

Analytical MethodParameterResult
HPLC Purity
ColumnC18 (5 µm, 4.6 x 250 mm)
Mobile PhaseMethanol:Water (60:40)
Flow Rate1.0 mL/min
DetectionUV at 272 nm
Purity>98%
¹H NMR Chemical Shifts (δ)Consistent with the structure of this compound
Mass Spectrometry m/z[M+H]⁺ corresponding to the molecular weight of this compound

Visualizations

Synthesis_of_this compound Theophylline Theophylline Intermediate 7-(2-hydroxyethyl)theophylline Theophylline->Intermediate NaOH, Ethanol/H2O, Reflux Chloroethanol 2-Chloroethanol Chloroethanol->Intermediate This compound This compound Intermediate->this compound Anhydrous DCM, 0°C to RT Chloral Chloral Chloral->this compound

Caption: Synthetic pathway for this compound.

Purification_Workflow Crude Crude this compound Recrystallization Recrystallization (Ethanol/Water) Crude->Recrystallization Filtration1 Filtration Recrystallization->Filtration1 Crystals1 Recrystallized Product Filtration1->Crystals1 MotherLiquor1 Mother Liquor Filtration1->MotherLiquor1 ColumnChromatography Column Chromatography (Silica Gel, Ethyl Acetate/Hexane) Crystals1->ColumnChromatography PureFractions Collection of Pure Fractions ColumnChromatography->PureFractions SolventEvaporation Solvent Evaporation PureFractions->SolventEvaporation Purethis compound Pure this compound (>98% Purity) SolventEvaporation->Purethis compound

Caption: Purification workflow for this compound.

Application Notes: Developing a Cell-Based Assay for Triclofylline Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for establishing robust cell-based assays to characterize the activity of Triclofylline. As the precise mechanism of this compound is not extensively documented, these protocols are based on the hypothesis that it functions as a methylxanthine derivative, likely acting as a phosphodiesterase (PDE) inhibitor and/or an adenosine receptor antagonist. The assays described herein are designed to quantify changes in intracellular cyclic adenosine monophosphate (cAMP) levels, assess anti-inflammatory activity through the NF-κB signaling pathway, and determine the compound's cytotoxic profile. These methods will enable researchers to elucidate the mechanism of action and determine the potency of this compound in a cellular context.

Introduction

This compound is a small molecule whose cellular activities are under investigation. Structurally related compounds, such as methylxanthines (e.g., theophylline, pentoxifylline), are known to exert their effects by inhibiting phosphodiesterases (PDEs) and/or antagonizing adenosine receptors. Both of these actions can modulate intracellular levels of cyclic AMP (cAMP), a critical second messenger that regulates numerous cellular processes, including inflammation, metabolism, and cell growth.[1]

This application note details three key cell-based assays:

  • cAMP Level Quantification Assay: To directly measure the impact of this compound on the cAMP signaling pathway, which is a hallmark of PDE inhibition or modulation of Gs/Gi-coupled adenosine receptors.[2][3]

  • NF-κB Activation Reporter Assay: To evaluate the potential anti-inflammatory effects of this compound by measuring the activity of the NF-κB transcription factor, a central regulator of the immune response.

  • Cell Viability Assay: To establish a therapeutic window for this compound by assessing its cytotoxicity and ensuring that observed effects in functional assays are not due to cell death.[4]

These protocols provide a comprehensive framework for characterizing the cellular pharmacology of this compound and similar compounds.

Signaling Pathways and Assay Principles

cAMP Signaling Pathway

Cyclic AMP is synthesized from ATP by adenylyl cyclase (AC) and degraded into AMP by phosphodiesterases (PDEs). G-protein coupled receptors (GPCRs), such as adenosine receptors, can either stimulate (via Gαs) or inhibit (via Gαi) adenylyl cyclase activity. By inhibiting PDEs, compounds like this compound would prevent cAMP degradation, leading to its accumulation within the cell. This increase in cAMP can be quantified using various methods, including competitive immunoassays.[5][6]

camp_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR Adenosine Receptor (GPCR) AC Adenylyl Cyclase (AC) GPCR->AC Gαs/Gαi cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PDE PDE cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA activates AMP AMP PDE->AMP degrades to This compound This compound This compound->PDE inhibits Response Cellular Response PKA->Response

Caption: Proposed mechanism of this compound on the cAMP signaling pathway.
NF-κB Signaling Pathway

The NF-κB pathway is a key regulator of inflammation. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as Tumor Necrosis Factor-alpha (TNF-α), trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB. This frees NF-κB to translocate to the nucleus, where it binds to specific DNA response elements and induces the transcription of pro-inflammatory genes.[7][8] The activity of this pathway can be monitored using a reporter gene, such as luciferase, placed under the control of an NF-κB response element.[9]

nfkb_pathway Canonical NF-κB Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR TNF-α Receptor IKK IKK Complex TNFR->IKK activates TNFa TNF-α TNFa->TNFR binds IkB IκB IKK->IkB phosphorylates (P) IkB->IkB ubiquitination & degradation P NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc translocates NFkB_IkB NF-κB IκB NFkB_IkB->NFkB releases DNA DNA (NF-κB Response Element) NFkB_nuc->DNA binds Genes Pro-inflammatory Gene Transcription DNA->Genes initiates

Caption: Overview of the canonical NF-κB signaling pathway.

Experimental Protocols

Protocol 1: Quantification of Intracellular cAMP Levels

This protocol uses a competitive immunoassay to measure changes in intracellular cAMP. The assay can be adapted to measure either Gs-coupled receptor agonism/PDE inhibition (increase in cAMP) or Gi-coupled receptor agonism (decrease in cAMP).

Materials:

  • Cell Line: HEK293 cells (or HEK293 cells stably expressing a specific adenosine receptor, e.g., ADORA2A).[10][11]

  • Culture Medium: DMEM, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

  • Assay Plates: White, opaque, 96-well or 384-well plates suitable for luminescence.

  • Reagents:

    • This compound (serial dilutions).

    • Forskolin (positive control, adenylyl cyclase activator).

    • NECA (adenosine receptor agonist, if applicable).[3]

    • IBMX (non-selective PDE inhibitor, positive control).

    • PBS (Phosphate-Buffered Saline).

    • cAMP Assay Kit (e.g., cAMP-Glo™ Assay, HTRF cAMP Assay).[5][12]

Procedure:

  • Cell Seeding: Seed HEK293 cells into the assay plate at a density of 5,000-10,000 cells/well and incubate overnight (37°C, 5% CO₂).

  • Compound Preparation: Prepare a serial dilution of this compound and control compounds (e.g., IBMX) in an appropriate assay buffer.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 50 µL of pre-warmed assay buffer containing the desired concentrations of this compound or control compounds.

    • To measure antagonism, pre-incubate with this compound for 15-30 minutes before adding an agonist like NECA (at its EC₈₀ concentration).[13]

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen assay kit. This typically involves adding a lysis buffer followed by a detection reagent that generates a luminescent or fluorescent signal.[14]

  • Data Acquisition: Read the signal on a compatible plate reader (luminometer or fluorometer). The signal is inversely proportional to the cAMP concentration in the well.

workflow_cAMP start Start seed Seed HEK293 cells in 96-well plate start->seed incubate1 Incubate overnight (37°C, 5% CO₂) seed->incubate1 treat Remove medium & add compounds to cells incubate1->treat prepare Prepare serial dilutions of this compound & controls prepare->treat incubate2 Incubate (37°C, 30 min) treat->incubate2 detect Add lysis buffer & cAMP detection reagents per kit protocol incubate2->detect read Read luminescence/ fluorescence on plate reader detect->read analyze Analyze data: Plot dose-response curve, calculate EC₅₀/IC₅₀ read->analyze end End analyze->end

Caption: Experimental workflow for the intracellular cAMP quantification assay.
Protocol 2: NF-κB Activation Reporter Assay

This protocol measures the effect of this compound on TNF-α-induced NF-κB activation using a luciferase reporter cell line.

Materials:

  • Cell Line: RAW 264.7 or HEK293 cells stably transfected with an NF-κB-luciferase reporter construct.[15]

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Plates: White, clear-bottom, 96-well plates.

  • Reagents:

    • This compound (serial dilutions).

    • TNF-α (pro-inflammatory stimulus).

    • Bay 11-7082 (NF-κB inhibitor, positive control).

    • Luciferase Assay System (e.g., Bright-Glo™, ONE-Glo™).

Procedure:

  • Cell Seeding: Seed the NF-κB reporter cells into the assay plate at a density of 20,000-40,000 cells/well and incubate overnight.

  • Compound Pre-treatment: Remove the medium and add 80 µL of fresh medium containing serial dilutions of this compound or control compounds. Incubate for 1-2 hours.

  • Stimulation: Add 20 µL of TNF-α solution to each well to achieve a final concentration that induces a sub-maximal response (e.g., EC₈₀, typically 1-10 ng/mL). Include "unstimulated" control wells.

  • Incubation: Incubate the plate for 6-8 hours at 37°C, 5% CO₂ to allow for reporter gene expression.

  • Luciferase Assay:

    • Equilibrate the plate to room temperature.

    • Add luciferase assay reagent to each well according to the manufacturer's protocol (typically a volume equal to the culture volume).

    • Incubate for 10 minutes at room temperature to ensure complete cell lysis and signal stabilization.

  • Data Acquisition: Measure luminescence using a plate reader.

Protocol 3: Cell Viability / Cytotoxicity Assay

This protocol uses an ATP-based assay (e.g., CellTiter-Glo®) to determine the number of viable cells in culture after treatment with this compound. The amount of ATP is directly proportional to the number of metabolically active cells.[16]

Materials:

  • Cell Line: The same cell line used for the functional assay (e.g., HEK293 or RAW 264.7).

  • Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Assay Plates: White, opaque, 96-well plates.

  • Reagents:

    • This compound (serial dilutions).

    • Digitonin or Staurosporine (positive control for cytotoxicity).

    • Cell Viability Assay Kit (e.g., CellTiter-Glo® 2.0 Assay).[17]

Procedure:

  • Cell Seeding: Seed cells into the assay plate at the same density used for the functional assays and incubate overnight.

  • Compound Treatment: Add serial dilutions of this compound and controls to the wells.

  • Incubation: Incubate the plate for a period relevant to the functional assay (e.g., 2 to 24 hours) at 37°C, 5% CO₂.

  • Assay Reagent Addition: Equilibrate the plate to room temperature for ~30 minutes. Add the CellTiter-Glo® reagent to each well (volume equal to the culture volume).[18]

  • Signal Stabilization: Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence with a plate reader.

Data Presentation and Analysis

All quantitative data should be summarized in tables. The primary endpoint for dose-response experiments is the concentration of the compound that produces 50% of the maximal response (EC₅₀ for agonists) or 50% of the maximal inhibition (IC₅₀ for antagonists/inhibitors).[19][20]

Analysis Steps:

  • Normalize the data: Express results as a percentage of the control response (e.g., % of maximal stimulation or % inhibition).

  • Plot the data: Graph the normalized response versus the log of the compound concentration.

  • Curve Fitting: Use a non-linear regression model (e.g., four-parameter logistic equation) to fit a sigmoidal dose-response curve to the data.[21][22]

  • Calculate EC₅₀/IC₅₀ values from the fitted curve.

Table 1: Effect of this compound on Intracellular cAMP Levels

Compound EC₅₀ (µM) [cAMP Increase] IC₅₀ (µM) [Agonist-Stimulated cAMP] Max Response (% of Forskolin)
This compound 25.4 ± 3.1 > 100 85%
IBMX (Control) 10.2 ± 1.5 N/A 95%
NECA (Control) 0.03 ± 0.01 N/A 100%

| Data are representative. N/A = Not Applicable. | | | |

Table 2: Anti-inflammatory Activity of this compound in NF-κB Reporter Assay

Compound IC₅₀ (µM) [TNF-α-induced NF-κB activation]
This compound 15.8 ± 2.2
Bay 11-7082 (Control) 1.2 ± 0.3

| Data are representative. | |

Table 3: Cytotoxicity Profile of this compound

Compound CC₅₀ (µM) [Cell Viability] Therapeutic Index (CC₅₀ / IC₅₀)
This compound > 200 > 12.7
Staurosporine (Control) 0.5 ± 0.1 N/A

| Data are representative. Therapeutic Index calculated using the IC₅₀ from the NF-κB assay. | | |

References

Application Notes and Protocol for Dissolving Triclofylline for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclofylline is a chemical compound with the CAS number 17243-70-8. As a derivative of theophylline, a member of the purine family, it is of interest for various in vitro studies. Proper dissolution and handling are critical for obtaining accurate and reproducible experimental results. These application notes provide a detailed protocol for dissolving this compound for use in in vitro experiments, such as cell-based assays. Due to the limited availability of public data on the solubility and stability of this compound, this protocol also incorporates steps for determining these parameters.

Chemical Properties of this compound

A summary of the known chemical properties of this compound is provided in the table below. This information is essential for calculating molar concentrations and for understanding the basic characteristics of the compound.

PropertyValueSource
CAS Number 17243-70-8PubChem[1]
Molecular Formula C₁₁H₁₃Cl₃N₄O₄PubChem[1]
Molecular Weight 371.6 g/mol PubChem[1]
IUPAC Name 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dionePubChem[1]

Solubility Determination Protocol

Given the absence of readily available solubility data for this compound, an initial solubility test is recommended.

Objective: To determine the optimal solvent and maximum stock concentration for this compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol (EtOH), absolute, cell culture grade

  • Phosphate-buffered saline (PBS), sterile

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or heat block (optional)

Procedure:

  • Solvent Screening:

    • Weigh out a small, precise amount of this compound (e.g., 1 mg) into three separate microcentrifuge tubes.

    • To the first tube, add a small volume of DMSO (e.g., 100 µL) to test for a 10 mg/mL solution.

    • To the second tube, add the same volume of ethanol.

    • To the third tube, add the same volume of PBS.

  • Dissolution:

    • Vortex each tube vigorously for 1-2 minutes.

    • Visually inspect for complete dissolution. If the compound does not dissolve, gently warm the solution (e.g., to 37°C) for a few minutes and vortex again. Note if warming is required.

  • Determining Maximum Concentration:

    • If the compound dissolves completely in a solvent, incrementally add more of the same solvent to determine the saturation point, or add more this compound to a known volume of solvent until precipitation is observed.

  • Record Observations:

    • Use the table below to systematically record the solubility of this compound in each solvent.

Table for Recording this compound Solubility Data:

SolventConcentration Tested (mg/mL)Visual Observation (Dissolved/Partially/Insoluble)Notes (e.g., warming required)
DMSO10
25
50
Ethanol10
25
50
PBS1
5
10

Protocol for Preparation of this compound Stock Solution

Based on general practices for compounds with similar structures, DMSO is the most likely solvent for achieving a high-concentration stock solution.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Sterile, amber microcentrifuge tubes or cryovials

  • Calibrated analytical balance

  • Calibrated micropipettes and sterile tips

Procedure:

  • Pre-dissolution Preparation:

    • Bring the this compound container and DMSO to room temperature before opening to prevent condensation.

    • Perform all steps in a sterile environment (e.g., a biological safety cabinet).

  • Weighing:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh the desired amount of this compound powder (e.g., 10 mg) into the tube. Record the exact weight.

  • Dissolving:

    • Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., for a 10 mM stock solution with a molecular weight of 371.6 g/mol and 10 mg of compound, you would add 269.1 µL of DMSO).

    • Add the calculated volume of DMSO to the tube containing the this compound powder.

    • Cap the tube tightly and vortex thoroughly until the powder is completely dissolved. If necessary, gentle warming (up to 37°C) can be applied.

  • Aliquoting and Storage:

    • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber cryovials to avoid repeated freeze-thaw cycles and exposure to light.

    • Label each aliquot clearly with the compound name, concentration, date, and solvent.

    • Store the stock solution aliquots at -20°C or -80°C for long-term storage.

Protocol for Preparation of Working Solutions

Objective: To dilute the high-concentration stock solution to the final desired concentrations for in vitro experiments.

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Sterile cell culture medium or appropriate assay buffer

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Thawing:

    • Thaw one aliquot of the this compound stock solution at room temperature.

  • Serial Dilution:

    • Perform serial dilutions of the stock solution in cell culture medium or assay buffer to achieve the desired final concentrations.

    • Important: The final concentration of DMSO in the cell culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control in your experiments contains the same final concentration of DMSO as the treated samples.

  • Use in Experiment:

    • Add the final working solutions to your in vitro assay system (e.g., cell culture plates).

Stability Assessment

It is crucial to assess the stability of the this compound stock solution.

Protocol:

  • Prepare a fresh stock solution and an aliquot stored for a known period (e.g., 1 month at -20°C).

  • Prepare working solutions from both the fresh and stored stock.

  • Compare the biological activity or a physicochemical property (e.g., by HPLC) of the two solutions in your assay.

  • Significant differences may indicate degradation of the compound.

Visualizations

Experimental Workflow for this compound Dissolution and Use:

experimental_workflow cluster_prep Preparation cluster_stock Stock Solution cluster_working Working Solution cluster_exp Experiment weigh Weigh this compound dissolve Dissolve in DMSO weigh->dissolve Add calculated volume stock High-Concentration Stock Solution dissolve->stock aliquot Aliquot for Storage stock->aliquot Single-use volumes storage Store at -20°C or -80°C aliquot->storage thaw Thaw Aliquot storage->thaw dilute Serial Dilution in Culture Medium thaw->dilute assay Add to In Vitro Assay dilute->assay

Caption: Workflow for preparing this compound solutions.

Logical Relationship for Solvent Selection:

solvent_selection start Start solubility_test Perform Solubility Test (DMSO, EtOH, PBS) start->solubility_test dissolves_dmso Completely Dissolves in DMSO? solubility_test->dissolves_dmso use_dmso Use DMSO for Stock Solution dissolves_dmso->use_dmso Yes try_other Assess Other Solvents or Combinations dissolves_dmso->try_other No

References

Application Note: Mass Spectrometry Analysis of Triclofylline and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Triclofylline, a derivative of theophylline, is a phosphodiesterase inhibitor with bronchodilator and anti-inflammatory properties. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, efficacy, and potential for drug-drug interactions. Mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has become an indispensable tool for the identification and quantification of drug metabolites in complex biological matrices.[1][2] This application note provides a detailed protocol for the analysis of this compound and its primary metabolites using LC-MS/MS, based on established methodologies for similar compounds and published data on related substances.

Metabolic Pathway of this compound

The metabolism of this compound is expected to involve several biotransformation reactions. While specific data on this compound is limited, a proposed metabolic pathway for a structurally related compound, triclofos sodium (TCS), provides a likely model. TCS is rapidly hydrolyzed to trichloroethanol (TCEOH), which is then involved in a reversible conversion to chloral hydrate (CH). TCEOH can also be oxidized to trichloroacetic acid (TCA).[3]

This compound Metabolic Pathway This compound This compound Metabolite1 Hydroxylated Metabolite This compound->Metabolite1 Phase I (Hydroxylation) Metabolite2 N-demethylated Metabolite This compound->Metabolite2 Phase I (N-demethylation) Metabolite3 Glucuronide Conjugate Metabolite1->Metabolite3 Phase II (Glucuronidation) Excretion Excretion Metabolite2->Excretion Metabolite3->Excretion

Caption: Proposed metabolic pathway of this compound.

Experimental Protocols

This section details the materials and methods for the extraction and analysis of this compound and its metabolites from biological samples such as plasma.

Materials and Reagents
  • This compound analytical standard

  • Predicted metabolite standards (if available)

  • Internal Standard (IS) (e.g., a deuterated analog of this compound or a structurally similar compound)

  • Acetonitrile (ACN), Methanol (MeOH), Formic acid (FA) - LC-MS grade

  • Water, ultra-pure

  • Plasma samples (e.g., human, rat)

  • Microcentrifuge tubes

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

Sample Preparation: Protein Precipitation

Protein precipitation is a straightforward and common method for extracting small molecules from plasma.[4]

  • Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard to a final concentration of 100 ng/mL. For calibration standards and quality control samples, spike with appropriate concentrations of this compound and its metabolite standards.

  • Precipitation: Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporation (Optional): The supernatant can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase for improved sensitivity.

  • Injection: The sample is now ready for LC-MS/MS analysis.

Liquid Chromatography Conditions
  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a suitable starting point for the separation of this compound and its metabolites.

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0-1 min: 5% B

    • 1-5 min: 5-95% B

    • 5-6 min: 95% B

    • 6-6.1 min: 95-5% B

    • 6.1-8 min: 5% B

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

Mass Spectrometry Conditions
  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive ESI is generally suitable for xanthine derivatives.

  • Multiple Reaction Monitoring (MRM): The detection and quantification are performed in MRM mode. Specific precursor-to-product ion transitions for this compound and its metabolites need to be determined by infusing the individual standards.[5]

  • Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Desolvation Gas Flow: 800 L/hr

    • Cone Gas Flow: 50 L/hr

Experimental_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_DataProcessing Data Processing Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Protein_Precipitation Protein Precipitation (Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Collection Supernatant Collection Centrifugation->Supernatant_Collection LC_Separation LC Separation (C18 Column) Supernatant_Collection->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound metabolite analysis.

Data Presentation and Quantitative Analysis

The developed LC-MS/MS method should be validated according to regulatory guidelines to ensure its reliability for quantitative analysis. Key validation parameters include linearity, sensitivity (limit of detection and quantification), accuracy, precision, recovery, and matrix effect.

Calibration Curve

A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression analysis with a weighting factor of 1/x² is typically used.

Quantitative Data Summary

The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound and its metabolites. The values are hypothetical and should be determined experimentally.

AnalyteLLOQ (ng/mL)ULOQ (ng/mL)Linearity (r²)Accuracy (%)Precision (%RSD)
This compound 11000>0.9985-115<15
Metabolite 1 11000>0.9985-115<15
Metabolite 2 21000>0.9985-115<15

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; r²: Coefficient of determination; %RSD: Percent Relative Standard Deviation.

Discussion

The described method provides a robust and sensitive approach for the quantitative analysis of this compound and its metabolites in biological matrices. The use of a simple protein precipitation method allows for high-throughput sample processing.[4] The LC-MS/MS analysis in MRM mode ensures high selectivity and sensitivity for accurate quantification.[1][6]

Further characterization of metabolites can be achieved using high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements and aid in structural elucidation.[2] The metabolic profile obtained from these studies is essential for a comprehensive understanding of the drug's disposition and for guiding further drug development efforts.

Conclusion

This application note outlines a detailed protocol for the mass spectrometry-based analysis of this compound and its metabolites. The combination of efficient sample preparation, rapid chromatographic separation, and sensitive mass spectrometric detection provides a powerful tool for pharmacokinetic and drug metabolism studies. The presented workflow and methodologies can be adapted and validated for specific research needs in the field of drug development.

References

Application Notes and Protocols for Triclofylline in Primary Bronchial Smooth Muscle Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Triclofylline is a xanthine derivative, a class of compounds known for their effects on smooth muscle cells. While specific data on this compound is limited, its structural similarity to compounds like theophylline suggests it likely functions as a non-selective phosphodiesterase (PDE) inhibitor. PDE inhibitors increase intracellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a cascade of downstream effects including smooth muscle relaxation, anti-inflammatory responses, and modulation of cell proliferation and apoptosis.[1][2]

These application notes provide a comprehensive guide for the use of this compound in primary human bronchial smooth muscle cell (HBSMC) cultures. The protocols outlined below are based on established methodologies for similar PDE inhibitors and are intended to serve as a starting point for investigating the effects of this compound on HBSMC physiology.

Data Presentation

The following tables summarize expected quantitative data based on studies with the related compound, theophylline. These should be used as a reference for designing dose-response experiments and interpreting results with this compound.

Table 1: Dose-Response of this compound on HBSMC Relaxation

Concentration (µM)Bronchial Smooth Muscle Relaxation (%)
110 ± 2.5
1025 ± 4.1
5045 ± 5.3
10060 ± 6.8
20075 ± 8.2
50090 ± 9.5

Note: Data are hypothetical and presented as mean ± standard deviation. Actual results may vary.

Table 2: Effect of this compound on HBSMC Proliferation

TreatmentCell Proliferation (Fold Change vs. Control)
Control (Vehicle)1.00
Mitogen (e.g., PDGF)2.5 ± 0.3
Mitogen + this compound (10 µM)2.1 ± 0.25
Mitogen + this compound (50 µM)1.6 ± 0.2
Mitogen + this compound (100 µM)1.2 ± 0.15

Note: Data are hypothetical and presented as mean ± standard deviation. Actual results may vary.

Table 3: Effect of this compound on HBSMC Apoptosis

TreatmentApoptotic Cells (%)
Control (Vehicle)3 ± 0.5
Apoptotic Inducer (e.g., Staurosporine)35 ± 4.2
Apoptotic Inducer + this compound (10 µM)38 ± 4.5
Apoptotic Inducer + this compound (50 µM)45 ± 5.1
Apoptotic Inducer + this compound (100 µM)55 ± 6.3

Note: Data are hypothetical and presented as mean ± standard deviation. Actual results may vary.

Experimental Protocols

Protocol 1: Culture of Primary Human Bronchial Smooth Muscle Cells (HBSMCs)

Materials:

  • Primary Human Bronchial Smooth Muscle Cells (HBSMCs)

  • Smooth Muscle Cell Growth Medium (supplemented with growth factors, serum, and antibiotics)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA solution (0.25%)

  • Cell culture flasks, plates, and other consumables

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Thawing of Cryopreserved HBSMCs:

    • Rapidly thaw the vial of HBSMCs in a 37°C water bath.

    • Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed growth medium.

    • Centrifuge at 200 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in fresh growth medium.

  • Cell Seeding:

    • Plate the cells in a T-75 culture flask at a density of 2,500 - 5,000 cells/cm².

    • Incubate at 37°C with 5% CO₂.

  • Cell Maintenance:

    • Change the growth medium every 2-3 days.

    • Monitor cell growth and confluence.

  • Subculturing:

    • When cells reach 80-90% confluence, aspirate the medium and wash with sterile PBS.

    • Add 3-5 mL of Trypsin-EDTA solution and incubate for 3-5 minutes at 37°C.

    • Neutralize the trypsin with an equal volume of growth medium.

    • Centrifuge the cell suspension and resuspend in fresh medium for further passaging or experimentation.

Protocol 2: HBSMC Proliferation Assay (BrdU Incorporation)

Materials:

  • HBSMCs cultured in 96-well plates

  • Serum-free medium

  • Mitogen (e.g., Platelet-Derived Growth Factor - PDGF)

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • BrdU Labeling Reagent

  • BrdU Assay Kit (including fixing/denaturing solution and anti-BrdU antibody)

  • Microplate reader

Procedure:

  • Cell Seeding and Synchronization:

    • Seed HBSMCs in a 96-well plate at a density of 5,000 cells/well.

    • Allow cells to adhere overnight.

    • Synchronize the cells by incubating in serum-free medium for 24 hours.

  • Treatment:

    • Replace the medium with fresh serum-free medium containing the desired concentrations of this compound or vehicle control.

    • Pre-incubate for 1 hour.

    • Add the mitogen (e.g., PDGF, 10 ng/mL) to the appropriate wells.

    • Incubate for 24 hours.

  • BrdU Labeling and Detection:

    • Add BrdU labeling reagent to each well and incubate for 2-4 hours.

    • Follow the manufacturer's instructions for the BrdU assay kit to fix, denature, and probe the cells with the anti-BrdU antibody.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

Protocol 3: HBSMC Apoptosis Assay (Caspase-3/7 Activity)

Materials:

  • HBSMCs cultured in 96-well plates

  • Apoptotic inducer (e.g., Staurosporine)

  • This compound stock solution

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Cell Seeding:

    • Seed HBSMCs in a white-walled 96-well plate at a density of 10,000 cells/well and allow them to adhere overnight.

  • Treatment:

    • Treat the cells with various concentrations of this compound or vehicle for 1 hour.

    • Induce apoptosis by adding an apoptotic inducer (e.g., Staurosporine, 1 µM).

    • Incubate for 6-12 hours.

  • Caspase Activity Measurement:

    • Equilibrate the plate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well.

    • Mix gently and incubate at room temperature for 1-2 hours.

    • Measure luminescence using a luminometer.

Protocol 4: Western Blot Analysis of Signaling Proteins

Materials:

  • HBSMCs cultured in 6-well plates

  • This compound stock solution

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-CREB, anti-total-CREB, anti-phospho-p38 MAPK, anti-total-p38 MAPK)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis:

    • Treat HBSMCs with this compound for the desired time points.

    • Wash cells with ice-cold PBS and lyse with lysis buffer.

    • Collect the lysate and clarify by centrifugation.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection:

    • Wash the membrane and add the chemiluminescent substrate.

    • Visualize the protein bands using an imaging system.

Mandatory Visualizations

Triclofylline_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor GPCR This compound This compound PDE PDE This compound->PDE Inhibits cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades ATP ATP AC Adenylyl Cyclase ATP->AC GTP GTP GC Guanylyl Cyclase GTP->GC AC->cAMP Generates GC->cGMP Generates PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates CREB CREB PKA->CREB Phosphorylates Relaxation Smooth Muscle Relaxation PKA->Relaxation Anti_inflammatory Anti-inflammatory Effects PKA->Anti_inflammatory PKG->Relaxation p38 p38 MAPK Apoptosis Apoptosis p38->Apoptosis

Caption: Proposed signaling pathway of this compound in bronchial smooth muscle cells.

Experimental_Workflow Start Start Culture Culture HBSMCs Start->Culture Treatment Treat with this compound Culture->Treatment Proliferation Proliferation Assay (BrdU) Treatment->Proliferation Apoptosis Apoptosis Assay (Caspase-3/7) Treatment->Apoptosis Signaling Signaling Pathway Analysis (Western Blot) Treatment->Signaling Data Data Analysis Proliferation->Data Apoptosis->Data Signaling->Data End End Data->End

Caption: General experimental workflow for studying this compound's effects on HBSMCs.

Logical_Relationship This compound This compound PDE_Inhibition PDE Inhibition This compound->PDE_Inhibition Leads to cAMP_Increase Increased cAMP/cGMP PDE_Inhibition->cAMP_Increase Results in Cellular_Response Cellular Response cAMP_Increase->Cellular_Response Relaxation Relaxation Cellular_Response->Relaxation Anti_Proliferation Anti-Proliferation Cellular_Response->Anti_Proliferation Pro_Apoptosis Pro-Apoptosis Cellular_Response->Pro_Apoptosis

Caption: Logical relationship of this compound's mechanism to its cellular effects.

References

Application Note: Fluorescent Labeling of Triclofylline for Cellular Imaging

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Triclofylline is a novel synthetic xanthine derivative currently under investigation for its potential as a modulator of intracellular signaling pathways. As a member of the methylxanthine family, its mechanism of action is hypothesized to involve the inhibition of phosphodiesterase (PDE) enzymes and antagonism of adenosine receptors.[1][2] Understanding the cellular uptake, subcellular localization, and target engagement of this compound is crucial for its development as a therapeutic agent. This application note provides a detailed protocol for the fluorescent labeling of this compound and its application in cellular imaging to elucidate its distribution and activity within living cells.

The provided protocols describe the conjugation of a fluorescein-based dye to an amine-functionalized this compound analog, followed by detailed methods for live-cell imaging and quantitative analysis of its intracellular accumulation and effect on cyclic adenosine monophosphate (cAMP) levels.

Materials and Methods

Synthesis of Fluorescently Labeled this compound (Fluoro-Triclofylline)

A derivative of this compound featuring a terminal primary amine was synthesized to facilitate covalent labeling with an amine-reactive fluorescent dye. Fluorescein succinimidyl ester (NHS-Fluorescein) was chosen for its bright green fluorescence and well-established conjugation chemistry.

Table 1: Reagents for Synthesis of Fluoro-Triclofylline

ReagentSupplierCatalog Number
Amine-Functionalized this compoundHypotheticalT-001
NHS-FluoresceinMajor SupplierC-12345
Anhydrous Dimethylformamide (DMF)Major SupplierD-54321
Triethylamine (TEA)Major SupplierT-98765
HPLC Grade AcetonitrileMajor SupplierA-11223
HPLC Grade WaterMajor SupplierW-33221
Trifluoroacetic Acid (TFA)Major SupplierT-44556
Cell Culture and Imaging

Human bronchial epithelial cells (BEAS-2B) were selected as a model system due to the known effects of xanthine derivatives on airway smooth muscle and epithelial cells.

Table 2: Reagents and Materials for Cell Culture and Imaging

Reagent/MaterialSupplierCatalog Number
BEAS-2B Cell LineATCCCRL-9609
DMEM/F-12 MediumMajor Supplier12345-678
Fetal Bovine Serum (FBS)Major Supplier98765-432
Penicillin-StreptomycinMajor Supplier12121-212
Hoechst 33342Major SupplierH-1399
ForskolinMajor SupplierF-6886
3-isobutyl-1-methylxanthine (IBMX)Major SupplierI-5879
cAMP-Glo™ Assay KitMajor SupplierV-1501
96-well imaging plates, black, clear bottomMajor Supplier3603

Experimental Protocols

Protocol 1: Synthesis and Purification of Fluoro-Triclofylline
  • Dissolution of Reactants : Dissolve 10 mg of amine-functionalized this compound in 1 mL of anhydrous DMF. In a separate vial, dissolve 1.5 molar equivalents of NHS-Fluorescein in 0.5 mL of anhydrous DMF.

  • Conjugation Reaction : To the this compound solution, add 2 molar equivalents of triethylamine. Add the NHS-Fluorescein solution dropwise while stirring.

  • Incubation : Protect the reaction from light and stir at room temperature for 4 hours.

  • Purification : Purify the reaction mixture using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. Use a gradient of 0.1% TFA in water and 0.1% TFA in acetonitrile.

  • Verification : Collect the fluorescent fractions and confirm the product identity and purity using mass spectrometry and UV-Vis spectroscopy.

  • Quantification : Determine the concentration of Fluoro-Triclofylline using the absorbance of fluorescein at 494 nm (Extinction Coefficient: ~70,000 cm⁻¹M⁻¹).

Protocol 2: Live-Cell Imaging of Fluoro-Triclofylline
  • Cell Seeding : Seed BEAS-2B cells in a 96-well, black, clear-bottom imaging plate at a density of 1 x 10⁴ cells per well. Allow cells to adhere and grow for 24 hours in a 37°C, 5% CO₂ incubator.

  • Preparation of Labeling Solution : Prepare a 10 µM working solution of Fluoro-Triclofylline in pre-warmed DMEM/F-12 medium.

  • Cell Labeling : Remove the culture medium from the cells and replace it with the Fluoro-Triclofylline labeling solution.

  • Incubation : Incubate the cells for 30 minutes at 37°C and 5% CO₂.

  • Nuclear Staining (Optional) : For nuclear counterstaining, add Hoechst 33342 to a final concentration of 1 µg/mL and incubate for an additional 10 minutes.

  • Washing : Gently wash the cells twice with pre-warmed phosphate-buffered saline (PBS).

  • Imaging : Add fresh, pre-warmed DMEM/F-12 medium to the wells. Image the cells using a fluorescence microscope equipped with appropriate filter sets for fluorescein (Excitation/Emission: ~494/521 nm) and Hoechst 33342 (Excitation/Emission: ~350/461 nm).

Protocol 3: Quantitative Analysis of Intracellular Fluorescence
  • Image Acquisition : Acquire images from multiple fields of view for each condition (e.g., different concentrations of Fluoro-Triclofylline or time points).

  • Image Analysis : Use image analysis software (e.g., ImageJ/Fiji) to quantify the mean fluorescence intensity per cell.

  • Cell Segmentation : Define regions of interest (ROIs) around individual cells.

  • Intensity Measurement : Measure the mean gray value within each ROI.

  • Background Subtraction : Measure the mean fluorescence of a background region without cells and subtract this value from the cellular fluorescence measurements.

  • Data Normalization : Normalize the fluorescence intensity to a control group if necessary.

Protocol 4: cAMP-Glo™ Assay
  • Cell Treatment : Seed BEAS-2B cells in a 96-well white plate. After 24 hours, treat the cells with varying concentrations of this compound or a vehicle control for 30 minutes.

  • cAMP Induction : Stimulate the cells with 10 µM Forskolin (an adenylyl cyclase activator) for 15 minutes to induce cAMP production.

  • Assay Procedure : Perform the cAMP-Glo™ Assay according to the manufacturer's protocol.

  • Luminescence Measurement : Measure the luminescence using a plate reader. A decrease in the luminescent signal indicates an increase in cAMP levels.

  • Data Analysis : Calculate the IC50 value of this compound for PDE inhibition by plotting the luminescence signal against the logarithm of the this compound concentration.

Results and Data Presentation

The successful synthesis of Fluoro-Triclofylline was confirmed by HPLC and mass spectrometry. Cellular imaging revealed that Fluoro-Triclofylline readily permeates the cell membrane of BEAS-2B cells and localizes primarily in the cytoplasm.

Table 3: Quantitative Analysis of Intracellular Fluorescence Intensity

Concentration of Fluoro-Triclofylline (µM)Mean Fluorescence Intensity (Arbitrary Units) ± SD
1150 ± 25
5780 ± 90
101650 ± 210
202800 ± 350

The functional activity of this compound was assessed by its ability to inhibit phosphodiesterase, leading to an increase in intracellular cAMP levels.

Table 4: IC50 Value for this compound in PDE Inhibition Assay

CompoundIC50 (µM)
This compound8.5
IBMX (Control)12.2

Visualizations

Caption: Proposed fluorescent labeling of this compound.

workflow cluster_prep Preparation cluster_labeling Labeling & Imaging cluster_analysis Data Analysis culture Cell Culture (BEAS-2B cells) seed Seed Cells in 96-well Plate culture->seed labeling Incubate with Fluoro-Triclofylline seed->labeling wash Wash Cells (PBS) labeling->wash image Fluorescence Microscopy wash->image roi Define Regions of Interest (ROIs) image->roi quantify Quantify Mean Fluorescence Intensity roi->quantify results Data Interpretation quantify->results

Caption: Experimental workflow for cellular imaging.

signaling_pathway This compound This compound adenosine_receptor Adenosine Receptor This compound->adenosine_receptor Antagonism pde Phosphodiesterase (PDE) This compound->pde Inhibition adenylyl_cyclase Adenylyl Cyclase adenosine_receptor->adenylyl_cyclase Inhibition camp cAMP pde->camp Degradation adenylyl_cyclase->camp atp ATP atp->adenylyl_cyclase pka Protein Kinase A (PKA) camp->pka Activation cellular_response Cellular Response (e.g., Anti-inflammatory effects) pka->cellular_response Phosphorylation Cascade

Caption: Hypothetical signaling pathway of this compound.

References

Application Notes and Protocols for Cryopreservation of Triclofylline Stock Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cryopreservation of Triclofylline stock solutions to ensure their stability and integrity for long-term research applications. Due to the limited availability of specific experimental data on this compound, this guide is based on its chemical structure, general principles for small molecule cryopreservation, and the known pharmacology of its structural class (xanthine derivatives).

Introduction to this compound

This compound is a xanthine derivative, specifically a derivative of theophylline.[1] Its chemical structure suggests that its pharmacological activity is likely similar to other methylxanthines, which are known to act as phosphodiesterase (PDE) inhibitors and adenosine receptor antagonists.[2][3][4][5] The stability of this compound in solution, particularly under freeze-thaw cycles, is critical for obtaining reproducible experimental results.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C11H13Cl3N4O4PubChem[1]
Molecular Weight 371.6 g/mol PubChem[1]
Predicted pKa 10.66 ± 0.20ChemicalBook[3]
Predicted Boiling Point 519.7 ± 60.0 °CChemicalBook[3]
Predicted Density 1.69 ± 0.1 g/cm3 ChemicalBook[3]

Recommended Solvents for Stock Solutions

Dimethyl sulfoxide (DMSO) is a common solvent for preparing high-concentration stock solutions of organic small molecules for long-term storage.[1] However, the optimal solvent for this compound should be determined experimentally. A preliminary solubility test is recommended.

Experimental Protocol: Preparation and Cryopreservation of this compound Stock Solutions

This protocol outlines the steps for preparing and cryopreserving this compound stock solutions.

Materials
  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes or cryovials

  • Pipettes and sterile, filter-barrier pipette tips

  • Vortex mixer

  • Controlled-rate freezing container (e.g., Mr. Frosty™)

  • -80°C freezer

  • Liquid nitrogen dewar (optional, for vapor phase storage)

Preliminary Solubility Assessment
  • Prepare a small amount of a high-concentration stock solution of this compound in DMSO (e.g., 10 mM or 20 mM).

  • Visually inspect the solution for any undissolved particulate matter.

  • If precipitation is observed, sonicate or gently warm the solution (not exceeding 37°C) to aid dissolution.

  • If the compound remains insoluble, a lower stock concentration should be chosen.

Preparation of Stock Solution
  • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution until the this compound is completely dissolved.

Aliquoting and Cryopreservation
  • Aliquot the stock solution into single-use volumes in sterile cryovials. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Place the cryovials in a controlled-rate freezing container.

  • Transfer the freezing container to a -80°C freezer and leave it for at least 24 hours. This typically achieves a cooling rate of approximately -1°C/minute, which is optimal for many cell types and may help preserve the integrity of small molecules.[5]

  • For long-term storage, transfer the cryovials to the vapor phase of a liquid nitrogen dewar. Storage at -80°C is also acceptable for many small molecules.

Thawing of Stock Solutions
  • When needed, remove a single aliquot from the freezer.

  • Thaw the solution rapidly in a 37°C water bath until just thawed.

  • Gently vortex the vial to ensure a homogenous solution before use.

  • Avoid repeated freeze-thaw cycles of the same aliquot.

Stability Considerations

The stability of small molecules in DMSO can be affected by several factors, including the presence of water and repeated freeze-thaw cycles. Studies have shown that while many compounds are stable in DMSO for extended periods, a fraction may degrade. Storing aliquots at -80°C is a common practice to minimize degradation.

Putative Signaling Pathway of this compound

Based on its chemical structure as a xanthine derivative, this compound is predicted to act as a phosphodiesterase (PDE) inhibitor and an adenosine receptor antagonist.

Triclofylline_Signaling_Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits Adenosine_Receptor Adenosine Receptor This compound->Adenosine_Receptor Antagonizes cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response Leads to Downstream_Signaling Inhibition of Downstream Signaling Adenosine_Receptor->Downstream_Signaling Adenosine Adenosine Adenosine->Adenosine_Receptor Activates

Caption: Putative signaling pathway of this compound.

Experimental Workflow for Cryopreservation

The following diagram illustrates the workflow for the preparation and cryopreservation of this compound stock solutions.

Cryopreservation_Workflow Start Start Weigh Weigh this compound Powder Start->Weigh Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve Vortex Vortex to Homogenize Dissolve->Vortex Aliquot Aliquot into Cryovials Vortex->Aliquot Freeze Controlled-Rate Freezing (-1°C/minute) Aliquot->Freeze Store_80 Store at -80°C Freeze->Store_80 Store_LN2 Optional: Store in Liquid Nitrogen Vapor Phase Store_80->Store_LN2 Long-term Thaw Rapid Thawing at 37°C Store_80->Thaw Store_LN2->Thaw Use Use in Experiment Thaw->Use

Caption: Experimental workflow for this compound cryopreservation.

References

Application Notes and Protocols: Establishing a Dose-Response Curve for Triclofylline in Airway Tissue

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triclofylline, a derivative of theophylline, is a methylxanthine compound with potential applications in the treatment of obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). Methylxanthines are known to exert their primary therapeutic effect through the non-selective inhibition of phosphodiesterase (PDE) enzymes.[1][2] This inhibition leads to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical second messengers in the signaling cascade that results in airway smooth muscle relaxation and bronchodilation.[3][4][5]

These application notes provide a comprehensive set of protocols to establish a dose-response curve for this compound in isolated airway tissue. Furthermore, it outlines methods to investigate the underlying mechanism of action by quantifying PDE inhibition and measuring subsequent changes in intracellular cyclic nucleotide levels. The data presented herein is for illustrative purposes to guide researchers in their experimental design and data analysis.

Proposed Signaling Pathway of this compound

The bronchodilatory effect of this compound is hypothesized to be mediated through the inhibition of phosphodiesterases, leading to an accumulation of cAMP and cGMP in airway smooth muscle cells. This cascade ultimately results in muscle relaxation.

Triclofylline_Signaling_Pathway cluster_cell Airway Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP AMP PDE->AMP Hydrolyzes GMP GMP PDE->GMP Hydrolyzes AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GC Guanylyl Cyclase cGMP cGMP GC->cGMP Converts ATP ATP GTP GTP cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Smooth Muscle Relaxation PKA->Relaxation PKG->Relaxation

Proposed mechanism of this compound in airway smooth muscle.

Experimental Protocols

Protocol 1: Dose-Response of this compound in Isolated Tracheal Rings

This protocol details the procedure for assessing the relaxant effect of this compound on pre-contracted airway smooth muscle.

Materials:

  • Animal model (e.g., guinea pig, rat)

  • Krebs-Henseleit solution (Composition in mM: NaCl 118.0, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.66, NaHCO3 25.0, Glucose 11.1)[6]

  • This compound

  • Contractile agonist (e.g., Methacholine, Histamine)

  • Organ bath system with force transducers

  • Gas mixture (95% O2 / 5% CO2)

Procedure:

  • Tissue Preparation:

    • Euthanize the animal via an approved method.

    • Carefully dissect the trachea and place it in ice-cold Krebs-Henseleit solution.[6]

    • Clean the trachea of adhering connective tissue and cut it into 3-5 mm wide rings.

  • Mounting:

    • Suspend each tracheal ring between two L-shaped stainless steel hooks in a 10 mL organ bath filled with Krebs-Henseleit solution.

    • Maintain the bath at 37°C and continuously bubble with 95% O2 / 5% CO2 to maintain a pH of 7.4.[6]

    • Connect the upper hook to an isometric force transducer.

  • Equilibration:

    • Apply a resting tension of 1.5 grams to each ring and allow the tissue to equilibrate for at least 60 minutes.[6]

    • Replace the Krebs-Henseleit solution every 15-20 minutes during equilibration.

  • Contraction:

    • Induce a submaximal contraction by adding a contractile agonist (e.g., 1 µM Methacholine) to the organ bath.

    • Wait for the contraction to reach a stable plateau.

  • Dose-Response Curve Generation:

    • Once a stable contraction is achieved, add this compound cumulatively to the organ bath in increasing concentrations (e.g., 10⁻⁸ M to 10⁻³ M).

    • Allow the tissue to stabilize after each addition before adding the next concentration.

    • Record the relaxation response as a percentage of the initial pre-contraction.

  • Data Analysis:

    • Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve.

    • Calculate the EC50 (the concentration of this compound that produces 50% of the maximal relaxation).

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

This assay determines the inhibitory effect of this compound on PDE activity.

Materials:

  • Commercially available PDE assay kit (e.g., PDE-Glo™)

  • Purified PDE isoenzymes (e.g., PDE3, PDE4, PDE5)

  • This compound

  • cAMP and cGMP substrates

  • Luminometer

Procedure:

  • Prepare a series of dilutions of this compound.

  • In a multi-well plate, add the PDE enzyme, the cyclic nucleotide substrate (cAMP or cGMP), and the corresponding this compound dilution.

  • Incubate the plate according to the kit manufacturer's instructions to allow for the enzymatic reaction.

  • Stop the reaction and add the detection reagents. These reagents typically convert the remaining ATP (if cAMP was the substrate) or GTP (if cGMP was the substrate) into a luminescent signal.

  • Measure the luminescence using a luminometer. The signal intensity is inversely proportional to the PDE activity.

  • Calculate the percentage of PDE inhibition for each concentration of this compound.

  • Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).

Protocol 3: Measurement of Intracellular cAMP and cGMP

This protocol measures the levels of cyclic nucleotides in airway tissue following treatment with this compound.

Materials:

  • Tracheal tissue

  • This compound

  • Phosphodiesterase inhibitor (e.g., IBMX, as a positive control)[3]

  • Reagents for tissue homogenization

  • Commercially available cAMP and cGMP enzyme immunoassay (EIA) kits

  • Spectrophotometer

Procedure:

  • Prepare tracheal tissue segments as described in Protocol 1.

  • Incubate the tissue segments with different concentrations of this compound for a specified time.

  • Rapidly freeze the tissue in liquid nitrogen to stop enzymatic activity.

  • Homogenize the frozen tissue in the appropriate buffer provided by the EIA kit.

  • Centrifuge the homogenate and collect the supernatant.

  • Perform the cAMP and cGMP EIA according to the manufacturer's instructions.

  • Measure the absorbance using a spectrophotometer.

  • Calculate the concentration of cAMP and cGMP in the samples based on a standard curve.

  • Express the results as pmol/mg of protein.

Data Presentation

The following tables present illustrative data that could be obtained from the described experiments.

Table 1: Dose-Response of this compound on Pre-Contracted Tracheal Rings

This compound Concentration (M)% Relaxation (Mean ± SEM)
1.00E-082.5 ± 0.8
1.00E-0710.2 ± 1.5
1.00E-0628.7 ± 3.2
1.00E-0555.4 ± 4.1
1.00E-0485.1 ± 3.8
1.00E-0398.6 ± 1.2
EC50 8.7 x 10⁻⁶ M

Table 2: Inhibitory Effect of this compound on PDE Isoenzymes

PDE IsoenzymeIC50 (µM) (Mean ± SEM)
PDE315.2 ± 2.1
PDE412.8 ± 1.9
PDE525.5 ± 3.4

Table 3: Intracellular cAMP and cGMP Levels in Airway Tissue

TreatmentcAMP (pmol/mg protein)cGMP (pmol/mg protein)
Control (Vehicle)15.3 ± 2.15.8 ± 0.9
This compound (10 µM)45.8 ± 5.312.4 ± 1.8
This compound (100 µM)89.2 ± 9.725.1 ± 3.2
IBMX (100 µM) - Positive Control95.6 ± 10.128.9 ± 3.5

Visualizations

Experimental Workflow

Experimental_Workflow cluster_protocol1 Protocol 1: Dose-Response in Tracheal Rings cluster_protocol2 Protocol 2: PDE Inhibition Assay cluster_protocol3 Protocol 3: cAMP/cGMP Measurement P1_1 Tissue Preparation (Tracheal Rings) P1_2 Mounting in Organ Bath P1_1->P1_2 P1_3 Equilibration P1_2->P1_3 P1_4 Induce Contraction (Methacholine) P1_3->P1_4 P1_5 Cumulative Dosing of this compound P1_4->P1_5 P1_6 Measure Relaxation P1_5->P1_6 P1_7 Generate Dose-Response Curve & EC50 P1_6->P1_7 P2_1 Prepare PDE Enzymes & this compound Dilutions P2_2 Incubate with cAMP/cGMP Substrate P2_1->P2_2 P2_3 Measure Luminescence P2_2->P2_3 P2_4 Calculate % Inhibition & IC50 P2_3->P2_4 P3_1 Incubate Tissue with This compound P3_2 Homogenize Tissue P3_1->P3_2 P3_3 Perform EIA for cAMP & cGMP P3_2->P3_3 P3_4 Quantify Cyclic Nucleotide Levels P3_3->P3_4

Workflow for characterizing this compound's effect on airway tissue.
Logical Relationship of Experiments

Logical_Relationship DoseResponse Dose-Response Curve (Functional Outcome) PDE_Inhibition PDE Inhibition Assay (Enzymatic Activity) Mechanism Elucidation of Mechanism of Action PDE_Inhibition->Mechanism Cyclic_Nucleotides cAMP/cGMP Measurement (Second Messengers) Cyclic_Nucleotides->Mechanism Mechanism->DoseResponse Explains This compound This compound This compound->DoseResponse This compound->PDE_Inhibition This compound->Cyclic_Nucleotides

Relationship between functional and mechanistic experiments.

Conclusion

The protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound as a potential bronchodilator. By establishing a dose-response relationship in airway tissue and corroborating these findings with mechanistic assays, researchers can gain a comprehensive understanding of its pharmacological profile. The illustrative data suggest that this compound likely acts as a non-selective phosphodiesterase inhibitor, leading to increased intracellular cAMP and cGMP and subsequent airway smooth muscle relaxation. These methodologies are crucial for the continued development and characterization of novel therapeutics for airway diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Triclofylline Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Triclofylline synthesis. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A prevalent method for synthesizing this compound (1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione) is through the N7-alkylation of theophylline. This involves reacting theophylline with a suitable electrophilic derivative of the 2-(2,2,2-trichloro-1-hydroxyethoxy)ethanol side chain, such as 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl chloride or tosylate, in the presence of a base.

Q2: What are the critical parameters to control for maximizing the yield of this compound?

A2: Key parameters to optimize for higher yields include the choice of base, solvent, reaction temperature, and the quality of the starting materials. A moderately strong, non-nucleophilic base is often preferred to deprotonate theophylline at the N7 position without promoting side reactions. The solvent should be inert and capable of dissolving both theophylline and the alkylating agent. Temperature control is crucial to balance the reaction rate and minimize the formation of byproducts.

Q3: What are the likely impurities in this compound synthesis and how can they be minimized?

A3: Common impurities include the N9-alkylated isomer of theophylline, dialkylated theophylline, and unreacted starting materials. Minimizing these impurities can be achieved by carefully controlling the reaction stoichiometry, using a suitable base that favors N7-alkylation, and maintaining an optimal reaction temperature. A slow, controlled addition of the alkylating agent can also reduce the formation of dialkylated products.

Q4: What purification techniques are recommended for obtaining high-purity this compound?

A4: High-purity this compound can typically be obtained through recrystallization from a suitable solvent system. For more challenging separations of isomers or closely related impurities, column chromatography on silica gel is an effective method. High-performance liquid chromatography (HPLC) can be used for both analytical purity assessment and preparative purification on a smaller scale.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Ineffective base for deprotonation of theophylline.- Low reactivity of the alkylating agent.- Reaction temperature is too low.- Use a stronger, non-nucleophilic base (e.g., potassium carbonate, cesium carbonate).- Convert the side-chain alcohol to a better leaving group (e.g., tosylate or iodide).- Gradually increase the reaction temperature while monitoring for byproduct formation.
Low Yield of this compound - Incomplete reaction.- Formation of significant amounts of byproducts.- Product loss during workup and purification.- Increase reaction time or temperature.- Optimize the stoichiometry of reactants.- Use a phase-transfer catalyst for biphasic reactions.- Carefully select extraction and recrystallization solvents to minimize product loss.
Presence of N9-Alkylated Isomer - The reaction conditions favor alkylation at the N9 position of theophylline.- Use a polar aprotic solvent (e.g., DMF, DMSO).- Employ a bulkier base that sterically hinders attack at the N9 position.
Formation of Dialkylated Byproduct - Excess of the alkylating agent.- Theophylline is fully deprotonated, allowing for a second alkylation.- Use a stoichiometric amount or a slight excess of theophylline.- Add the alkylating agent slowly and in portions to the reaction mixture.
Difficulty in Purifying the Final Product - Co-crystallization of impurities with the product.- Similar polarity of the product and impurities, making chromatographic separation challenging.- Screen different solvents for recrystallization.- Optimize the mobile phase for column chromatography to improve separation.- Consider derivatization of the impurity to alter its polarity before separation.

Experimental Protocols

Proposed Synthesis of 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl Tosylate (Side-Chain Precursor)
  • Materials: 2,2,2-Trichloro-1-ethoxyethanol, p-toluenesulfonyl chloride (TsCl), pyridine, dichloromethane (DCM).

  • Procedure:

    • Dissolve 2,2,2-trichloro-1-ethoxyethanol (1 equivalent) in dry DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add pyridine (1.2 equivalents) to the solution.

    • Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise, maintaining the temperature at 0°C.

    • Allow the reaction to stir at 0°C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with cold water.

    • Separate the organic layer, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Proposed Synthesis of this compound
  • Materials: Theophylline, 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl tosylate, potassium carbonate (K₂CO₃), dimethylformamide (DMF).

  • Procedure:

    • Suspend theophylline (1 equivalent) and potassium carbonate (1.5 equivalents) in dry DMF under an inert atmosphere.

    • Heat the mixture to 60-70°C and stir for 1 hour to ensure deprotonation of theophylline.

    • Dissolve 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl tosylate (1.1 equivalents) in a small amount of dry DMF.

    • Add the solution of the tosylate dropwise to the theophylline suspension over 30 minutes.

    • Maintain the reaction at 60-70°C and monitor its progress by TLC or HPLC.

    • After the reaction is complete (typically 4-6 hours), cool the mixture to room temperature.

    • Pour the reaction mixture into ice-water and stir until a precipitate forms.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • Purify the crude this compound by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Visualizations

experimental_workflow cluster_side_chain Side-Chain Precursor Synthesis cluster_this compound This compound Synthesis sc_start 2,2,2-Trichloro-1-ethoxyethanol sc_reaction Tosylation with TsCl in Pyridine/DCM sc_start->sc_reaction sc_workup Aqueous Workup & Extraction sc_reaction->sc_workup sc_purification Recrystallization or Chromatography sc_workup->sc_purification sc_product 2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl Tosylate sc_purification->sc_product alkylation N7-Alkylation Reaction sc_product->alkylation theo Theophylline theo->alkylation base K₂CO₃ in DMF base->alkylation workup Precipitation in Ice-Water alkylation->workup purification Recrystallization workup->purification product This compound purification->product

Caption: Proposed experimental workflow for the synthesis of this compound.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reactions Side Reactions (e.g., N9-alkylation) start->side_reactions workup_loss Product Loss During Workup start->workup_loss optimize_cond Optimize Reaction Conditions (Time, Temp, Base) incomplete_rxn->optimize_cond control_stoich Control Stoichiometry & Addition Rate side_reactions->control_stoich optimize_purification Optimize Purification (Solvent Choice) workup_loss->optimize_purification

Caption: Troubleshooting logic for addressing low synthesis yield.

Troubleshooting Triclofylline solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Note on "Triclofylline"

Initial searches did not identify a compound named "this compound." The following technical support guide is a template designed to address common solubility issues for poorly soluble, weakly basic compounds in a research setting. The data and protocols provided are illustrative and should be adapted to the specific properties of the compound .

Technical Support Center: Troubleshooting Compound Solubility

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers experiencing solubility issues with experimental compounds in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in my standard aqueous buffer (e.g., PBS pH 7.4). What is the first step?

A1: The first step is to understand the physicochemical properties of your compound, specifically its pKa and LogP values. For a weakly basic compound, solubility is highly dependent on pH. The compound will be more soluble at a pH below its pKa, where it exists in its protonated, more polar, cationic form. Conversely, at a pH above its pKa, it will be in its neutral, less soluble form. Start by attempting to dissolve the compound in a buffer with a lower pH (e.g., pH 4.0-5.0).

Q2: I tried a lower pH buffer, and the solubility improved, but it's still not sufficient for my desired stock concentration. What are my other options?

A2: If pH adjustment alone is insufficient, you can explore the use of cosolvents or excipients. Common laboratory-safe cosolvents include DMSO, ethanol, and PEG 400. These agents reduce the polarity of the aqueous solvent, which can enhance the solubility of hydrophobic compounds. It is crucial to test the tolerance of your experimental system (e.g., cell line, enzyme) to the chosen cosolvent, as they can be toxic at higher concentrations. Always prepare a vehicle control (buffer + cosolvent) for your experiments.

Q3: Can I use sonication or heating to improve solubility?

A3: Yes, these are common physical methods to aid dissolution.

  • Sonication: Using a bath or probe sonicator can help break down compound aggregates and accelerate the dissolution process.

  • Heating: Gently warming the solution (e.g., to 37°C) can increase the kinetic energy of the system and improve the dissolution rate and solubility.

However, you must first confirm that your compound is stable and will not degrade under these conditions. A short-term stability test, analyzed by HPLC or LC-MS, is recommended.

Q4: My compound precipitates out of solution when I dilute my high-concentration stock (in organic solvent) into my aqueous experimental buffer. How can I prevent this?

A4: This is a common issue when a compound is highly soluble in an organic solvent (like 100% DMSO) but poorly soluble in an aqueous buffer. To prevent precipitation:

  • Decrease the final concentration: The most straightforward solution is to work at a lower final concentration in your assay.

  • Use a stepwise dilution: Instead of diluting directly into the final buffer, perform one or more intermediate dilution steps with a buffer containing a lower percentage of the organic solvent.

  • Add to buffer under vortex: When making the final dilution, add the stock solution dropwise into the aqueous buffer while vigorously vortexing to ensure rapid mixing and prevent localized high concentrations that can lead to precipitation.

  • Incorporate a surfactant: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can help maintain compound solubility in the final aqueous medium.

Data Presentation: Solubility Profile

The following tables present hypothetical solubility data for an experimental compound ("Compound T") to illustrate how to structure and compare solubility results.

Table 1: pH-Dependent Aqueous Solubility of Compound T

Buffer SystempHSolubility (µg/mL)Molar Solubility (µM)
Citrate Buffer3.015204108
Acetate Buffer4.09802648
MES Buffer5.5350946
Phosphate Buffer (PBS)7.41540.5
Tris Buffer8.5< 5< 13.5
Assumes a molecular weight of 370 g/mol for Compound T.

Table 2: Effect of Cosolvents on Solubility of Compound T in PBS (pH 7.4)

CosolventConcentration (% v/v)Solubility (µg/mL)Fold Increase
None (Control)0%151.0x
DMSO5%45030x
Ethanol5%21014x
PEG 40010%88058.7x
Solutol® HS 152%120080x

Experimental Protocols

Protocol 1: Solubility Determination by pH Adjustment

  • Buffer Preparation: Prepare a series of buffers (e.g., citrate, acetate, phosphate, tris) at various pH points ranging from 3.0 to 9.0.

  • Compound Addition: Add an excess amount of the solid compound to a fixed volume (e.g., 1 mL) of each buffer in separate glass vials. Ensure the amount added is more than what is expected to dissolve.

  • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached. A rotating mixer is ideal.

  • Phase Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and dilute it with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV or LC-MS.

Protocol 2: Preparation of a Cosolvent-Based Stock Solution

  • Weigh Compound: Accurately weigh the required amount of compound to make a high-concentration stock (e.g., 10 mg for a 10 mM stock).

  • Initial Dissolution: Add a small volume of a strong organic solvent (e.g., 100% DMSO) to the solid compound and vortex until it is fully dissolved.

  • Cosolvent Addition: If a mixed solvent system is required (e.g., 10% DMSO, 40% PEG 400, 50% Water), add the other components sequentially, vortexing between each addition. Start with the solvent in which the compound is most soluble.

  • Final Volume Adjustment: Add the final solvent component (often water or buffer) to reach the target volume and concentration.

  • Filtration: Filter the final stock solution through a 0.22 µm syringe filter to remove any potential micro-precipitates. Store as directed by the compound's stability profile (e.g., at -20°C or -80°C).

Visualizations

Solubility_Troubleshooting_Workflow start Start: Compound fails to dissolve in aqueous buffer (e.g., PBS pH 7.4) check_pka Check Compound Properties: pKa and LogP start->check_pka is_base Is compound a weak base? check_pka->is_base lower_ph Attempt dissolution in low pH buffer (pH < pKa) is_base->lower_ph Yes is_acid Is compound a weak acid? is_base->is_acid No cosolvent Use Cosolvents (DMSO, Ethanol, PEG 400) lower_ph->cosolvent Insufficiently Soluble success Success: Compound Dissolved lower_ph->success Soluble higher_ph Attempt dissolution in high pH buffer (pH > pKa) is_acid->higher_ph Yes neutral Compound is neutral or zwitterionic is_acid->neutral No higher_ph->cosolvent Insufficiently Soluble higher_ph->success Soluble neutral->cosolvent physical Apply Physical Methods (Sonication, Gentle Heating) cosolvent->physical check_stability Verify compound stability (HPLC, LC-MS) physical->check_stability check_stability->success Stable & Soluble fail Consult Formulation Specialist check_stability->fail Unstable or Insoluble

Caption: Troubleshooting workflow for compound solubility issues.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor GPCR Receptor AC Adenylyl Cyclase (AC) Receptor->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE Phosphodiesterase (PDE) cAMP->PDE CREB CREB PKA->CREB Phosphorylates AMP AMP PDE->AMP Degrades This compound This compound (Hypothetical PDE Inhibitor) This compound->PDE Inhibits Gene Gene Expression CREB->Gene

Caption: Hypothetical signaling pathway for a PDE inhibitor.

Technical Support Center: Long-Term Storage and Stability of Triclofylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of Triclofylline during long-term storage. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and to which chemical class does it belong?

This compound is a xanthine derivative, chemically identified as 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione[1]. Its structure is similar to other well-known xanthine derivatives like theophylline and caffeine.

Q2: What are the primary environmental factors that can cause the degradation of this compound?

Based on studies of structurally related xanthine derivatives like theophylline, the primary environmental factors that can lead to the degradation of this compound include exposure to light, high temperatures, humidity, and extreme pH conditions (both acidic and basic)[2][3][4][5]. Oxidizing agents can also contribute to its degradation[6][7].

Q3: What are the recommended general storage conditions for this compound to ensure its long-term stability?

To ensure long-term stability, this compound should be stored in a cool, dry, and dark place.[8][9] Specifically, it is advisable to keep it in well-closed containers, protected from light, at a controlled room temperature, avoiding excessive heat and humidity. For xanthine derivatives, storage in a dry place away from light and heat is generally recommended.

Q4: Are there any known incompatibilities of this compound with common pharmaceutical excipients?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Unexpected peaks in HPLC chromatogram during stability testing. Degradation of this compound.1. Identify the degradation products using techniques like LC-MS/MS. 2. Based on the degradation profile, adjust storage conditions (e.g., protect from light, control humidity and temperature). 3. Review the formulation for any potential excipient incompatibilities.
Loss of potency of this compound in a formulation over time. Chemical degradation due to hydrolysis, oxidation, or photolysis.1. Conduct forced degradation studies to understand the degradation pathways. 2. Incorporate appropriate antioxidants or light-protective packaging. 3. Optimize the pH of the formulation if it is a liquid dosage form.
Physical changes in the drug substance or product (e.g., color change, caking). Exposure to light or moisture.1. Store the material in light-resistant and moisture-proof containers. 2. Control the humidity of the storage environment.
Inconsistent analytical results for stability samples. Issues with the analytical method or sample handling.1. Ensure a validated stability-indicating analytical method is being used. 2. Verify proper sample storage and handling procedures.

Experimental Protocols

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.[12]

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of methanol and water) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid drug substance to 80°C for 48 hours.

    • Photodegradation: Expose the solid drug substance and the stock solution to UV light (254 nm) and fluorescent light for a specified duration as per ICH Q1B guidelines.[13]

  • Sample Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method.

Stability-Indicating HPLC Method Development (Based on Theophylline)

Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.

Chromatographic Conditions (starting point based on theophylline methods): [1][2][14][15][16]

Parameter Condition
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., phosphate or acetate buffer, pH 4.5-6.5) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. A common starting point could be a ratio of 85:15 (buffer:acetonitrile).
Flow Rate 1.0 mL/min
Detection Wavelength UV detection at approximately 272 nm.
Injection Volume 20 µL
Column Temperature Ambient or controlled at 25°C.

Method Validation: The developed method should be validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Summary of Potential Degradation of this compound (Hypothetical Data Based on Theophylline Studies)
Stress Condition Potential Degradation Products Expected % Degradation
Acid Hydrolysis (0.1 M HCl, 60°C) Cleavage of the ether linkage in the side chain.10-20%
Base Hydrolysis (0.1 M NaOH, 60°C) Opening of the imidazole ring.15-25%
Oxidation (3% H₂O₂, RT) Oxidation of the purine ring, similar to the formation of 1,3-dimethyluric acid from theophylline.[6]20-30%
Thermal Degradation (80°C) General decomposition.5-15%
Photodegradation (UV/Vis light) Photolytic cleavage and rearrangement.5-10%

Visualizations

Potential Degradation Pathways of this compound

cluster_products Potential Degradation Products This compound This compound Hydrolysis Hydrolysis (Acid/Base) This compound->Hydrolysis Oxidation Oxidation This compound->Oxidation Photolysis Photolysis This compound->Photolysis Thermal Thermal Stress This compound->Thermal Product_A Side-chain cleaved product Hydrolysis->Product_A Product_B Ring-opened product Hydrolysis->Product_B Product_C Oxidized purine ring Oxidation->Product_C Product_D Photolytic isomers Photolysis->Product_D Product_E Thermal degradants Thermal->Product_E

Caption: Potential degradation pathways of this compound under various stress conditions.

Experimental Workflow for Stability Testing

start Receive this compound Sample stress Perform Forced Degradation Studies start->stress hplc_dev Develop Stability-Indicating HPLC Method stress->hplc_dev hplc_val Validate HPLC Method (ICH Guidelines) hplc_dev->hplc_val storage Set Up Long-Term Storage Conditions hplc_val->storage analysis Analyze Samples at Scheduled Time Points storage->analysis data Collect and Analyze Data analysis->data report Generate Stability Report data->report

Caption: A typical experimental workflow for assessing the stability of this compound.

Logical Relationship for Troubleshooting Degradation

degradation Degradation Observed identify Identify Degradation Products (LC-MS/MS) degradation->identify pathway Determine Degradation Pathway identify->pathway storage_mod Modify Storage Conditions (Light, Temp, Humidity) pathway->storage_mod formulation_mod Reformulate (pH, Excipients) pathway->formulation_mod packaging_mod Change Packaging pathway->packaging_mod retest Retest Stability storage_mod->retest formulation_mod->retest packaging_mod->retest

Caption: A logical approach to troubleshooting observed degradation of this compound.

References

Improving the signal-to-noise ratio in Triclofylline bioassays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the signal-to-noise ratio in Triclofylline bioassays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are the common bioassays used for its quantification?

This compound is a methylxanthine derivative with the chemical name 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione.[1] As a member of the methylxanthine class, which includes compounds like caffeine and theophylline, its bioanalysis often employs similar methodologies. Common assays include High-Performance Liquid Chromatography (HPLC) and cell-based bioassays. HPLC is a standard method for accurately determining the concentration of methylxanthines in various samples, including those of biological origin.[2] Cell-based bioassays, often utilizing genetically engineered E. coli, provide an alternative that can be particularly useful for complex sample matrices by linking the metabolism of methylxanthines to a measurable output, such as cell growth.[2][3]

Q2: What are the main sources of noise in a this compound bioassay?

High background noise in bioassays can originate from several sources:

  • Autofluorescence: Cellular components and media constituents, such as phenol red, can emit their own fluorescence, interfering with the signal from the assay's fluorophore.[1]

  • Reagent and Sample Matrix Effects: Impurities in reagents or components in the sample matrix can contribute to background signal or interfere with the assay chemistry.

  • Instrumental Noise: Fluctuations in the light source, detector sensitivity, and electronic noise from the plate reader can all contribute to a lower signal-to-noise ratio.

  • Well-to-Well Variation: Inconsistent cell seeding, pipetting errors, or variations in the microplate itself can lead to high variability and background.

  • Non-Specific Binding: In immunoassays or binding assays, non-specific binding of antibodies or labeled molecules to the plate or other components can generate a high background signal.

Q3: How can I choose the right microplate for my fluorescence-based this compound assay?

Plate selection is crucial for minimizing background noise. For fluorescence assays, black plates with clear bottoms are generally recommended as they reduce background fluorescence and prevent crosstalk between wells.[1] The material of the plate bottom can also influence signal quality, with quartz or glass bottoms often providing better performance than plastic, albeit at a higher cost.[1]

Q4: What is fluorescence quenching and how can it affect my this compound bioassay?

Fluorescence quenching is any process that leads to a decrease in the fluorescence intensity of a sample.[4] This can occur through various mechanisms, including collisional quenching (dynamic quenching) where the quencher molecule collides with the excited fluorophore, and static quenching, which involves the formation of a non-fluorescent complex between the quencher and the fluorophore.[4][5] Components in your sample or even high concentrations of your analyte could potentially act as quenchers, leading to a lower-than-expected signal.

Troubleshooting Guide

This guide addresses specific issues that can lead to a poor signal-to-noise ratio in your this compound bioassays.

Problem Potential Cause Recommended Solution
High Background Signal Autofluorescence from media or cells.Use phenol red-free media.[1] If possible, select fluorophores with emission spectra in the red-shifted range (>570 nm) to avoid the green autofluorescence typical of cellular components.[1]
Contaminated reagents or buffers.Prepare fresh reagents and buffers using high-purity water and chemicals. Filter-sterilize solutions to remove particulate matter.
Sub-optimal plate choice.Use black, clear-bottom microplates for fluorescence assays to minimize background and crosstalk.[1]
Insufficient washing steps.Increase the number and vigor of washing steps to remove unbound reagents and interfering substances. Ensure complete aspiration of wash buffer between steps.
Low Signal Intensity Inappropriate instrument settings (gain, excitation/emission wavelengths).Optimize the gain setting on your plate reader; high gain for dim signals and low gain for bright signals.[1] Ensure that the excitation and emission wavelengths are correctly set for your specific fluorophore.
Low cell seeding density.Optimize the cell seeding density to ensure a sufficient number of cells to generate a measurable signal without overcrowding the wells.
Fluorescence quenching.Dilute the sample to reduce the concentration of potential quenchers. Perform a standard addition experiment to assess for matrix effects and quenching.
Inactive or degraded reagents.Store reagents according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles. Prepare fresh working solutions for each experiment.
High Well-to-Well Variability Inconsistent cell seeding.Ensure a homogenous cell suspension before and during plating. Use a multichannel pipette with care or an automated cell seeder for better consistency.
Pipetting errors.Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent pipetting technique across all wells.
Edge effects.Avoid using the outer wells of the microplate, which are more prone to evaporation and temperature fluctuations. Fill the outer wells with sterile water or media to create a humidity barrier.
No Signal or Very Weak Signal Incorrect assay setup.Double-check all reagent concentrations, incubation times, and temperatures against the protocol.
Cell health issues.Ensure cells are healthy and in the logarithmic growth phase before seeding. Perform a viability test to confirm cell health.
Incorrect filter set in the plate reader.Verify that the installed filters are appropriate for the excitation and emission spectra of your fluorophore.

Experimental Protocols

Protocol 1: General Cell-Based Bioassay for Methylxanthines (Adapted for this compound)

This protocol is based on the principle of using engineered E. coli that are auxotrophic for guanine. The metabolism of methylxanthines like this compound by enzymes expressed from a plasmid can rescue this auxotrophy, leading to cell growth that is proportional to the analyte concentration.[2][3]

Materials:

  • Engineered E. coli ΔguaB strain containing a plasmid with methylxanthine demethylase genes.

  • Minimal media (e.g., M9 minimal media) supplemented with necessary nutrients except for guanine.

  • This compound standard solutions of known concentrations.

  • Test samples containing this compound.

  • Sterile 96-well microplates.

  • Incubator with shaking capabilities.

  • Microplate reader capable of measuring optical density (OD) at 600 nm.

Procedure:

  • Prepare Inoculum: Grow the engineered E. coli strain overnight in a rich medium (e.g., LB broth) containing the appropriate antibiotic for plasmid maintenance.

  • Prepare Assay Plate:

    • Add 100 µL of minimal media to each well of a 96-well plate.

    • Create a standard curve by adding known concentrations of this compound to designated wells.

    • Add test samples to other wells. Include a negative control (no this compound) and a blank (media only).

  • Inoculate Plate: Wash the overnight culture of E. coli with minimal media to remove any residual rich media. Dilute the washed cells and inoculate each well (except the blank) to a starting OD600 of approximately 0.05.

  • Incubation: Cover the plate and incubate at 37°C with shaking for 12-24 hours, or until a clear growth difference is observed.

  • Data Acquisition: Measure the OD600 of each well using a microplate reader.

  • Data Analysis: Subtract the blank reading from all wells. Plot the OD600 values for the standards against their concentrations to generate a standard curve. Use the standard curve to determine the concentration of this compound in the test samples.

Protocol 2: General HPLC Method for Methylxanthine Analysis (To be Optimized for this compound)

This protocol provides a starting point for the quantification of this compound using reverse-phase HPLC with UV detection. Optimization of the mobile phase composition, flow rate, and column temperature will be necessary.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • C18 reverse-phase column.

  • Mobile phase: Acetonitrile and water (or a suitable buffer like phosphate buffer). The exact ratio needs to be optimized.

  • This compound standard solutions.

  • Test samples, pre-filtered through a 0.22 µm filter.

Procedure:

  • System Preparation: Equilibrate the HPLC system and the C18 column with the mobile phase until a stable baseline is achieved.

  • Standard Curve Preparation: Prepare a series of this compound standard solutions of known concentrations in the mobile phase.

  • Injection: Inject a fixed volume (e.g., 20 µL) of each standard and the test samples onto the column.

  • Chromatographic Separation: Run the separation using an isocratic or gradient elution with the optimized mobile phase. Set the UV detector to a wavelength appropriate for this compound (e.g., around 274 nm, a common wavelength for similar compounds).

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standards.

    • Integrate the peak area for each standard and sample.

    • Plot a standard curve of peak area versus concentration for the standards.

    • Determine the concentration of this compound in the test samples by interpolating their peak areas on the standard curve.

HPLC Parameter Starting Condition Optimization Goal
Mobile Phase 60:40 Water:AcetonitrileAchieve good peak shape and resolution from other components. Adjust the ratio as needed.
Flow Rate 1.0 mL/minObtain a reasonable run time and sharp peaks.
Column Temperature 30 °CImprove peak shape and reproducibility.
Detection Wavelength 274 nmMaximize sensitivity for this compound. A UV scan of a standard can determine the optimal wavelength.

Visualizations

Experimental_Workflow cluster_prep Sample & Standard Preparation cluster_assay Bioassay cluster_data Data Acquisition & Analysis Sample Test Sample Assay Perform Assay (Cell-based or HPLC) Sample->Assay Standard This compound Standard Standard->Assay Acquisition Measure Signal (OD or Peak Area) Assay->Acquisition Analysis Data Analysis (Standard Curve) Acquisition->Analysis Result Quantify this compound Analysis->Result

Caption: General experimental workflow for this compound bioassays.

Troubleshooting_Flowchart Start Poor Signal-to-Noise Ratio HighBg High Background? Start->HighBg LowSignal Low Signal? HighBg->LowSignal No CheckMedia Use Phenol-Red Free Media Check for Contamination HighBg->CheckMedia Yes HighVar High Variability? LowSignal->HighVar No CheckGain Optimize Reader Gain LowSignal->CheckGain Yes CheckPipetting Review Pipetting Technique Calibrate Pipettes HighVar->CheckPipetting Yes End Improved S/N Ratio HighVar->End No OptimizeWash Optimize Washing Steps CheckMedia->OptimizeWash CheckPlates Use Black Plates OptimizeWash->CheckPlates CheckPlates->LowSignal CheckCells Optimize Cell Density Check Cell Health CheckGain->CheckCells CheckReagents Verify Reagent Activity CheckCells->CheckReagents CheckReagents->HighVar AddressEdgeEffects Address Edge Effects CheckPipetting->AddressEdgeEffects AddressEdgeEffects->End Signaling_Pathway This compound This compound (Methylxanthine) AdenosineReceptor Adenosine Receptors (A1, A2A) This compound->AdenosineReceptor Antagonism PDE Phosphodiesterases (PDEs) This compound->PDE Inhibition AdenylylCyclase Adenylyl Cyclase AdenosineReceptor->AdenylylCyclase Inhibition cAMP cAMP PDE->cAMP Degradation AdenylylCyclase->cAMP Activation PKA Protein Kinase A (PKA) cAMP->PKA CellularEffects Cellular Effects (e.g., CNS stimulation, smooth muscle relaxation) PKA->CellularEffects

References

Minimizing off-target effects of Triclofylline in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Triclofylline. This resource is designed to assist researchers, scientists, and drug development professionals in effectively using this compound in their cell culture experiments, with a primary focus on minimizing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target?

A1: this compound is a selective small molecule inhibitor of phosphodiesterase 4 (PDE4). Its primary mechanism of action is the inhibition of the PDE4 enzyme, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] This modulation of cAMP signaling has anti-inflammatory effects, making this compound a valuable tool for studying inflammatory pathways in vitro.

Q2: What are the known off-target effects of this compound?

A2: While this compound is designed to be a selective PDE4 inhibitor, cross-reactivity with other PDE subtypes can occur at higher concentrations. The most common off-target effects observed with PDE4 inhibitors are mediated by inhibition of other PDE families, which can affect different signaling pathways. Additionally, like many small molecules, this compound has the potential to interact with other structurally related proteins, such as kinases, though at significantly lower potencies. Common clinically reported side effects of PDE4 inhibitors, which may have cellular correlates, include nausea, diarrhea, and headache.[2][3]

Q3: How can I minimize off-target effects in my cell culture experiments?

A3: Minimizing off-target effects is crucial for obtaining reliable and reproducible data. Key strategies include:

  • Dose-Response Optimization: Use the lowest effective concentration of this compound that elicits the desired on-target effect. A thorough dose-response curve should be generated to determine the optimal concentration.

  • Incubation Time Optimization: Limit the duration of exposure to this compound to the minimum time required to observe the desired phenotype.

  • Use of Selective Analogs: If available, compare the effects of this compound with other PDE4 inhibitors that have different selectivity profiles.

  • Control Experiments: Always include appropriate vehicle controls (e.g., DMSO) and consider using a structurally related but inactive analog of this compound if available.

  • Phenotypic Confirmation: Whenever possible, confirm key findings using a complementary approach, such as siRNA-mediated knockdown of PDE4, to ensure the observed phenotype is indeed due to on-target inhibition.

Q4: What is the recommended starting concentration for this compound in cell culture?

A4: Based on the known potency of similar PDE4 inhibitors, a starting concentration range of 10 nM to 1 µM is recommended for initial experiments.[1] However, the optimal concentration is highly cell-type dependent and should be determined empirically through a dose-response experiment.

Q5: In which solvent should I dissolve and store this compound?

A5: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced artifacts.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell toxicity or unexpected cell death This compound concentration is too high, leading to off-target effects or general cytotoxicity.Perform a dose-response experiment to determine the optimal, non-toxic concentration. Reduce the incubation time.
Inconsistent or not reproducible results Off-target effects are confounding the experimental outcome. Variability in cell density or passage number.Use a lower concentration of this compound. Confirm the phenotype with a different PDE4 inhibitor or a non-pharmacological approach (e.g., siRNA). Ensure consistent cell culture practices.
No observable on-target effect This compound concentration is too low. The cell type does not express PDE4 at a sufficient level. The downstream readout is not sensitive enough.Increase the concentration of this compound (perform a dose-response curve). Confirm PDE4 expression in your cell line via qPCR or Western blot. Use a more sensitive assay to measure the downstream effects of PDE4 inhibition (e.g., cAMP accumulation assay).
Observed phenotype does not match expected on-target effect The phenotype is a result of an off-target effect. The cellular context (e.g., cell type, signaling pathway activation state) is different from published studies.Perform a selectivity profiling experiment to identify potential off-targets. Carefully review the experimental conditions and compare them to relevant literature.

Quantitative Data Summary

The following tables provide a summary of the inhibitory potency of this compound against its primary target and potential off-targets. This data is based on typical values for selective PDE4 inhibitors.

Table 1: On-Target Potency of this compound

Target Assay Type IC50
PDE4Enzymatic Assay74 nM
TNF-α release from LPS-stimulated PBMCsCell-based Assay104 nM

Data is representative of a typical selective PDE4 inhibitor, Apremilast.[1]

Table 2: Off-Target Profile of this compound (Hypothetical)

Target Target Class IC50 Selectivity (Off-Target IC50 / On-Target IC50)
PDE4BPrimary Target50 nM1
PDE4DPrimary Target Subtype80 nM1.6
PDE1COff-Target (PDE)>10,000 nM>200
PDE3AOff-Target (PDE)>10,000 nM>200
PDE5AOff-Target (PDE)>10,000 nM>200
p38α KinaseOff-Target (Kinase)5,000 nM100
JNK2 KinaseOff-Target (Kinase)8,000 nM160

This table presents hypothetical data for illustrative purposes, demonstrating a favorable selectivity profile for this compound against its primary target, PDE4.

Experimental Protocols

Protocol 1: Dose-Response Curve for this compound using a TNF-α Release Assay

This protocol is designed to determine the optimal concentration of this compound for inhibiting TNF-α release from lipopolysaccharide (LPS)-stimulated peripheral blood mononuclear cells (PBMCs).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin

  • This compound stock solution (10 mM in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Human TNF-α ELISA kit

  • 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Incubate for 2 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a serial dilution of this compound in complete RPMI-1640 medium. A common concentration range to test is 1 nM to 10 µM. Also, prepare a vehicle control (DMSO at the same final concentration as the highest this compound dose).

  • Compound Addition: Add 50 µL of the diluted this compound or vehicle control to the appropriate wells.

  • Pre-incubation: Incubate the plate for 1 hour at 37°C, 5% CO2.

  • Stimulation: Add 50 µL of LPS solution (final concentration of 100 ng/mL) to all wells except for the unstimulated control.

  • Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO2.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant for TNF-α measurement.

  • TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Plot the TNF-α concentration against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Off-Target Liability Assessment using a Kinase Selectivity Panel

This protocol outlines a general workflow for assessing the off-target effects of this compound against a panel of kinases.

Materials:

  • This compound

  • Kinase selectivity profiling service or kit (e.g., from Promega, Reaction Biology)

  • Appropriate buffers and reagents as per the kit/service provider's instructions

Procedure:

  • Compound Submission/Preparation: Prepare this compound at the concentration(s) required by the kinase profiling service. Typically, a high concentration (e.g., 10 µM) is used for initial screening to identify potential hits.

  • Kinase Panel Selection: Choose a diverse panel of kinases that represents a broad range of the human kinome.

  • Assay Performance: The kinase activity is measured in the presence and absence of this compound. The assay format can vary (e.g., radiometric, fluorescence-based).

  • Data Analysis: The percentage of inhibition for each kinase is calculated. For any kinases that show significant inhibition (e.g., >50% at 10 µM), a follow-up dose-response experiment should be performed to determine the IC50 value.

  • Selectivity Score Calculation: The selectivity of this compound can be quantified by comparing its IC50 for the on-target (PDE4) versus the off-target kinases.

Visualizations

PDE4_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor (e.g., TLR4) Inflammatory_Stimuli->Receptor NFkB NF-κB Receptor->NFkB Activates AC Adenylate Cyclase (AC) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC AMP AMP cAMP->AMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates PDE4 PDE4 This compound This compound This compound->PDE4 Inhibits CREB CREB PKA->CREB Phosphorylates PKA->NFkB Inhibits pCREB p-CREB CREB->pCREB Anti_inflammatory_Cytokines Anti-inflammatory Cytokines (IL-10) pCREB->Anti_inflammatory_Cytokines Promotes Transcription Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Pro_inflammatory_Cytokines Promotes Transcription experimental_workflow cluster_planning Experimental Planning cluster_optimization Optimization cluster_validation Off-Target Validation select_cell_line Select Appropriate Cell Line determine_readout Determine On-Target Readout (e.g., TNF-α) select_cell_line->determine_readout dose_response Perform Dose-Response Curve (Protocol 1) determine_readout->dose_response determine_ic50 Determine IC50 dose_response->determine_ic50 time_course Perform Time-Course Experiment determine_ic50->time_course select_optimal Select Optimal Concentration & Time time_course->select_optimal selectivity_panel Run Off-Target Selectivity Panel (Protocol 2) select_optimal->selectivity_panel analyze_data Analyze Selectivity Data selectivity_panel->analyze_data confirm_phenotype Confirm with Orthogonal Method (e.g., siRNA) analyze_data->confirm_phenotype

References

Addressing batch-to-batch variability of synthesized Triclofylline

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the synthesis of Triclofylline. Our aim is to help you address batch-to-batch variability and other common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the chemical identity of this compound?

A1: this compound is chemically identified as 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione. Its molecular formula is C₁₁H₁₃Cl₃N₄O₄.[1]

Q2: What are the common causes of batch-to-batch variability in pharmaceutical synthesis?

A2: Batch-to-batch variability in the synthesis of active pharmaceutical ingredients (APIs) like this compound can arise from several factors, including:

  • Raw Material Heterogeneity: Variations in the purity, particle size, and polymorphic form of starting materials and reagents.

  • Process Parameters: Inconsistent control of reaction temperature, stirring speed, addition rates, and reaction time.

  • Solvent Effects: Differences in solvent grade, purity, and moisture content.

  • Human Factors: Variations in operator procedures and techniques.

  • Equipment Condition: Differences in equipment calibration and cleaning.

Q3: Which analytical techniques are recommended for characterizing this compound and its intermediates?

A3: A combination of analytical methods should be employed for comprehensive characterization:

  • High-Performance Liquid Chromatography (HPLC): To determine purity and quantify impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the final product and identify byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate and confirm the chemical structure.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify functional groups.

  • Differential Scanning Calorimetry (DSC): To determine the melting point and identify polymorphic forms.

  • X-Ray Powder Diffraction (XRPD): To characterize the crystalline structure.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound. The proposed synthesis pathway involves the reaction of 7-(2-hydroxyethyl)theophylline with chloral hydrate.

Issue 1: Low Yield of this compound
Potential Cause Recommended Action
Incomplete Reaction - Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC. - Ensure the reaction is allowed to proceed for a sufficient amount of time. - Confirm the optimal reaction temperature is maintained consistently.
Degradation of Reactants or Product - Verify the stability of 7-(2-hydroxyethyl)theophylline and chloral hydrate under the reaction conditions. - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Suboptimal Stoichiometry - Carefully control the molar ratio of 7-(2-hydroxyethyl)theophylline to chloral hydrate. An excess of one reactant may be necessary to drive the reaction to completion, but a large excess can lead to side reactions.
Poor Quality of Starting Materials - Ensure the purity of 7-(2-hydroxyethyl)theophylline and chloral hydrate using appropriate analytical techniques (e.g., NMR, HPLC). - Use freshly opened or properly stored reagents to avoid degradation.
Issue 2: Presence of Impurities in the Final Product
Potential Cause Recommended Action
Unreacted Starting Materials - Optimize the reaction conditions (time, temperature, stoichiometry) to ensure complete conversion. - Purify the crude product using techniques such as recrystallization or column chromatography.
Formation of Side Products - Analyze the impurity profile using LC-MS to identify the structure of the side products. - Adjust reaction conditions (e.g., lower temperature, different solvent or base) to minimize the formation of specific impurities.
Contamination from Solvents or Reagents - Use high-purity, dry solvents. - Ensure all glassware is thoroughly cleaned and dried before use.
Issue 3: Inconsistent Physical Properties (e.g., Crystal Form, Solubility)
Potential Cause Recommended Action
Polymorphism - Characterize the crystal form of each batch using XRPD and DSC. - Develop a controlled crystallization protocol by carefully selecting the solvent system, cooling rate, and agitation speed. Seeding with crystals of the desired polymorph can also be beneficial.
Variations in Particle Size and Morphology - Control the crystallization and drying processes to achieve a consistent particle size distribution. - Utilize techniques like milling or micronization if a specific particle size is required.

Experimental Protocols

Protocol 1: Synthesis of this compound (Proposed)

This protocol is a proposed method based on common organic synthesis techniques for similar compounds. Optimization may be required.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 7-(2-hydroxyethyl)theophylline (1 equivalent) in a suitable dry solvent (e.g., N,N-Dimethylformamide - DMF).

  • Addition of Base: Add a non-nucleophilic base (e.g., potassium carbonate, 1.2 equivalents) to the solution and stir the mixture at room temperature for 30 minutes.

  • Addition of Chloral Hydrate: Slowly add a solution of chloral hydrate (1.1 equivalents) in the same solvent to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-70 °C and monitor the progress by TLC. The reaction is typically complete within 4-6 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the base. Quench the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).

    • Start with 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 273 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the initial mobile phase composition.

Visualizations

Synthesis_Workflow A 7-(2-hydroxyethyl)theophylline D Reaction Mixture A->D B Chloral Hydrate B->D C Base (e.g., K2CO3) in Solvent (e.g., DMF) C->D E Heating (60-70°C) D->E F Work-up & Purification E->F G This compound F->G

Caption: Proposed synthesis workflow for this compound.

Troubleshooting_Logic Start Batch Synthesis Fails QC LowYield Low Yield? Start->LowYield Impure Impure Product? LowYield->Impure No CheckReaction Check Reaction Conditions: - Time - Temperature - Stoichiometry LowYield->CheckReaction Yes InconsistentProps Inconsistent Physical Properties? Impure->InconsistentProps No AnalyzeImpurities Identify Impurities (LC-MS) Impure->AnalyzeImpurities Yes ControlCrystallization Control Crystallization Process InconsistentProps->ControlCrystallization Yes Pass Batch Passes QC InconsistentProps->Pass No CheckMaterials Check Starting Material Quality CheckReaction->CheckMaterials CheckMaterials->Impure OptimizePurification Optimize Purification: - Recrystallization - Chromatography OptimizePurification->InconsistentProps AnalyzeImpurities->OptimizePurification CharacterizePolymorphs Characterize Polymorphs (XRPD, DSC) ControlCrystallization->CharacterizePolymorphs CharacterizePolymorphs->Pass

Caption: Troubleshooting decision tree for this compound synthesis.

Signaling_Pathway This compound This compound (Theophylline derivative) PDE Phosphodiesterase (PDE) This compound->PDE Inhibition cAMP cAMP PDE->cAMP Hydrolyzes PKA Protein Kinase A (PKA) cAMP->PKA Activates CellularResponse Cellular Response (e.g., Bronchodilation) PKA->CellularResponse Phosphorylates Targets

Caption: Postulated signaling pathway of this compound as a PDE inhibitor.

References

Technical Support Center: Overcoming Resistance to Methylxanthines (e.g., Triclofylline/Theophylline) in Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to methylxanthine compounds, such as Theophylline, in their cell line experiments. Given that "Triclofylline" is not a standard recognized compound, this guide will focus on Theophylline as a representative methylxanthine, a class of compounds known to act as phosphodiesterase inhibitors and modulate key cellular signaling pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of Theophylline in cancer cell lines?

A1: Theophylline, a methylxanthine, exerts its anti-cancer effects through several mechanisms. It is a non-selective phosphodiesterase (PDE) inhibitor, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This can, in turn, activate protein kinase A (PKA) and modulate downstream signaling pathways. Additionally, Theophylline has been shown to suppress the SRSF3 (Serine/Arginine-Rich Splicing Factor 3), leading to a switch in the splicing of p53 from the anti-apoptotic p53α isoform to the pro-apoptotic p53β isoform.[1][2][3][4][5] It can also inhibit the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival.[6][7][8]

Q2: My cell line has stopped responding to Theophylline treatment. What are the possible reasons?

A2: Loss of sensitivity to Theophylline can be attributed to several factors:

  • Acquired Resistance: The cell line may have developed resistance through genetic or epigenetic alterations following prolonged exposure to the drug.

  • Cell Line Integrity: The cell line may have been misidentified or cross-contaminated with a resistant cell line. It is also possible that the cell line has undergone phenotypic drift over numerous passages.

  • Experimental Variability: Issues with the drug stock (degradation), cell culture conditions (media, supplements, CO2 levels), or assay procedures can lead to apparent resistance.

Q3: What are the potential molecular mechanisms of acquired resistance to Theophylline?

A3: While specific mechanisms of acquired resistance to Theophylline in cancer are not extensively documented, based on its known mechanisms of action, resistance could arise from:

  • Alterations in the SRSF3-p53 Pathway: Mutations or altered expression of SRSF3 or p53 that prevent the pro-apoptotic switch.

  • Upregulation of Compensatory Signaling Pathways: Activation of alternative survival pathways, such as the MAPK/ERK pathway, to bypass the effects of PI3K/Akt inhibition.

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.

  • Changes in Phosphodiesterase Expression: Altered expression or activity of PDE isoforms that are less sensitive to Theophylline inhibition.

  • Epigenetic Modifications: Changes in DNA methylation or histone acetylation that alter the expression of genes involved in Theophylline sensitivity.

Troubleshooting Guide

This guide provides a step-by-step approach to identifying and overcoming Theophylline resistance in your cell line experiments.

Step 1: Verify Experimental Parameters and Cell Line Integrity

Before investigating complex molecular mechanisms, it is crucial to rule out common experimental errors.

Issue: Inconsistent or loss of Theophylline efficacy.

Troubleshooting Action Expected Outcome Next Steps if Unresolved
Verify Drug Stock: Prepare a fresh stock of Theophylline. Confirm the correct solvent and storage conditions.Restoration of expected cytotoxic or anti-proliferative effects.Proceed to cell line verification.
Cell Line Authentication: Perform short tandem repeat (STR) profiling to confirm the identity of your cell line.Confirmation that the cell line is correct and not cross-contaminated.Proceed to mycoplasma testing.
Mycoplasma Testing: Test your cell culture for mycoplasma contamination.A negative result ensures that cellular responses are not affected by contamination.Proceed to Step 2.
Standardize Culture Conditions: Ensure consistent cell passage number, seeding density, media, and supplement concentrations.Consistent and reproducible results in your assays.Proceed to Step 2.
Step 2: Characterize the Resistant Phenotype

Once experimental variables are ruled out, confirm and quantify the level of resistance.

Issue: Confirmed loss of Theophylline efficacy.

Troubleshooting Action Expected Outcome Next Steps if Unresolved
Determine IC50 Value: Perform a dose-response assay (e.g., MTT, CellTiter-Glo) to determine the half-maximal inhibitory concentration (IC50) of Theophylline in your suspected resistant cell line and compare it to the parental (sensitive) cell line.A significant increase in the IC50 value confirms resistance.Proceed to molecular analysis.
Apoptosis Assay: Use methods like Annexin V/PI staining or caspase activity assays to assess if Theophylline is still inducing apoptosis in the resistant line.Reduced or absent apoptosis in the resistant line compared to the sensitive line at the same drug concentration.Proceed to Step 3.
Cell Cycle Analysis: Analyze the cell cycle distribution using flow cytometry to see if Theophylline still induces cell cycle arrest (e.g., G2/M arrest).The resistant cell line fails to arrest at the expected cell cycle phase upon treatment.Proceed to Step 3.

Quantitative Data Summary

The following table provides a summary of reported IC50 values for Theophylline and its derivatives in various cancer cell lines. Note that these values can vary depending on the specific experimental conditions.

Compound Cell Line Cancer Type IC50 (µM)
Theophylline acetic acidA549Non-Small Cell Lung Cancer>100
Theophylline acetic acidMCF-7Breast Cancer>100
Theophylline derivative d17H460Non-Small Cell Lung Cancer5.93 ± 0.97
Theophylline derivative d17A549Non-Small Cell Lung Cancer6.76 ± 0.25
Theophylline derivative d17MCF-7Breast Cancer12.61 ± 1.76
Theophylline derivative d17MB-231Breast Cancer18.78 ± 3.84
Theophylline derivative d17SW480Colon Cancer15.66 ± 2.37

Data extracted from a study on Theophylline derivatives.[1]

Signaling Pathways and Experimental Workflows

Theophylline's Known Signaling Pathways

Theophylline_Signaling cluster_srsf3 SRSF3-p53 Pathway cluster_pi3k PI3K/Akt Pathway Theophylline Theophylline SRSF3 SRSF3 p53_pre_mRNA p53 pre-mRNA p53_alpha p53α (anti-apoptotic) p53_beta p53β (pro-apoptotic) Apoptosis_Senescence Apoptosis & Senescence PI3K PI3K Akt Akt mTOR mTOR Proliferation_Survival Cell Proliferation & Survival

Workflow for Investigating Theophylline Resistance

Resistance_Workflow start Loss of Theophylline Efficacy Observed step1 Step 1: Verify Experiment - Check drug stock - Authenticate cell line - Test for mycoplasma start->step1 decision1 Efficacy Restored? step1->decision1 step2 Step 2: Characterize Resistance - Determine IC50 - Perform apoptosis & cell cycle assays decision1->step2 No end_resolved Issue Resolved decision1->end_resolved Yes decision2 Resistance Confirmed? step2->decision2 step3 Step 3: Molecular Analysis - Western blot for pathway proteins - qPCR for gene expression - Sequencing for mutations decision2->step3 Yes end_continue Continue Investigation decision2->end_continue No step4 Step 4: Overcoming Resistance - Combination therapy - Target bypass pathways step3->step4

Decision-Making for Overcoming Resistance

Overcoming_Resistance_Logic start Resistant Phenotype Confirmed analysis Analyze Potential Resistance Mechanisms (e.g., Western blot, qPCR) start->analysis pathway_analysis Which pathway is altered? analysis->pathway_analysis srsf3_p53 SRSF3-p53 Pathway (e.g., high SRSF3, low p53β) pathway_analysis->srsf3_p53 SRSF3-p53 pi3k_akt PI3K/Akt Pathway (e.g., compensatory activation) pathway_analysis->pi3k_akt PI3K/Akt other Other Mechanisms (e.g., drug efflux) pathway_analysis->other Other strategy1 Strategy: Combine with p53 activators (e.g., Nutlin-3a) or drugs targeting downstream effectors. srsf3_p53->strategy1 strategy2 Strategy: Combine with inhibitors of compensatory pathways (e.g., MEK inhibitors) or dual PI3K/mTOR inhibitors. pi3k_akt->strategy2 strategy3 Strategy: Combine with ABC transporter inhibitors (e.g., Verapamil). other->strategy3

Experimental Protocols

Protocol 1: Generation of a Theophylline-Resistant Cell Line

This protocol describes a general method for developing a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.

Materials:

  • Parental cancer cell line

  • Complete cell culture medium

  • Theophylline (powder)

  • Appropriate solvent for Theophylline (e.g., DMSO or sterile water)

  • Sterile culture flasks and plates

  • Cell counting equipment (e.g., hemocytometer or automated cell counter)

Procedure:

  • Determine the initial IC50: Perform a dose-response assay to determine the IC50 of Theophylline for the parental cell line.

  • Initial Exposure: Culture the parental cells in a medium containing Theophylline at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitor and Passage: Monitor the cells for growth. When the cells resume a normal growth rate and reach 70-80% confluency, passage them into a new flask with the same concentration of Theophylline.

  • Dose Escalation: Once the cells have stabilized at the initial concentration (typically after 2-3 passages), double the concentration of Theophylline in the culture medium.

  • Repeat Dose Escalation: Continue this process of monitoring, passaging, and dose escalation. If the majority of cells die after a dose increase, reduce the concentration to the previous level and allow the cells to recover before attempting to increase the dose again.

  • Establish the Resistant Line: Continue this process until the cells are able to proliferate in a concentration of Theophylline that is significantly higher (e.g., 5-10 fold) than the initial IC50.

  • Characterize the Resistant Line: Once established, characterize the resistant cell line by determining its new IC50 and comparing it to the parental line. The resistant line should be maintained in a medium containing the highest tolerated concentration of Theophylline.

Protocol 2: Western Blot Analysis of Key Signaling Proteins

This protocol is for assessing changes in the expression and phosphorylation status of proteins in the SRSF3-p53 and PI3K/Akt pathways.

Materials:

  • Parental and Theophylline-resistant cell lines

  • Theophylline

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer apparatus (wet or semi-dry)

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SRSF3, anti-p53, anti-p-Akt, anti-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Plate parental and resistant cells and treat with or without Theophylline for the desired time. Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin). Compare the protein levels between sensitive and resistant cells, with and without Theophylline treatment.

References

Technical Support Center: Enhancing the Stability of Triclofylline in Plasma Samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of Triclofylline in plasma samples during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound instability in plasma?

Based on its chemical structure, a xanthine derivative with a trichloroethanol side chain, the primary cause of instability in plasma is likely enzymatic hydrolysis. Plasma esterases can cleave the ether linkage, leading to the formation of inactive metabolites.[1][2][3]

Q2: What is the optimal temperature for storing plasma samples containing this compound?

For short-term storage (up to 24 hours), it is recommended to keep plasma samples at 2-8°C. For long-term storage, samples should be frozen and maintained at -20°C or, ideally, -80°C to minimize enzymatic degradation.

Q3: Which anticoagulant should I use for blood collection to ensure this compound stability?

Sodium fluoride/potassium oxalate tubes are recommended. Sodium fluoride is an enzyme inhibitor that can help to minimize the enzymatic degradation of this compound in the plasma sample. Standard anticoagulants like heparin or EDTA may not provide sufficient protection against enzymatic activity.

Q4: Can pH changes affect the stability of this compound in plasma?

Yes, pH can influence the rate of both chemical and enzymatic hydrolysis. It is crucial to maintain the plasma pH within the physiological range (7.2-7.4) during sample handling and processing. Acidic or basic conditions can accelerate the degradation of this compound.

Q5: How can I minimize freeze-thaw cycle effects on this compound stability?

It is advisable to aliquot plasma samples into smaller volumes before freezing to avoid repeated freeze-thaw cycles. Each aliquot should be thawed only once before analysis. If repeated measurements from the same sample are necessary, using fresh aliquots for each analysis is the best practice.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low recovery of this compound from plasma samples. Degradation of this compound during sample collection and processing.Use collection tubes containing a combination of an anticoagulant and an enzyme inhibitor (e.g., sodium fluoride). Process blood samples immediately after collection, keeping them on ice.
High variability in this compound concentrations between replicate samples. Inconsistent sample handling procedures or partial degradation.Standardize the entire workflow from blood collection to analysis. Ensure consistent timing for each step and maintain a cold chain throughout.
Appearance of unknown peaks in the chromatogram close to the this compound peak. Formation of degradation products.Optimize the chromatographic method to achieve better separation of this compound from its potential metabolites. Use a mass spectrometer for peak identification.
Progressive decrease in this compound concentration in stored quality control (QC) samples. Long-term storage instability.Re-evaluate the storage conditions. Consider storing at a lower temperature (-80°C). Prepare fresh QC samples more frequently.

Quantitative Data on this compound Stability

The following table summarizes hypothetical stability data for this compound in human plasma under various conditions. This data is intended to serve as a guideline for experimental design.

Condition Time Point Mean Concentration (% of Initial) Standard Deviation (%)
Room Temperature (25°C)0 hr1002.1
2 hr853.5
6 hr624.8
24 hr355.2
Refrigerated (4°C)0 hr1001.9
24 hr952.8
48 hr883.1
Frozen (-20°C)0 months1002.3
1 month982.5
3 months923.0
Frozen (-80°C)0 months1002.0
6 months992.2
12 months972.4
Three Freeze-Thaw Cycles (-20°C to RT)Cycle 1972.6
Cycle 2933.3
Cycle 3874.1

Experimental Protocols

Protocol 1: Blood Sample Collection and Plasma Preparation
  • Blood Collection: Collect whole blood samples into vacuum tubes containing sodium fluoride and potassium oxalate.

  • Initial Mixing: Gently invert the tubes 8-10 times to ensure proper mixing of the blood with the anticoagulant and inhibitor.

  • Cooling: Immediately place the tubes in an ice bath or a refrigerated centrifuge.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1500 x g for 10 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat and transfer it to clean, pre-labeled polypropylene tubes.

  • Storage: For immediate analysis, store the plasma at 4°C. For long-term storage, freeze the plasma at -80°C.

Protocol 2: Plasma Stability Assessment
  • Spiking: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Spike fresh, drug-free human plasma with the stock solution to achieve the desired final concentration.

  • Aliquoting: Aliquot the spiked plasma into multiple small-volume tubes for each storage condition to be tested.

  • Storage Conditions:

    • Short-term: Store aliquots at room temperature (25°C) and 4°C.

    • Long-term: Store aliquots at -20°C and -80°C.

    • Freeze-Thaw: Subject a set of aliquots to three freeze-thaw cycles (freeze at -20°C, thaw at room temperature).

  • Sample Analysis: At specified time points, retrieve the samples from each condition. Process the samples using a validated analytical method (e.g., protein precipitation followed by LC-MS/MS analysis).

  • Data Analysis: Calculate the concentration of this compound at each time point and express it as a percentage of the initial concentration (time zero).

Protocol 3: Bioanalytical Method using HPLC
  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard.

    • Vortex for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at an appropriate wavelength (to be determined based on the UV spectrum of this compound).

    • Column Temperature: 30°C.

Visualizations

Triclofylline_Degradation_Pathway This compound This compound (C11H13Cl3N4O4) Metabolite1 Xanthine Derivative Metabolite This compound->Metabolite1 Plasma Esterases (Hydrolysis) Metabolite2 Trichloroethanol This compound->Metabolite2 Plasma Esterases (Hydrolysis)

Caption: Predicted enzymatic degradation pathway of this compound in plasma.

Experimental_Workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage cluster_analysis Sample Analysis blood_collection 1. Blood Collection (Sodium Fluoride/Potassium Oxalate) centrifugation 2. Centrifugation (1500 x g, 10 min, 4°C) blood_collection->centrifugation plasma_separation 3. Plasma Separation centrifugation->plasma_separation storage 4. Storage (4°C, -20°C, or -80°C) plasma_separation->storage protein_precipitation 5. Protein Precipitation storage->protein_precipitation lc_ms_analysis 6. LC-MS/MS Analysis protein_precipitation->lc_ms_analysis data_interpretation 7. Data Interpretation lc_ms_analysis->data_interpretation

Caption: Recommended workflow for handling plasma samples containing this compound.

References

Technical Support Center: Triclofylline Analytical Method Calibration and Validation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the calibration and validation of analytical methods for Triclofylline. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical analytical methods used for the quantification of this compound?

A1: The most common analytical methods for this compound and related methylxanthine compounds like Doxofylline are Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Vis Spectrophotometry.[1][2] RP-HPLC is often preferred for its specificity and ability to separate this compound from potential degradation products and excipients, making it a stability-indicating method. UV-Vis Spectrophotometry is a simpler, more cost-effective method suitable for routine analysis where specificity is not a major concern.[1][3][4]

Q2: What are the key parameters to evaluate during the validation of an analytical method for this compound?

A2: According to the International Council for Harmonisation (ICH) guidelines, the key validation parameters include:

  • Accuracy: The closeness of the test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity and Range: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Q3: What is a typical UV spectrophotometric method for this compound analysis?

A3: A typical UV spectrophotometric method involves dissolving the this compound sample in a suitable solvent, such as 0.1 N hydrochloric acid or methanol, and measuring the absorbance at its wavelength of maximum absorption (λmax), which is typically around 274 nm for related compounds.[1][4]

Q4: What are the typical chromatographic conditions for an RP-HPLC method for this compound?

A4: A common RP-HPLC method for this compound or similar compounds would utilize a C18 column.[1][5] The mobile phase is often a mixture of an aqueous buffer (like phosphate buffer) and an organic modifier (such as acetonitrile or methanol).[2][4] Detection is typically performed using a UV detector at around 274 nm.[4]

Troubleshooting Guides

HPLC Method Troubleshooting
IssuePossible CauseSuggested Solution
No peaks or very small peaks 1. Injector issue. 2. Detector lamp is off or has low energy. 3. Mobile phase composition is incorrect. 4. Sample is not dissolving in the mobile phase.1. Check the injector for blockages and ensure the correct injection volume is set. 2. Check the detector lamp status and replace if necessary. 3. Prepare fresh mobile phase and ensure correct proportions. 4. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.
Peak tailing or fronting 1. Column degradation. 2. Sample overload. 3. pH of the mobile phase is inappropriate for the analyte. 4. Interfering substance co-eluting.1. Flush the column or replace it if necessary. 2. Reduce the sample concentration. 3. Adjust the pH of the mobile phase buffer. 4. Check the specificity of the method; may need to modify the mobile phase or gradient.
Shifting retention times 1. Change in mobile phase composition. 2. Fluctuation in column temperature. 3. Column aging. 4. Flow rate instability.1. Prepare fresh mobile phase and ensure it is properly mixed and degassed. 2. Use a column oven to maintain a consistent temperature. 3. Equilibrate the column for a longer period or replace it. 4. Check the pump for leaks and ensure it is properly primed.
High backpressure 1. Blockage in the system (e.g., guard column, column frit, tubing). 2. Particulate matter from the sample. 3. Mobile phase precipitation.1. Systematically disconnect components to identify the source of the blockage. Replace the guard column or filter if necessary. 2. Filter all samples before injection. 3. Ensure the mobile phase components are miscible and that buffers do not precipitate in the presence of the organic modifier.
UV-Vis Spectrophotometer Troubleshooting
IssuePossible CauseSuggested Solution
High absorbance reading 1. Concentration is too high. 2. Incorrect blank solution.1. Dilute the sample to be within the linear range of the method. 2. Ensure the blank solution is the same solvent used to dissolve the sample.
Low or no absorbance 1. Concentration is too low. 2. Incorrect wavelength setting. 3. Instrument malfunction.1. Prepare a more concentrated sample. 2. Verify the λmax of this compound and set the instrument accordingly. 3. Check the light source and detector.
Non-linear calibration curve 1. Concentrations are outside the linear range. 2. Chemical association or dissociation at higher concentrations. 3. Instrumental issue.1. Prepare standards within the expected linear range. 2. Investigate the solution chemistry of this compound in the chosen solvent. 3. Check instrument performance with a certified standard.

Quantitative Data Summary

The following tables summarize typical acceptance criteria for the validation of an analytical method for this compound.

Table 1: System Suitability Parameters for HPLC

ParameterAcceptance Criteria
Tailing Factor (T)T ≤ 2
Theoretical Plates (N)N > 2000
Relative Standard Deviation (RSD) for replicate injections≤ 2.0%

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Range 80% to 120% of the test concentration
Accuracy (% Recovery) 98.0% to 102.0%
Precision (RSD)
- Repeatability (Intra-day)≤ 2.0%
- Intermediate Precision (Inter-day)≤ 2.0%
Robustness RSD should be within acceptable limits for all varied parameters.
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1
Limit of Quantitation (LOQ) Signal-to-Noise ratio of 10:1

Experimental Protocols

Protocol 1: Calibration of UV-Vis Spectrophotometric Method
  • Preparation of Standard Stock Solution: Accurately weigh about 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with 0.1 N HCl to obtain a concentration of 1000 µg/mL.

  • Preparation of Working Standard Solutions: From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range (e.g., 5, 10, 15, 20, 25 µg/mL).

  • Spectrophotometric Measurement:

    • Set the spectrophotometer to measure absorbance at the λmax of this compound (approximately 274 nm).

    • Use 0.1 N HCl as the blank.

    • Measure the absorbance of each calibration standard in triplicate.

  • Data Analysis:

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression analysis and determine the correlation coefficient (r²), slope, and y-intercept. The r² should be ≥ 0.999.

Protocol 2: Validation of RP-HPLC Method
  • System Suitability:

    • Prepare a standard solution of this compound at the target concentration.

    • Inject the standard solution six times.

    • Calculate the %RSD of the peak areas, tailing factor, and theoretical plates. Ensure they meet the criteria in Table 1.

  • Linearity:

    • Prepare a series of at least five concentrations of this compound reference standard covering 80% to 120% of the expected sample concentration.

    • Inject each concentration in triplicate.

    • Plot a calibration curve of peak area versus concentration and calculate the correlation coefficient.

  • Accuracy:

    • Prepare samples of a known matrix (placebo) spiked with this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three samples at each level.

    • Analyze the samples and calculate the percent recovery for each.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate samples of a homogeneous this compound sample at 100% of the target concentration on the same day, with the same analyst and instrument. Calculate the %RSD.

    • Intermediate Precision: Repeat the analysis on a different day with a different analyst. Calculate the %RSD.

  • Robustness:

    • Introduce small, deliberate variations to the method parameters, such as:

      • Flow rate (e.g., ± 0.2 mL/min)

      • Mobile phase composition (e.g., ± 2% organic phase)

      • Column temperature (e.g., ± 5 °C)

    • Analyze samples under each varied condition and assess the impact on the results.

Visualizations

ValidationWorkflow cluster_prep Preparation cluster_execution Execution cluster_reporting Reporting Protocol Define Validation Protocol and Acceptance Criteria Standards Prepare Reference Standards and Samples Protocol->Standards SST System Suitability Testing Standards->SST Linearity Linearity & Range SST->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Specificity Specificity Precision->Specificity Robustness Robustness Specificity->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Analysis Data Analysis and Comparison to Criteria LOD_LOQ->Analysis Report Generate Validation Report Analysis->Report

References

Validation & Comparative

A Comparative Guide to the Dual Mechanisms of Theophylline in Asthma Models: Bronchodilation and Anti-inflammatory Effects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Theophylline, a member of the methylxanthine class of drugs, has been a cornerstone in the management of asthma for decades.[1][2] While historically recognized for its bronchodilator properties, a growing body of evidence highlights its significant anti-inflammatory and immunomodulatory effects, which are observed even at low plasma concentrations.[1][2][3] This guide provides a detailed comparison of theophylline's dual mechanisms of action—bronchodilation and anti-inflammation—supported by experimental data and methodologies to offer a comprehensive understanding of its therapeutic efficacy in asthma models.

Data Summary: Theophylline's Efficacy in Asthma Models

ParameterHigh-Dose Theophylline (Bronchodilation)Low-Dose Theophylline (Anti-inflammatory)Key Findings
Primary Mechanism Inhibition of phosphodiesterase (PDE) enzymes, leading to increased intracellular cAMP and smooth muscle relaxation.[4][5][6][7]Inhibition of pro-inflammatory gene transcription and activation of histone deacetylase-2 (HDAC2).[6]Theophylline possesses two distinct, dose-dependent mechanisms of action.
Effect on Airway Smooth Muscle Direct relaxation of bronchial smooth muscle, leading to bronchodilation.[6][8]Minimal direct effect on smooth muscle relaxation.High concentrations are required for significant bronchodilation.
Effect on Airway Hyperresponsiveness Reduces airway responsiveness to stimuli like histamine and methacholine.[6][8]Prevents airway hyperresponsiveness induced by inflammation.[1][2]Both high and low doses of theophylline can mitigate airway hyperresponsiveness through different pathways.
Effect on Inflammatory Cells Limited direct effect on inflammatory cell recruitment and activation.Inhibits the activation and infiltration of inflammatory cells, such as eosinophils, into the airways.[1][9]Low-dose theophylline demonstrates potent anti-inflammatory effects.
Effect on Cytokine Production May have some inhibitory effects at higher concentrations.Inhibits the synthesis and release of pro-inflammatory cytokines.[1][2]The anti-inflammatory action of low-dose theophylline is partly mediated by reducing cytokine levels.
Clinical Application Management of acute asthma exacerbations.[5]Add-on therapy for chronic asthma, particularly in conjunction with inhaled corticosteroids.[1][3][10]The clinical utility of theophylline varies with the dosage and the specific aspect of asthma being targeted.

Experimental Protocols

Ovalbumin-Induced Allergic Asthma Model in Guinea Pigs

A common experimental model to study the efficacy of anti-asthmatic drugs involves inducing an allergic inflammatory response in guinea pigs using ovalbumin (OVA).

Methodology:

  • Sensitization: Guinea pigs are sensitized with intraperitoneal injections of OVA mixed with an adjuvant (e.g., aluminum hydroxide) on days 0 and 7.

  • Challenge: From day 14, animals are challenged with repeated OVA aerosols to induce an asthmatic phenotype, including airway hyperresponsiveness and inflammation.

  • Drug Administration:

    • Theophylline Treatment Group: Animals receive daily administration of theophylline (at varying doses to assess bronchodilator vs. anti-inflammatory effects) via oral gavage or intraperitoneal injection.

    • Control Group: Animals receive a vehicle control.

  • Assessment of Airway Hyperresponsiveness: On the final day of the study, airway resistance is measured in response to increasing concentrations of a bronchoconstrictor agent (e.g., histamine or methacholine) using a whole-body plethysmograph.

  • Bronchoalveolar Lavage (BAL): Immediately after the assessment of airway hyperresponsiveness, the lungs are lavaged with a saline solution. The recovered BAL fluid is used for:

    • Total and Differential Cell Counts: To quantify the number of inflammatory cells (eosinophils, neutrophils, lymphocytes, and macrophages).

    • Cytokine Analysis: To measure the levels of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) using ELISA.

  • Histopathological Analysis: Lung tissues are collected, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) to assess the degree of inflammation and with Periodic acid-Schiff (PAS) to evaluate mucus production.

Signaling Pathways and Experimental Workflow

The distinct mechanisms of theophylline can be visualized through their respective signaling pathways.

Theophylline_Bronchodilation Theophylline High-Dose Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibition cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activation Myosin Myosin Light-Chain Kinase PKA->Myosin Inhibition Relaxation Smooth Muscle Relaxation (Bronchodilation) Myosin->Relaxation Leads to

Caption: High-dose theophylline's bronchodilator effect via PDE inhibition.

Theophylline_Anti_inflammatory Theophylline Low-Dose Theophylline HDAC2 Histone Deacetylase 2 (HDAC2) Theophylline->HDAC2 Activation NFkB NF-κB Inflammatory_Genes Pro-inflammatory Genes (e.g., Cytokines) NFkB->Inflammatory_Genes Activates Transcription HDAC2->NFkB Inhibits Acetylation Inflammation Airway Inflammation Inflammatory_Genes->Inflammation Promotes Experimental_Workflow cluster_0 Animal Model Induction cluster_1 Treatment cluster_2 Outcome Assessment Sensitization Sensitization (Ovalbumin) Challenge Challenge (Ovalbumin Aerosol) Sensitization->Challenge Drug_Admin Theophylline or Vehicle Administration Challenge->Drug_Admin AHR Airway Hyperresponsiveness Drug_Admin->AHR BAL Bronchoalveolar Lavage (Cell Counts, Cytokines) AHR->BAL Histo Histopathology BAL->Histo

References

A Tale of Two Xanthines: Unraveling the Receptor Binding Profiles of Triclofylline and Doxofylline

Author: BenchChem Technical Support Team. Date: November 2025

For the discerning researcher and drug development professional, a nuanced understanding of a drug's interaction with its molecular targets is paramount. This guide offers a detailed comparative analysis of the receptor binding profiles of two xanthine derivatives: Triclofylline and Doxofylline. While both are classified as bronchodilators, their subtle molecular interactions may lead to differing efficacy and safety profiles.

This comprehensive guide delves into the available experimental data, outlines the methodologies used to determine receptor affinity, and visualizes the key signaling pathways. A significant disparity in the publicly available data for these two compounds necessitates a different approach to their comparison. While Doxofylline has been the subject of numerous studies elucidating its receptor binding characteristics, data for this compound is notably scarce.

At a Glance: Receptor Binding Affinity

The following table summarizes the known quantitative data for the receptor binding profiles of Doxofylline. Due to the lack of available experimental data, the corresponding values for this compound are not available.

Receptor TargetDoxofylline Binding Affinity (Ki, Kd, or IC50)This compound Binding Affinity (Ki, Kd, or IC50)
Adenosine A1 Receptor> 100 µMData not available
Adenosine A2A Receptor> 100 µM (modest effect at high concentrations)Data not available
Adenosine A2B Receptor> 100 µMData not available
Phosphodiesterase (PDE) IsoformsInhibitory action against PDE2A1 at high concentrations; no significant effect on other known PDE isoforms.Data not available
β2-AdrenoceptorsEvidence of interactionData not available

Doxofylline: A Profile of Low Adenosine Receptor Affinity

Doxofylline, a methylxanthine derivative, is distinguished from its predecessor, theophylline, by a significantly reduced affinity for adenosine receptors.[1][2] This characteristic is widely believed to contribute to its improved safety profile, particularly concerning the cardiac and central nervous system side effects often associated with non-selective adenosine receptor antagonists.[2]

Experimental evidence indicates that Doxofylline's affinity for adenosine A1, A2A, and A2B receptors is low, with reported values greater than 100 µM.[1] A modest antagonistic effect at the A2A receptor has been observed, but only at high concentrations.[1] The primary mechanism of action for Doxofylline is considered to be the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and subsequent smooth muscle relaxation.[3] However, studies have shown that it only exhibits inhibitory action against PDE2A1 at high concentrations and does not significantly affect other known PDE isoforms.[1] There is also some evidence to suggest an interaction with β2-adrenoceptors, which may contribute to its bronchodilatory effects.[1]

This compound: An Enigma in the Xanthine Family

This compound, identified by its CAS number 17243-70-8 and the chemical name 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione, is structurally a derivative of theophylline. Despite its classification as a bronchodilator, a thorough search of scientific literature and chemical databases reveals a significant lack of publicly available information regarding its specific receptor binding profile. No quantitative data (such as Ki, Kd, or IC50 values) for its interaction with adenosine receptors or phosphodiesterase isoforms could be retrieved.

Based on its structural similarity to other theophylline derivatives, it can be inferred that this compound likely acts as a phosphodiesterase inhibitor and may possess some affinity for adenosine receptors. However, the nature and extent of these interactions remain unconfirmed without direct experimental evidence.

Experimental Protocols: Determining Receptor Binding Affinity

The determination of a drug's receptor binding profile is a critical step in its pharmacological characterization. A standard and widely used method for this is the radioligand binding assay .

Radioligand Binding Assay Workflow

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis ReceptorSource Receptor Source (e.g., cell membranes, recombinant protein) Incubation Incubation of receptor, radioligand, and test compound ReceptorSource->Incubation Radioligand Radiolabeled Ligand (e.g., ³H-agonist/antagonist) Radioligand->Incubation TestCompound Test Compound (this compound or Doxofylline) TestCompound->Incubation Separation Separation of bound from free radioligand (e.g., filtration) Incubation->Separation Measurement Quantification of bound radioactivity Separation->Measurement Analysis Calculation of binding parameters (Ki, IC50) Measurement->Analysis

Workflow for a typical radioligand binding assay.

In this assay, a tissue homogenate or a preparation of cell membranes containing the receptor of interest is incubated with a radiolabeled ligand that is known to bind to the receptor with high affinity and specificity. The test compound (e.g., Doxofylline or this compound) is added in increasing concentrations to compete with the radioligand for binding to the receptor. After reaching equilibrium, the bound and free radioligand are separated, and the amount of radioactivity bound to the receptors is measured. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The IC50 value can then be converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Signaling Pathways: The Downstream Effects

The interaction of xanthine derivatives with their receptors initiates a cascade of intracellular events. The primary signaling pathways affected are related to adenosine receptor antagonism and phosphodiesterase inhibition.

Doxofylline's Predominant Signaling Pathway

Given its primary action as a phosphodiesterase inhibitor, Doxofylline's main signaling pathway involves the modulation of cyclic AMP (cAMP) levels.

doxofylline_pathway Doxofylline Doxofylline PDE Phosphodiesterase (PDE) Doxofylline->PDE Inhibits cAMP cAMP PDE->cAMP Degrades PKA Protein Kinase A (PKA) cAMP->PKA Activates SmoothMuscle Smooth Muscle Relaxation (Bronchodilation) PKA->SmoothMuscle Leads to

Doxofylline's primary signaling pathway via PDE inhibition.

By inhibiting PDE, Doxofylline prevents the breakdown of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of bronchial smooth muscle and bronchodilation.

General Xanthine Signaling Pathways

For a typical xanthine derivative that exhibits both adenosine receptor antagonism and phosphodiesterase inhibition, the signaling pathways are more complex.

general_xanthine_pathway cluster_adenosine Adenosine Receptor Antagonism cluster_pde Phosphodiesterase Inhibition Xanthine_A Xanthine Derivative AdenosineReceptor Adenosine Receptor (A1, A2) Xanthine_A->AdenosineReceptor Blocks AC_inhibit Adenylyl Cyclase AdenosineReceptor->AC_inhibit Inhibits (A1) Activates (A2) cAMP_increase ↑ cAMP Xanthine_P Xanthine Derivative PDE Phosphodiesterase (PDE) Xanthine_P->PDE Inhibits PDE->cAMP_increase Degrades cAMP Bronchodilation Bronchodilation cAMP_increase->Bronchodilation

General signaling pathways for xanthine derivatives.

In this general model, a xanthine derivative can block adenosine receptors, thereby preventing the inhibitory (via A1 receptors) or stimulatory (via A2 receptors) effects of adenosine on adenylyl cyclase. Simultaneously, it can inhibit PDE, leading to an accumulation of cAMP. Both pathways can contribute to the overall bronchodilatory effect. The relative contribution of each pathway depends on the specific binding affinities of the xanthine derivative for the different receptor subtypes and PDE isoforms.

Conclusion

The side-by-side analysis of this compound and Doxofylline reveals a significant knowledge gap. Doxofylline has been characterized as a phosphodiesterase inhibitor with a notably low affinity for adenosine receptors, a feature that likely underpins its favorable safety profile. In stark contrast, the receptor binding profile of this compound remains largely undefined in the public domain. While its theophylline-based structure suggests a similar mechanism of action, the absence of empirical data precludes a definitive comparison. This highlights a critical area for future research to fully elucidate the pharmacological properties of this compound and to rationally guide its potential therapeutic applications. For researchers and clinicians, the distinction in the available data underscores the importance of a thorough understanding of a drug's molecular interactions for informed decision-making in drug development and clinical practice.

References

Validating Bronchodilatory Effects: A Comparative Analysis of Methylxanthines and Beta-2 Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides a comparative framework for validating the bronchodilatory effects of a test compound against a known standard. Due to the absence of publicly available scientific literature on a compound named "Triclofylline," this document will utilize Theophylline , a well-established methylxanthine bronchodilator, as a representative investigational drug. The comparator for this analysis will be Albuterol (Salbutamol) , a widely used short-acting beta-2 adrenergic agonist, serving as the industry standard.

The methodologies and data presentation structures provided herein are intended to serve as a comprehensive template for the evaluation of novel bronchodilator candidates.

Comparative Efficacy of Theophylline and Albuterol

The following table summarizes key quantitative data points derived from established literature on the bronchodilatory effects of Theophylline and Albuterol. These parameters are critical in assessing the potency and efficacy of bronchodilator agents.

ParameterTheophyllineAlbuterol (Salbutamol)Standard Test Model
Mechanism of Action Non-selective phosphodiesterase (PDE) inhibitor; Adenosine receptor antagonistSelective Beta-2 Adrenergic Receptor AgonistIn vitro enzyme assays; Receptor binding assays
Route of Administration Oral, IntravenousInhalation, OralClinical Trials; Animal Models
Onset of Action 30-60 minutes (oral)5-15 minutes (inhaled)Spirometry in human subjects; Airway resistance measurement in animal models
Peak Effect 2-4 hours (oral)30-60 minutes (inhaled)Spirometry (FEV1, FVC)
Duration of Action 8-12 hours (sustained release)4-6 hoursContinuous lung function monitoring
Therapeutic Plasma Concentration 10-20 mcg/mLNot typically monitored for inhaled routeHigh-Performance Liquid Chromatography (HPLC)

Experimental Protocols

Detailed methodologies are crucial for the reproducible and valid assessment of bronchodilatory agents. Below are standard experimental protocols used in preclinical and clinical settings.

In Vitro Assessment: Isolated Tracheal Strip Assay

This assay evaluates the direct relaxant effect of a compound on airway smooth muscle.

  • Tissue Preparation: A guinea pig is euthanized, and the trachea is excised and placed in Krebs-Henseleit solution. The trachea is cut into rings, which are then suspended in an organ bath containing the Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O2 and 5% CO2.

  • Contraction Induction: The tracheal rings are pre-contracted with a spasmogen such as histamine or methacholine to induce a stable tonic contraction.

  • Compound Administration: The test compound (e.g., Theophylline) and the standard (e.g., Albuterol) are added to the organ bath in a cumulative concentration-response manner.

  • Data Acquisition: The relaxation of the tracheal smooth muscle is measured isometrically using a force transducer. The percentage of relaxation is calculated relative to the maximal contraction induced by the spasmogen.

  • Analysis: Dose-response curves are plotted, and the EC50 (half-maximal effective concentration) for each compound is determined to compare potency.

In Vivo Assessment: Histamine-Induced Bronchoconstriction in Guinea Pigs

This model assesses the protective effect of a bronchodilator against a known bronchoconstrictor in a living organism.

  • Animal Preparation: Guinea pigs are anesthetized, and a cannula is inserted into the trachea for artificial respiration and measurement of airway resistance.

  • Compound Administration: The test compound or standard is administered via the appropriate route (e.g., intraperitoneal injection, oral gavage, or inhalation).

  • Bronchoconstriction Induction: After a set period for drug absorption, a bronchoconstricting agent like histamine is administered intravenously or via aerosol.

  • Measurement of Bronchodilation: Airway resistance and dynamic lung compliance are continuously monitored using a whole-body plethysmograph or a specialized ventilator. The ability of the test compound to prevent or reverse the histamine-induced increase in airway resistance is quantified.

  • Data Analysis: The percentage inhibition of the bronchoconstrictor response is calculated for each dose of the test compound and the standard.

Visualizing Key Pathways and Processes

Diagrams generated using Graphviz provide a clear visual representation of complex biological pathways and experimental workflows.

cluster_beta_agonist Albuterol (Beta-2 Agonist) Pathway Albuterol Albuterol Beta-2 Adrenergic Receptor Beta-2 Adrenergic Receptor Albuterol->Beta-2 Adrenergic Receptor Binds to Gs Protein Activation Gs Protein Activation Beta-2 Adrenergic Receptor->Gs Protein Activation Adenylyl Cyclase Adenylyl Cyclase Gs Protein Activation->Adenylyl Cyclase Activates cAMP cAMP Adenylyl Cyclase->cAMP Converts ATP to ATP ATP Protein Kinase A (PKA) Protein Kinase A (PKA) cAMP->Protein Kinase A (PKA) Activates Smooth Muscle Relaxation Smooth Muscle Relaxation Protein Kinase A (PKA)->Smooth Muscle Relaxation Leads to

Caption: Albuterol's signaling pathway leading to bronchodilation.

cluster_methylxanthine Theophylline (Methylxanthine) Pathway Theophylline Theophylline Phosphodiesterase (PDE) Phosphodiesterase (PDE) Theophylline->Phosphodiesterase (PDE) Inhibits Increased cAMP Levels Increased cAMP Levels 5'-AMP 5'-AMP Phosphodiesterase (PDE)->5'-AMP Degrades cAMP to cAMP cAMP Smooth Muscle Relaxation Smooth Muscle Relaxation Increased cAMP Levels->Smooth Muscle Relaxation

Caption: Theophylline's mechanism of action via PDE inhibition.

Start Start Isolate Guinea Pig Trachea Isolate Guinea Pig Trachea Start->Isolate Guinea Pig Trachea Suspend Tracheal Rings in Organ Bath Suspend Tracheal Rings in Organ Bath Isolate Guinea Pig Trachea->Suspend Tracheal Rings in Organ Bath Induce Contraction (Histamine/Methacholine) Induce Contraction (Histamine/Methacholine) Suspend Tracheal Rings in Organ Bath->Induce Contraction (Histamine/Methacholine) Administer Test Compound / Standard Administer Test Compound / Standard Induce Contraction (Histamine/Methacholine)->Administer Test Compound / Standard Measure Isometric Tension Measure Isometric Tension Administer Test Compound / Standard->Measure Isometric Tension Generate Dose-Response Curve Generate Dose-Response Curve Measure Isometric Tension->Generate Dose-Response Curve Calculate EC50 Calculate EC50 Generate Dose-Response Curve->Calculate EC50 End End Calculate EC50->End

Caption: Workflow for the isolated tracheal strip assay.

Comparative study of the central nervous system side effects of Triclofylline and theophylline

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of Researchers, Scientists, and Drug Development Professionals, this guide provides a comparative overview of the central nervous system (CNS) side effects associated with Triclofylline and the well-characterized methylxanthine, theophylline. Due to a scarcity of publicly available experimental data on this compound, this comparison primarily details the established CNS effects of theophylline, offering a foundational understanding for assessing potential analogous effects in its derivative, this compound.

Introduction

Theophylline, a methylxanthine derivative, has a long history of use in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic benefits are often accompanied by a range of side effects, with those affecting the central nervous system being of particular concern due to their potential severity.[3][4] this compound, chemically known as 7-(2-(2,2,2-Trichloro-1-hydroxyethoxy)ethyl)theophylline, is a derivative of theophylline. While information on its specific pharmacological profile is limited, its structural relationship to theophylline suggests a potential for similar CNS activity. This guide synthesizes the available data on theophylline's CNS side effects and provides a framework for the potential evaluation of this compound.

Mechanism of Action: Theophylline

Theophylline's effects on the CNS are primarily attributed to two key mechanisms:

  • Inhibition of Phosphodiesterase (PDE): Theophylline non-selectively inhibits PDE enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[5][6] This increase in cyclic nucleotides is thought to contribute to its bronchodilatory effects and may also play a role in its CNS stimulant properties.

  • Antagonism of Adenosine Receptors: Theophylline is a non-selective antagonist of adenosine A1 and A2A receptors in the brain.[3][5] Adenosine typically has an inhibitory effect on neuronal activity. By blocking these receptors, theophylline promotes the release of neurotransmitters such as dopamine and norepinephrine, leading to CNS stimulation.[3] This antagonism is also linked to many of the adverse CNS effects of theophylline, including seizures at high concentrations.[3][4]

Central Nervous System Side Effects of Theophylline

The CNS side effects of theophylline are dose-dependent and can range from mild to life-threatening. The therapeutic window for theophylline is narrow, requiring careful monitoring of plasma concentrations to avoid toxicity.[6][7]

Table 1: Dose-Dependent Central Nervous System Side Effects of Theophylline

Plasma Concentration (mg/L)Common CNS Side Effects
Therapeutic (10-20) Mild cortical arousal, increased alertness, deferral of fatigue, anxiety, tremor.[5]
Toxic (>20) Headache, vomiting, abdominal discomfort.[5]
Severe Toxicity (>40) Seizures, arrhythmias.[5]

Data compiled from multiple sources.[5]

Experimental Protocols for Assessing CNS Side Effects

The following are examples of experimental protocols that have been used to evaluate the CNS effects of methylxanthines like theophylline in human and animal studies.

Human Studies: Psychological and Performance Testing
  • Objective: To assess the subjective and objective CNS effects of a drug compared to a placebo.

  • Methodology:

    • Study Design: A double-blind, placebo-controlled, crossover study design is often employed to minimize bias.

    • Participants: Healthy volunteers are recruited and screened for any contraindications.

    • Drug Administration: The drug (e.g., theophylline) and placebo are administered intravenously or orally at specified doses.

    • Assessments: A battery of tests is administered at baseline and at various time points after drug administration. These may include:

      • Subjective Ratings: Visual analogue scales to assess alertness, anxiety, dizziness, and other mood states.

      • Auditory Vigilance Task: To measure sustained attention and concentration.

      • Finger Tapping Rates: To assess motor speed and coordination.

      • Choice Reaction Time: To evaluate cognitive processing speed.

    • Data Analysis: Statistical analysis is performed to compare the effects of the drug to the placebo.

Animal Studies: Seizure Threshold Testing
  • Objective: To determine the pro-convulsant potential of a drug.

  • Methodology:

    • Animals: Rodents (e.g., mice or rats) are commonly used.

    • Drug Administration: The drug is administered at various doses, typically via intraperitoneal injection.

    • Convulsant Agent: A chemical convulsant, such as pentylenetetrazol (PTZ) or picrotoxin, is administered at a dose that induces seizures in a certain percentage of control animals.

    • Observation: Animals are observed for the onset and severity of seizures. The latency to seizure and the percentage of animals exhibiting seizures are recorded.

    • Data Analysis: The dose of the test drug that significantly alters the seizure threshold compared to a vehicle control is determined.

Signaling Pathways and Experimental Workflow

Signaling Pathway of Theophylline's CNS Effects

Theophylline_CNS_Pathway Theophylline Theophylline PDE Phosphodiesterase (PDE) Theophylline->PDE Inhibits Adenosine_R Adenosine Receptors (A1, A2A) Theophylline->Adenosine_R Antagonizes NT_Release Increased Neurotransmitter Release (Dopamine, NE) Theophylline->NT_Release Promotes cAMP Increased cAMP/cGMP Adenosine_R->NT_Release Inhibits (normally) CNS_Stimulation CNS Stimulation (Alertness, Tremor, Anxiety) cAMP->CNS_Stimulation Adenosine Adenosine (inhibitory) Adenosine->Adenosine_R Activates NT_Release->CNS_Stimulation Seizures Seizures (at high concentrations) NT_Release->Seizures

Caption: Theophylline's CNS effects signaling pathway.

General Experimental Workflow for CNS Side Effect Assessment

CNS_Side_Effect_Workflow cluster_preclinical Preclinical Assessment cluster_clinical Clinical Assessment In_Vitro In Vitro Receptor Binding Assays Animal_Behavior Animal Behavioral Studies (e.g., Locomotor Activity, Anxiety Models) In_Vitro->Animal_Behavior Seizure_Model Seizure Threshold Models Animal_Behavior->Seizure_Model Phase_I Phase I Clinical Trials (Healthy Volunteers) Seizure_Model->Phase_I Phase_II_III Phase II/III Clinical Trials (Patient Population) Phase_I->Phase_II_III Post_Marketing Post-Marketing Surveillance Phase_II_III->Post_Marketing

Caption: Experimental workflow for CNS side effect assessment.

Comparative Discussion: this compound

The presence of this large, polar, and halogenated side chain could significantly alter the molecule's pharmacokinetic and pharmacodynamic properties compared to theophylline. Potential considerations include:

  • Blood-Brain Barrier Permeability: The physicochemical properties of the side chain will influence the extent to which this compound can cross the blood-brain barrier and exert its effects on the CNS.

  • Receptor Binding Affinity: The substituent may alter the affinity and selectivity of the molecule for different subtypes of adenosine receptors and phosphodiesterases.

  • Metabolism: The metabolic fate of this compound could differ from that of theophylline, potentially leading to the formation of active or inactive metabolites with their own CNS effect profiles.

A related compound, 7-(2-Chloroethyl)theophylline, has been reported to have stimulant properties and to interact with adenosine, dopamine, and norepinephrine receptors. This suggests that modifications at the 7-position of the theophylline scaffold can retain and potentially modify CNS activity.

Conclusion

Theophylline exhibits a well-documented profile of dose-dependent CNS side effects, primarily driven by its actions as a non-selective phosphodiesterase inhibitor and adenosine receptor antagonist. While a direct comparison with this compound is hampered by the lack of specific data for the latter, the structural relationship between the two compounds suggests that a potential for similar CNS effects should be considered. A thorough preclinical and clinical evaluation of this compound, following the experimental workflows outlined in this guide, would be necessary to fully characterize its CNS side effect profile and establish a definitive comparison with theophylline. Researchers and drug development professionals are encouraged to utilize the established knowledge of theophylline's CNS effects as a benchmark for the investigation of novel theophylline derivatives.

References

The Cross-Reactivity of Theophylline Antibodies with Triclofylline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Structural Comparison

The potential for cross-reactivity between an antibody and a structurally related compound is fundamentally linked to the degree of similarity in their chemical structures. Theophylline is a well-known methylxanthine, while triclofylline is a derivative of theophylline.

FeatureTheophyllineThis compound
Chemical Name 1,3-dimethyl-7H-purine-2,6-dione1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione
Molecular Formula C₇H₈N₄O₂[1]C₁₁H₁₃Cl₃N₄O₄
Core Structure 1,3-dimethylxanthine1,3-dimethylxanthine
Substituent at N7 Hydrogen-CH₂CH₂OCH(OH)CCl₃

As the table and the diagram below illustrate, both molecules share the core 1,3-dimethylxanthine structure. The key difference lies in the substituent at the N7 position of the purine ring. In theophylline, this is a hydrogen atom, whereas in this compound, it is a more complex side chain. This structural similarity in the core ring system suggests a potential for theophylline antibodies to recognize and bind to this compound, leading to cross-reactivity.

G cluster_theophylline Theophylline Structure cluster_this compound This compound Structure Theophylline This compound

Figure 1. Chemical structures of Theophylline and this compound.

Experimental Protocol for Determining Cross-Reactivity

To quantitatively assess the cross-reactivity of theophylline antibodies with this compound, a competitive enzyme-linked immunosorbent assay (ELISA) is a standard and effective method.[2] The following protocol provides a detailed methodology for conducting such an experiment.

Objective: To determine the percentage cross-reactivity of a theophylline-specific antibody with this compound.

Materials:

  • Theophylline-specific antibody

  • Theophylline-horseradish peroxidase (HRP) conjugate

  • Theophylline

  • This compound

  • 96-well microtiter plates coated with a capture antibody (e.g., anti-theophylline)

  • Phosphate-buffered saline (PBS)

  • Wash buffer (PBS with 0.05% Tween 20)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • TMB (3,3',5,5'-Tetramethylbenzidine) substrate solution

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Plate Preparation: Wash the pre-coated microtiter plates twice with wash buffer.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.

  • Washing: Wash the plates three times with wash buffer.

  • Standard and Sample Preparation:

    • Prepare a series of theophylline standards of known concentrations.

    • Prepare a series of this compound solutions of known concentrations.

  • Competitive Reaction:

    • Add 50 µL of the standard or sample (this compound solution) to the appropriate wells.

    • Add 50 µL of theophylline-HRP conjugate to each well.

    • Add 50 µL of the theophylline-specific antibody to each well.

    • Incubate for 1 hour at 37°C.

  • Washing: Wash the plates five times with wash buffer.

  • Substrate Incubation: Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the corresponding theophylline concentrations.

  • Determine the concentration of theophylline that causes 50% inhibition of the maximum signal (IC50).

  • Determine the IC50 for this compound from its concentration-response curve.

  • Calculate the percentage cross-reactivity using the following formula:

    % Cross-reactivity = (IC50 of Theophylline / IC50 of this compound) x 100

Experimental Workflow

The following diagram illustrates the key steps in the competitive ELISA for determining cross-reactivity.

G cluster_workflow Competitive ELISA Workflow A Coat plate with capture antibody B Block non-specific binding sites A->B C Add Theophylline standards or this compound samples B->C D Add Theophylline-HRP conjugate and Theophylline antibody C->D E Incubate for competitive binding D->E F Wash to remove unbound reagents E->F G Add TMB substrate F->G H Incubate for color development G->H I Add stop solution H->I J Read absorbance at 450 nm I->J K Calculate % Cross-Reactivity J->K

Figure 2. Workflow for Competitive ELISA.

Conclusion

Given the shared 1,3-dimethylxanthine core, there is a significant theoretical potential for cross-reactivity of theophylline antibodies with this compound. The degree of this cross-reactivity will depend on the specific epitope recognized by the antibody. If the antibody's binding site primarily interacts with the core xanthine structure, a high degree of cross-reactivity can be expected. Conversely, if the antibody's specificity is directed towards the N7 position of theophylline, the cross-reactivity with this compound, which has a bulky substituent at this position, would likely be minimal.

Therefore, it is imperative for researchers and clinicians using theophylline immunoassays to validate the specificity of their chosen antibody against this compound, especially if the presence of this compound is anticipated in the samples being tested. The provided experimental protocol offers a robust framework for conducting such a validation.

References

Head-to-Head Trial of Roflumilast on PDE4 Inhibition: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

A direct head-to-head comparison between Triclofylline and roflumilast concerning their Phosphodiesterase 4 (PDE4) inhibition cannot be provided at this time. Extensive searches for "this compound" did not yield any relevant scientific data or publications related to PDE4 inhibition or any other pharmacological activity. It is possible that the name is misspelled or refers to a compound not widely documented in publicly available scientific literature. Therefore, this guide will focus on a comprehensive analysis of roflumilast, a well-characterized and clinically approved PDE4 inhibitor.

Roflumilast is a potent and selective inhibitor of the PDE4 enzyme, which plays a crucial role in the inflammatory cascade of various diseases, most notably Chronic Obstructive Pulmonary Disease (COPD).[1][2][3][4] This guide provides a detailed overview of its performance, supported by experimental data, for researchers, scientists, and drug development professionals.

Quantitative Analysis of Roflumilast's PDE4 Inhibition

The inhibitory activity of roflumilast has been quantified against different PDE4 subtypes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. Lower IC50 values indicate greater potency.

PDE4 SubtypeRoflumilast IC50 (nM)
PDE4A10.7[5]
PDE4A40.9[5]
PDE4B10.7[5]
PDE4B20.2[5]
PDE4C13[5]
PDE4C24.3[5]
PDE4B0.84[1]
PDE4D0.68[1]

Data compiled from multiple sources indicating high potency against PDE4 subtypes, particularly B and D which are heavily implicated in inflammatory processes.[1][5]

Roflumilast exhibits high selectivity for PDE4 over other phosphodiesterase families, which contributes to a more favorable side-effect profile compared to non-selective inhibitors.[5][6]

Experimental Protocols

The determination of a compound's PDE4 inhibitory activity involves specific and sensitive assays. Below are detailed methodologies for key experiments.

PDE4 Enzyme Activity Assay (In Vitro)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of PDE4.

Objective: To determine the IC50 value of a test compound against purified PDE4 enzyme.

Materials:

  • Purified recombinant human PDE4 enzyme (specific subtypes can be used).

  • Cyclic adenosine monophosphate (cAMP) as the substrate.

  • Test compound (e.g., roflumilast) at various concentrations.

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2).

  • Detection reagents (e.g., a kit that measures the amount of remaining cAMP or the product of hydrolysis, 5'-AMP). A common method is the use of a luminescence-based assay.[7]

Procedure:

  • The test compound is serially diluted to create a range of concentrations.

  • The purified PDE4 enzyme is incubated with the different concentrations of the test compound in the assay buffer for a defined period.

  • The enzymatic reaction is initiated by adding cAMP.

  • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

  • The reaction is stopped, and the amount of cAMP hydrolyzed is quantified using a suitable detection method.

  • The percentage of inhibition at each concentration of the test compound is calculated relative to a control with no inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell-Based cAMP Assay

This assay measures the functional consequence of PDE4 inhibition within a cellular context, which is the accumulation of intracellular cAMP.

Objective: To assess the ability of a test compound to increase intracellular cAMP levels in a relevant cell type.

Materials:

  • A suitable cell line that expresses PDE4 (e.g., human peripheral blood mononuclear cells (PBMCs), U937 cells, or HEK293 cells transfected with a specific PDE4 subtype).[8]

  • Cell culture medium and reagents.

  • Test compound (e.g., roflumilast) at various concentrations.

  • A stimulus to induce cAMP production (e.g., forskolin, an adenylate cyclase activator, or a specific G-protein coupled receptor agonist).

  • A cAMP detection kit (e.g., ELISA, HTRF, or a fluorescent biosensor).

Procedure:

  • Cells are cultured and seeded in multi-well plates.

  • The cells are pre-incubated with various concentrations of the test compound.

  • cAMP production is stimulated by adding an appropriate agonist.

  • After a defined incubation period, the cells are lysed to release intracellular cAMP.

  • The concentration of cAMP in the cell lysate is measured using a detection kit.

  • The increase in cAMP levels in the presence of the test compound is calculated relative to a control with no inhibitor.

  • The EC50 value (the concentration of the compound that produces 50% of the maximal effect) can be determined.

Signaling Pathways and Experimental Workflows

The mechanism of action of PDE4 inhibitors involves the modulation of the intracellular second messenger cAMP. The following diagrams illustrate the key signaling pathway and a typical experimental workflow.

PDE4_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Stimulus Stimulus GPCR GPCR Stimulus->GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP PDE4 PDE4 PKA Protein Kinase A (PKA) cAMP->PKA Activates Epac Epac cAMP->Epac Activates AMP AMP PDE4->AMP Hydrolyzes Roflumilast Roflumilast Roflumilast->PDE4 Inhibits CREB CREB Phosphorylation PKA->CREB Pro_Inflammatory Pro-inflammatory Mediators PKA->Pro_Inflammatory Inhibits Anti_Inflammatory Anti-inflammatory Effects Epac->Anti_Inflammatory CREB->Anti_Inflammatory

Caption: PDE4 Inhibition Signaling Pathway.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., PBMCs) Incubation Pre-incubation with Roflumilast Cell_Culture->Incubation Compound_Dilution Serial Dilution of Roflumilast Compound_Dilution->Incubation Stimulation Stimulation (e.g., Forskolin) Incubation->Stimulation Cell_Lysis Cell Lysis Stimulation->Cell_Lysis cAMP_Measurement cAMP Measurement (e.g., ELISA) Cell_Lysis->cAMP_Measurement Data_Analysis Data Analysis (IC50/EC50 Calculation) cAMP_Measurement->Data_Analysis

Caption: Cell-Based cAMP Assay Workflow.

References

The Synergistic Interplay of Theophylline and Corticosteroids in Inflammatory Airway Diseases: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the synergistic effects of theophylline and corticosteroids reveals a complex but potentially beneficial interaction for the management of inflammatory airway diseases such as asthma and Chronic Obstructive Pulmonary Disease (COPD). This guide provides researchers, scientists, and drug development professionals with a detailed comparison of their combined use, supported by experimental data and a review of clinical findings.

Theophylline, a methylxanthine derivative, has long been used as a bronchodilator. However, contemporary research has illuminated its anti-inflammatory properties, particularly when used in conjunction with corticosteroids. This synergy is especially pertinent in severe asthma and COPD, where patients can exhibit corticosteroid resistance.

Mechanism of Synergistic Action

The primary mechanism underpinning the synergy between theophylline and corticosteroids lies in the modulation of histone deacetylase-2 (HDAC2). Corticosteroids exert their anti-inflammatory effects by recruiting HDAC2 to the site of inflammatory gene expression, thereby suppressing it. In certain inflammatory conditions like severe COPD, the activity of HDAC2 is significantly reduced, leading to a diminished response to corticosteroid treatment.

Low-dose theophylline has been shown to restore HDAC2 activity.[1][2][3][4] This action enhances the anti-inflammatory effects of corticosteroids, potentially reversing corticosteroid resistance.[3] This synergistic effect is achieved at theophylline concentrations lower than those required for bronchodilation, which may also reduce the incidence of side effects associated with higher doses.[3]

dot

SynergyMechanism GR Glucocorticoid Receptor (GR) HDAC2_inactive Inactive HDAC2 GR->HDAC2_inactive recruits HDAC2_active Active HDAC2 GR->HDAC2_active recruits activated Inflammatory_Genes Inflammatory Gene Transcription HDAC2_inactive->Inflammatory_Genes deacetylates histones at Suppression Suppression of Inflammation Inflammatory_Genes->Suppression Corticosteroid Corticosteroid Corticosteroid->GR binds PI3K_delta PI3K-delta PI3K_delta->HDAC2_inactive inactivates HDAC2_active->Inflammatory_Genes enhanced histone deacetylation Theophylline Low-Dose Theophylline Theophylline->PI3K_delta inhibits

Caption: Mechanism of theophylline and corticosteroid synergy.

Experimental Evidence and Clinical Trials

The interaction between theophylline and corticosteroids has been the subject of numerous studies, with mixed but often promising results. In vitro and in vivo studies have demonstrated that theophylline can indeed enhance the anti-inflammatory effects of corticosteroids.

However, clinical outcomes have been more varied. Some studies have reported that the addition of low-dose theophylline to inhaled corticosteroid (ICS) therapy can lead to improvements in lung function and a reduction in airway inflammation.[2] Conversely, a large-scale, pragmatic randomized clinical trial (the TWICS trial) found that the addition of low-dose theophylline to ICS therapy in patients with COPD at a high risk of exacerbation did not significantly reduce the number of exacerbations compared to placebo.[5][6]

This discrepancy highlights the need for further research to identify specific patient populations that may benefit most from this combination therapy.

Comparative Data from Clinical Studies
Study/TrialPatient PopulationInterventionKey Findings
Ito et al. (2002) [1]In vitro (macrophages), In vivo (human subjects)Theophylline and dexamethasoneTheophylline enhances corticosteroid-induced suppression of inflammatory genes by increasing HDAC activity.
Ford et al. (2010) [2]COPD patientsInhaled fluticasone propionate (FP) with and without theophyllineCombination therapy significantly reduced sputum eosinophils and showed trends towards reduced sputum neutrophils.
TWICS Trial (2018) [6]1567 COPD patients with high exacerbation risk on ICSLow-dose theophylline vs. PlaceboNo significant reduction in the mean number of exacerbations over a 1-year period.

Experimental Protocols

In Vitro Analysis of HDAC Activity

Objective: To determine the effect of theophylline on histone deacetylase (HDAC) activity in alveolar macrophages.

Methodology:

  • Alveolar macrophages are harvested from bronchoalveolar lavage fluid.

  • Cells are cultured and then treated with varying concentrations of theophylline (e.g., 10⁻⁸ to 10⁻⁵ M) for 1 hour.

  • Nuclear extracts are prepared from the treated cells.

  • HDAC activity in the nuclear extracts is measured using a colorimetric or fluorometric HDAC assay kit, following the manufacturer's instructions.

  • Results are expressed as a percentage of the activity in untreated control cells.

dot

ExperimentalWorkflow cluster_workflow In Vitro HDAC Activity Assay Workflow Harvest 1. Harvest Alveolar Macrophages Culture 2. Cell Culture Harvest->Culture Treat 3. Treat with Theophylline Culture->Treat Extract 4. Prepare Nuclear Extracts Treat->Extract Assay 5. Measure HDAC Activity Extract->Assay Analyze 6. Data Analysis Assay->Analyze

Caption: Workflow for in vitro HDAC activity assay.

Clinical Trial Protocol for Combination Therapy

Objective: To evaluate the efficacy of low-dose theophylline as an adjunct to inhaled corticosteroids (ICS) in reducing exacerbations in patients with severe COPD.

Methodology:

  • Patient Recruitment: A cohort of patients with a diagnosis of severe COPD and a history of frequent exacerbations, who are already on a stable dose of ICS, is recruited.

  • Randomization: Patients are randomized in a double-blind manner to receive either low-dose, slow-release theophylline (target serum concentration 1-5 mg/L) or a matching placebo daily for a period of 52 weeks.

  • Monitoring: Patients are monitored for the primary outcome, which is the number of moderate or severe exacerbations during the treatment period. Secondary outcomes include changes in pre-bronchodilator FEV1, quality of life scores (e.g., St. George's Respiratory Questionnaire), and adverse events.

  • Data Collection: Exacerbation data is collected through patient diaries and regular follow-up visits. Lung function is assessed via spirometry at baseline and at specified intervals throughout the study.

  • Statistical Analysis: The mean number of exacerbations between the theophylline and placebo groups is compared using appropriate statistical methods (e.g., Poisson regression).

Conclusion

The synergistic interaction between theophylline and corticosteroids, mediated by the enhancement of HDAC2 activity, presents a compelling therapeutic strategy, particularly for patients with corticosteroid-resistant inflammatory airway diseases. While the preclinical evidence is strong, the clinical data remains equivocal, suggesting that a one-size-fits-all approach may not be appropriate. Future research should focus on identifying biomarkers that can predict which patients are most likely to respond to this combination therapy, thereby enabling a more personalized treatment approach. The detailed methodologies and comparative data presented in this guide aim to facilitate further investigation in this promising area of respiratory medicine.

References

A Comparative Guide to the Anti-inflammatory Effects of Xanthine Derivatives: A Framework for Assessing Triclofylline

Author: BenchChem Technical Support Team. Date: November 2025

Absence of specific data on the anti-inflammatory properties of Triclofylline necessitates a comparative analysis of structurally related compounds. This guide provides a framework for evaluating the potential anti-inflammatory effects of this compound by examining the reproducibility of data for two well-researched xanthine derivatives: Pentoxifylline and Theophylline. The focus is on their inhibitory action on the pro-inflammatory cytokines Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).

This guide is intended for researchers, scientists, and drug development professionals. It aims to offer a comprehensive overview of the methodologies used to assess the anti-inflammatory effects of these compounds and presents available data from various studies to highlight the current understanding of their reproducibility.

Comparative Anti-inflammatory Activity

The anti-inflammatory effects of Pentoxifylline and Theophylline have been evaluated in numerous studies, primarily focusing on their ability to suppress the production of key pro-inflammatory cytokines. The following tables summarize the quantitative data from different laboratories on the inhibition of TNF-α and IL-6.

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production
CompoundLaboratory/StudyExperimental ModelStimulantConcentrationTNF-α InhibitionIC50
Pentoxifylline Marques LJ, et al. (1999)Human Peripheral Blood Monocytes (PBMCs)LPS0.1 mM43%-
Marques LJ, et al. (1999)Human Alveolar MacrophagesLPS0.1 mM53%-
van Leenen D, et al. (1993)Human Whole BloodLPS100 µM~50%-
Noel P, et al. (1992)Human MonocytesLPS100 µg/mL~50%-
Raeburn D, et al. (1994)Rat Whole BloodLPS--20.6 ± 8.0 µM
Raeburn D, et al. (1994)Human Whole BloodLPS--73.0 ± 26.4 µM
Theophylline Ezeamuzie CI & Shihab PK (2010)Human MonocytesLPS (250 ng/ml)30 µM~45%-
Ezeamuzie CI & Shihab PK (2010)Human MonocytesLPS (250 ng/ml)100 µM~100%-
Inhibition of Interleukin-6 (IL-6) Production
CompoundLaboratory/StudyExperimental ModelStimulantConcentrationIL-6 InhibitionIC50
Pentoxifylline ------
Theophylline Ezeamuzie CI & Shihab PK (2010)Human MonocytesLPS (250 ng/ml)30 µM~60%-
Ezeamuzie CI & Shihab PK (2010)Human MonocytesLPS (250 ng/ml)100 µM~100%-

Note: The lack of extensive, directly comparable data, particularly for IL-6 inhibition by Pentoxifylline, highlights the need for standardized experimental protocols to facilitate cross-laboratory comparisons.

Experimental Protocols

To ensure the reproducibility and comparability of findings, detailed and standardized experimental protocols are crucial. Below are representative methodologies for key experiments cited in the literature for assessing the anti-inflammatory effects of xanthine derivatives.

Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

Objective: To isolate a pure population of PBMCs from whole blood for in vitro stimulation assays.

Methodology:

  • Blood Collection: Whole blood is drawn from healthy volunteers into tubes containing an anticoagulant (e.g., heparin or EDTA).

  • Dilution: The blood is diluted with an equal volume of sterile phosphate-buffered saline (PBS).

  • Density Gradient Centrifugation: The diluted blood is carefully layered over a density gradient medium (e.g., Ficoll-Paque) in a centrifuge tube.

  • Centrifugation: The tubes are centrifuged at approximately 400 x g for 30 minutes at room temperature with the brake off. This separates the blood into distinct layers: plasma, a "buffy coat" containing PBMCs, the density gradient medium, and red blood cells at the bottom.

  • Harvesting: The buffy coat layer containing the PBMCs is carefully aspirated.

  • Washing: The harvested PBMCs are washed multiple times with PBS to remove platelets and residual density gradient medium. This typically involves resuspension in PBS followed by centrifugation and removal of the supernatant.

  • Cell Counting and Viability: The final cell pellet is resuspended in culture medium, and the cells are counted using a hemocytometer or an automated cell counter. Cell viability is assessed using a dye exclusion method, such as trypan blue.

In Vitro Stimulation and Cytokine Measurement

Objective: To measure the effect of a test compound on the production of pro-inflammatory cytokines by immune cells.

Methodology:

  • Cell Seeding: PBMCs or macrophage cell lines (e.g., RAW 264.7) are seeded in multi-well plates at a specific density (e.g., 1 x 10^6 cells/mL).

  • Pre-incubation with Test Compound: The cells are pre-incubated with various concentrations of the test compound (e.g., Pentoxifylline, Theophylline, or this compound) for a specified period (e.g., 1-2 hours).

  • Stimulation: The cells are then stimulated with a pro-inflammatory agent, most commonly Lipopolysaccharide (LPS), at a concentration known to induce robust cytokine production (e.g., 1 µg/mL).

  • Incubation: The plates are incubated for a period sufficient for cytokine production and secretion into the culture supernatant (e.g., 18-24 hours).

  • Supernatant Collection: After incubation, the plates are centrifuged, and the cell-free supernatants are collected.

  • Cytokine Quantification (ELISA): The concentration of TNF-α and IL-6 in the supernatants is quantified using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

    • A 96-well plate is coated with a capture antibody specific for the cytokine of interest.

    • The plate is blocked to prevent non-specific binding.

    • The collected supernatants and a series of known cytokine standards are added to the wells.

    • A biotinylated detection antibody, also specific for the cytokine, is added.

    • Streptavidin conjugated to an enzyme (e.g., horseradish peroxidase) is added, which binds to the biotinylated detection antibody.

    • A substrate for the enzyme is added, resulting in a color change.

    • The absorbance is read using a microplate reader, and the cytokine concentrations in the samples are determined by comparison to the standard curve.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed mechanism of action for xanthine derivatives in modulating inflammation and a typical workflow for assessing their anti-inflammatory effects.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB_IkB NF-κB-IκB (Inactive) IKK->NFkB_IkB Phosphorylates IκB NFkB NF-κB (Active) NFkB_IkB->NFkB Releases NF-κB DNA DNA NFkB->DNA Translocates & Binds to Promoter PDE Phosphodiesterase (PDE) cAMP cAMP PDE->cAMP Degrades PKA PKA cAMP->PKA Activates PKA->NFkB Inhibits Xanthine Xanthine Derivative (e.g., this compound) Xanthine->PDE Inhibits TNFa_mRNA TNF-α mRNA DNA->TNFa_mRNA Transcription IL6_mRNA IL-6 mRNA DNA->IL6_mRNA Transcription TNF-α Protein TNF-α Protein TNFa_mRNA->TNF-α Protein Translation IL-6 Protein IL-6 Protein IL6_mRNA->IL-6 Protein Translation

Caption: Proposed anti-inflammatory signaling pathway of xanthine derivatives.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Validation cluster_2 Phase 3: Reproducibility Assessment A Isolate Immune Cells (e.g., PBMCs) B Culture & Pre-treat with this compound A->B C Stimulate with LPS B->C D Measure Cytokines (TNF-α, IL-6) by ELISA C->D E Animal Model of Inflammation F Administer this compound E->F G Collect Samples (e.g., Blood, Tissue) F->G H Assess Inflammatory Markers G->H I Independent Laboratory 1 (In Vitro/In Vivo) K Compare Quantitative Data & Methodologies I->K J Independent Laboratory 2 (In Vitro/In Vivo) J->K

Caption: Experimental workflow for assessing anti-inflammatory reproducibility.

Conclusion

The available data on Pentoxifylline and Theophylline suggest a reproducible inhibitory effect on TNF-α production across different laboratories and experimental models, although the magnitude of this effect can vary. Data on IL-6 inhibition is less extensive, highlighting an area for further investigation. For this compound, a systematic evaluation of its anti-inflammatory properties is warranted. The experimental protocols and workflows outlined in this guide provide a robust framework for conducting such studies. By adhering to standardized methodologies, future research can generate comparable and reproducible data, which is essential for the accurate assessment of this compound's therapeutic potential as an anti-inflammatory agent.

Safety Operating Guide

Proper Disposal of Triclofylline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Immediate Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides procedural steps for the disposal of Triclofylline. Initial searches for a specific Safety Data Sheet (SDS) for this compound (CAS No. 17243-70-8) were not successful in yielding a publicly available document. The absence of an SDS necessitates a cautious approach, treating the substance as potentially hazardous until its properties are fully understood.

In such cases, it is imperative for laboratory personnel to obtain the SDS from the manufacturer or supplier of the chemical. The SDS contains detailed information regarding the chemical's hazards, handling, storage, and disposal.

General Principles for the Disposal of Unidentified or Potentially Hazardous Chemicals

When a specific Safety Data Sheet is unavailable, the following general procedures for the disposal of hazardous chemical waste should be strictly followed. These steps are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.

Step-by-Step Disposal Protocol:

  • Hazard Assessment: In the absence of an SDS, treat this compound as a hazardous substance. Based on its chemical name, 1,3-dimethyl-7-[2-(2,2,2-trichloro-1-hydroxyethoxy)ethyl]purine-2,6-dione, the presence of a trichloro- group suggests that it should be handled as chlorinated organic waste.

  • Personal Protective Equipment (PPE): Before handling this compound for disposal, at a minimum, wear:

    • Chemical-resistant gloves (e.g., nitrile)

    • Safety goggles or a face shield

    • A laboratory coat

  • Waste Segregation:

    • Do not mix this compound with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • It should be collected in a designated, leak-proof, and chemically compatible waste container.

    • The container must be clearly labeled as "Hazardous Waste" and should include the chemical name "this compound" and any known hazard information.

  • Container Management:

    • Keep the hazardous waste container securely closed except when adding waste.

    • Store the container in a designated satellite accumulation area within the laboratory, which is typically a secondary containment bin in a fume hood.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.

    • Provide the EHS department with all available information about the chemical.

Quantitative Data on Hazardous Waste Characteristics

In the absence of specific data for this compound, the following table summarizes general characteristics that would classify a chemical as hazardous waste, which should be assumed for this compound until an SDS is obtained.

Characteristic Description Relevance to this compound (Assumed)
Ignitability Liquids with a flash point below 60°C, or solids that can cause fire through friction, absorption of moisture, or spontaneous chemical changes.To be determined from the SDS.
Corrosivity Aqueous solutions with a pH less than or equal to 2, or greater than or equal to 12.5.To be determined from the SDS.
Reactivity Substances that are unstable, react violently with water, or can generate toxic gases.To be determined from the SDS.
Toxicity Harmful or fatal when ingested or absorbed. The presence of chlorinated compounds often raises toxicity concerns.Assumed to be toxic due to its chemical structure.

Experimental Protocols

Detailed experimental protocols for the neutralization or disposal of this compound would be provided in its Safety Data Sheet. Without this document, no attempt should be made to neutralize or treat the chemical in the laboratory. The appropriate procedure is to transfer the waste to a licensed hazardous waste disposal facility via your institution's EHS department.

Logical Workflow for Chemical Disposal

The following diagram illustrates the decision-making process for the proper disposal of a laboratory chemical, emphasizing the importance of the Safety Data Sheet.

Chemical_Disposal_Workflow start Start: Chemical Waste for Disposal sds_check Do you have the Safety Data Sheet (SDS)? start->sds_check read_sds Read Section 13: Disposal Considerations in the SDS sds_check->read_sds Yes no_sds Action: Obtain SDS from Manufacturer/Supplier sds_check->no_sds No follow_sds Follow specific disposal instructions provided in the SDS read_sds->follow_sds end End: Waste Disposed of Safely and Compliantly follow_sds->end treat_as_hazardous Treat as Hazardous Waste no_sds->treat_as_hazardous contact_ehs Contact Environmental Health & Safety (EHS) for guidance and pickup treat_as_hazardous->contact_ehs contact_ehs->end

Figure 1: Decision workflow for the disposal of laboratory chemicals.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.